Triacontyl hexacosanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
triacontyl hexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXVNPLQCLJGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H112O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161934 | |
| Record name | Marsilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-01-0 | |
| Record name | Triacontyl hexacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14206-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marsilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marsilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacontyl hexacosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARSILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN8UU4ZYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Triacontyl Hexacosanoate (C56H112O2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triacontyl hexacosanoate is a very long-chain wax ester with the molecular formula C56H112O2. As a member of the broader class of wax esters, it is a neutral lipid composed of a long-chain fatty acid (hexacosanoic acid) and a long-chain fatty alcohol (triacontanol). While specific research on this compound is limited, this guide synthesizes the current understanding of very long-chain wax esters to provide a comprehensive technical overview. This document covers the physicochemical properties, probable natural occurrence, biosynthesis, and potential biological roles of this compound. Furthermore, it outlines general experimental protocols for the analysis of such molecules and explores their toxicological profile and potential, albeit largely hypothetical, applications in drug development. All quantitative data are presented in structured tables, and key pathways are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a large, nonpolar molecule, which dictates its physical and chemical characteristics. Its high molecular weight and long saturated hydrocarbon chains result in a solid state at room temperature with a high melting point and very low solubility in polar solvents.
| Property | Value | Reference |
| Molecular Formula | C56H112O2 | [1] |
| Molecular Weight | 817.49 g/mol | [1] |
| CAS Number | 14206-01-0 | [1] |
| Melting Point | 85-86 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General property of wax esters |
| Appearance | Waxy solid | General property of wax esters |
Natural Occurrence and Biological Functions
Direct evidence for the natural occurrence of this compound is not widely documented. However, very long-chain wax esters are commonly found in the epicuticular waxes of plants and the cuticles of insects.[2][3][4] These waxes form a protective barrier against water loss, UV radiation, and pathogens.[5] In some marine organisms, wax esters serve as a primary energy storage molecule. Given its structure, this compound likely contributes to the physical properties of these natural waxes, such as their high hydrophobicity and structural integrity. The analysis of epicuticular waxes from various plants, such as bamboo and pear, has revealed a complex mixture of very long-chain alkanes, alcohols, aldehydes, and esters, although this compound has not been explicitly identified in these studies.[2][4]
The primary biological functions of very long-chain wax esters are generally considered to be:
-
Water Repellency: The hydrophobic nature of these lipids prevents water from adhering to and penetrating the surfaces of plants and insects.
-
Protection: They form a physical barrier against mechanical damage, UV radiation, and microbial pathogens.
-
Energy Storage: In some organisms, particularly marine life, wax esters are a dense form of energy reserve.
Biosynthesis
The biosynthesis of very long-chain wax esters like this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway is highly conserved across different organisms.
-
Fatty Acyl Reduction: A very long-chain fatty acid, in this case, hexacosanoyl-CoA (C26:0), is reduced to its corresponding fatty alcohol, triacontanol (C30:0), by a fatty acyl-CoA reductase (FAR). This reaction requires a reducing agent, typically NADPH.
-
Esterification: The resulting fatty alcohol is then esterified with another very long-chain fatty acyl-CoA molecule by a wax synthase (WS) enzyme, forming the final wax ester.
Potential Pharmacological Applications and Signaling
There is currently no direct evidence for pharmacological applications or specific signaling roles of this compound. However, its constituent molecules, very long-chain fatty acids (VLCFAs), have been implicated in certain biological processes. The accumulation of VLCFAs is associated with several metabolic disorders, such as X-linked adrenoleukodystrophy, where they are thought to contribute to neuroinflammation and demyelination through lipotoxic responses.[6]
Given that this compound is a stable, inert molecule, its direct role in cell signaling is unlikely. However, it could serve as a metabolic precursor or a delivery vehicle for its constituent fatty acid and alcohol. A hypothetical signaling pathway could involve the enzymatic hydrolysis of this compound to release hexacosanoic acid, which could then modulate cellular processes. This is a speculative model and requires experimental validation.
Experimental Protocols
Specific experimental protocols for this compound are not available. However, general methods for the extraction, separation, and analysis of very long-chain wax esters can be applied.
Extraction and Separation
Methodology:
-
Homogenization: The biological sample (e.g., plant leaves, insect cuticle) is homogenized in a suitable organic solvent system, such as a mixture of hexane and isopropanol, to extract the total lipids.
-
Phase Separation: The mixture is partitioned with an aqueous salt solution to separate the lipid-containing organic phase from the aqueous phase.
-
Fractionation: The crude lipid extract is then fractionated using column chromatography on a silica gel stationary phase. A nonpolar solvent, such as hexane, is used to elute the wax ester fraction, separating it from more polar lipids.
Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of wax esters. Due to the high molecular weight of this compound, high-temperature GC is required.
-
Sample Preparation: The purified wax ester fraction is dissolved in a suitable solvent (e.g., hexane).
-
Injection: The sample is injected into the GC, which is equipped with a high-temperature capillary column.
-
Separation: The individual wax esters are separated based on their boiling points and interactions with the stationary phase.
-
Detection: The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of wax esters.
-
Mobile Phase: A non-aqueous mobile phase, such as a gradient of isopropanol and acetonitrile, is typically used.
-
Stationary Phase: A C18 or C30 column is commonly employed.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.
Toxicology and Safety
There is no specific toxicological data available for this compound. However, very long-chain fatty acid esters are generally considered to have low toxicity. They are poorly absorbed in the gastrointestinal tract due to their high lipophilicity and large molecular size. In cosmetic applications, alkyl esters are considered safe for use when formulated to be non-irritating.[7][8][9] Some natural waxes containing very long-chain esters, such as rice bran wax, have been determined to be Generally Recognized as Safe (GRAS) for specific food applications by the FDA.[10][11] It is important to note that the accumulation of very long-chain fatty acids, the constituent components of these esters, can be associated with cellular toxicity in certain genetic disorders.[6]
Conclusion
This compound is a very long-chain wax ester with physicochemical properties characteristic of this class of lipids. While direct research on this specific molecule is scarce, by extrapolating from the broader knowledge of very long-chain wax esters, we can infer its likely natural occurrence, biosynthetic pathway, and biological functions, which are primarily structural and protective. Its potential for pharmacological applications is currently unexplored and remains a hypothetical area of investigation. The analytical methods outlined in this guide provide a framework for future research into the specific properties and roles of this compound. As with any compound intended for potential use in drug development, a thorough toxicological and safety assessment would be a prerequisite for any further investigation.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Composition of the epicuticular waxes coating the adaxial side of Phyllostachys aurea leaves: Identification of very-long-chain primary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemical Composition and Crystal Morphology of Epicuticular Wax in Mature Fruits of 35 Pear (Pyrus spp.) Cultivars [frontiersin.org]
- 5. The Penetration of Cuticle by Insecticides | Semantic Scholar [semanticscholar.org]
- 6. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Natural Sources of Triacontyl Hexacosanoate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacontyl hexacosanoate (C56H112O2) is a wax ester composed of triacontanol (a 30-carbon alcohol) and hexacosanoic acid (a 26-carbon fatty acid). Such very-long-chain wax esters are significant components of plant epicuticular and intracuticular waxes, which form a protective barrier on the plant surface against various environmental stresses. While the presence of a vast array of wax esters in plants is well-documented, specific quantitative data for this compound remains elusive in publicly available literature. This guide synthesizes the current knowledge on the likely natural sources of this compound, provides detailed methodologies for its extraction and identification, and outlines the general biosynthetic pathways leading to the formation of very-long-chain wax esters in plants.
Potential Natural Sources
1.1. Euphorbiaceae Family (Spurges)
The genus Euphorbia is a significant source of complex waxes. Candelilla wax, obtained from Euphorbia antisyphilitica and Euphorbia cerifera, is particularly rich in high-molecular-weight esters, hydrocarbons, and free fatty acids.[1][2] While specific ester compositions are not always fully detailed, the presence of long-chain alcohols and acids in the C28-C34 range makes candelilla wax a primary candidate for containing this compound.[3]
1.2. Other Potential Sources
Other plants known for their thick epicuticular wax layers, often containing a complex mixture of wax esters, may also be sources of this compound. These include:
-
Carnauba Palm (Copernicia prunifera): Carnauba wax is another commercially important plant wax known to contain a high proportion of esters (80-85%).[1]
-
Jojoba (Simmondsia chinensis): While primarily known for its liquid wax esters, the analytical methods developed for jojoba wax are applicable to the study of other plant waxes.
-
Sunflower (Helianthus annuus): Sunflower seed wax contains a variety of long-chain fatty esters.[4]
Quantitative Data
As of the latest literature review, specific quantitative data for this compound in any plant species has not been published. The tables below provide a general overview of the composition of relevant plant waxes and a template for how quantitative data for this compound could be presented if it were to be determined experimentally.
Table 1: General Composition of Selected Plant Waxes
| Plant Source | Wax Name | Major Components | Ester Content (%) | Hydrocarbon Content (%) | Free Acid/Alcohol Content (%) |
| Euphorbia antisyphilitica | Candelilla Wax | Hydrocarbons (C29-C33), Esters, Free Fatty Acids, Resins | 20-29 | ~50 | 7-9 |
| Copernicia prunifera | Carnauba Wax | Fatty Esters, Free Alcohols, Free Acids, Hydrocarbons | 80-85 | 1-3 | 13-21 |
| Helianthus annuus (seed) | Sunflower Wax | Long-chain Fatty Esters (C38-C54), Free Fatty Alcohols, Free Fatty Acids | High | - | - |
Note: Data compiled from various sources.[1][4] The specific composition can vary based on the plant's growing conditions and the extraction method used.
Table 2: Template for Quantitative Data of this compound
| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of this compound (µg/g dry weight) | % of Total Wax Esters |
| [Example: Euphorbia antisyphilitica] | [Stem] | [Chloroform dipping] | [GC-MS] | [Value] | [Value] |
| [Example: Copernicia prunifera] | [Leaf] | [Soxhlet extraction] | [HPLC-MS] | [Value] | [Value] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, separation, and identification of very-long-chain wax esters like this compound from plant material.
3.1. Extraction of Epicuticular Waxes
A common method for the extraction of surface waxes is by dipping the plant material in an organic solvent.
-
Objective: To isolate epicuticular waxes with minimal contamination from internal lipids.
-
Materials:
-
Fresh plant material (e.g., stems of Euphorbia antisyphilitica)
-
Chloroform (HPLC grade)
-
Glass beakers
-
Nitrogen gas stream or rotary evaporator
-
Glass vials for sample storage
-
-
Procedure:
-
Carefully harvest fresh plant material, avoiding damage to the surface.
-
Briefly dip the plant material (e.g., for 30-60 seconds) in a beaker containing chloroform at room temperature. The short dipping time is crucial to minimize the extraction of intracellular lipids.
-
Remove the plant material from the solvent.
-
Filter the chloroform extract to remove any solid debris.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent degradation of the wax components.
-
The resulting crude wax extract can then be redissolved in a suitable solvent (e.g., hexane or chloroform) for further analysis.
-
3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like wax esters.
-
Objective: To separate and identify individual wax esters, including this compound.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness)
-
-
Procedure:
-
Sample Preparation: Dissolve the crude wax extract in hexane or toluene to a concentration of approximately 0.1-1.0 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC. A high injector temperature (e.g., 390°C) is necessary for the volatilization of high-molecular-weight wax esters.[5]
-
GC Separation: Use a temperature program that allows for the separation of very-long-chain esters. A typical program might be:
-
Initial temperature: 120°C
-
Ramp 1: 15°C/min to 240°C
-
Ramp 2: 8°C/min to 390°C, hold for 6 minutes.[5]
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-1000.
-
Identification: Identify this compound based on its retention time and mass spectrum. The molecular ion ([M]+•) for this compound (C56H112O2) would be at m/z 816.87. Characteristic fragment ions would include those corresponding to the protonated fatty acid ([RCOOH2]+) and other cleavages around the ester bond.[6]
-
3.3. Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For very large or thermally labile wax esters, HPLC with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) MS can be an alternative to GC-MS.
-
Objective: To separate and identify high-molecular-weight wax esters that may be difficult to analyze by GC.
-
Instrumentation:
-
HPLC system with a C30 reverse-phase column.
-
Mass spectrometer with an APCI or ESI source.
-
Evaporative Light Scattering Detector (ELSD) can also be used for quantification.[7]
-
-
Procedure:
-
Sample Preparation: Dissolve the wax extract in a suitable solvent mixture (e.g., methanol and chloroform).
-
HPLC Separation: Use a gradient elution program with solvents like methanol and chloroform on a C30 column. This type of column provides good separation for nonpolar compounds like wax esters.[7]
-
MS Detection: Detect the eluting compounds using APCI-MS or ESI-MS. For this compound, look for the protonated molecule [M+H]+ at m/z 817.87 or other adducts depending on the solvent system.[8]
-
Biosynthesis and Signaling Pathways
There are no known signaling pathways specifically involving this compound. The biosynthesis of this compound follows the general pathway for very-long-chain fatty acid (VLCFA) and wax ester formation in plants.
4.1. Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)
VLCFAs, the precursors to the acyl portion of wax esters, are synthesized in the endoplasmic reticulum from C16 and C18 fatty acids produced in the plastids. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE).
4.2. Biosynthesis of Wax Esters
The final step in the formation of wax esters is the esterification of a VLCFA with a very-long-chain primary alcohol. This reaction is catalyzed by a wax synthase enzyme, which is typically a fatty acyl-CoA:fatty alcohol acyltransferase.
Visualizations
Diagram 1: General Workflow for Plant Wax Analysis
Caption: General workflow for the extraction and analysis of this compound from plant sources.
Diagram 2: Biosynthesis of Very-Long-Chain Wax Esters
Caption: Generalized biosynthetic pathway for very-long-chain wax esters in plants.
References
- 1. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 2. Candelilla Wax Extracted by Traditional Method and an Ecofriendly Process: Assessment of Its Chemical, Structural and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. EUPHORBIA CERIFERA WAX – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. PubChemLite - this compound (C56H112O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Biosynthesis of Triacontyl Hexacosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triacontyl hexacosanoate (C56H112O2), a wax ester of significant chain length, is a lipid molecule with potential applications in various industrial and pharmaceutical sectors. Its biosynthesis is a complex process rooted in the general pathway of very-long-chain fatty acid (VLCFA) elongation and subsequent wax ester formation. This guide provides a comprehensive overview of the core biosynthetic pathway, encompassing the enzymatic steps from precursor fatty acids to the final wax ester product. It details the key enzymes involved, summarizes available quantitative data, presents relevant experimental protocols, and illustrates the metabolic and regulatory pathways using logical diagrams. While direct research on this compound is limited, this document extrapolates from established principles of wax ester biosynthesis in plants to provide a robust theoretical framework for its formation.
Introduction to this compound
This compound is a wax ester composed of a 30-carbon fatty alcohol (triacontanol) esterified to a 26-carbon fatty acid (hexacosanoic acid). Wax esters are neutral lipids that play crucial roles in plants as components of cuticular waxes, providing a protective barrier against water loss and environmental stresses.[1][2] The long aliphatic chains of this compound impart a highly hydrophobic nature, making it a molecule of interest for applications requiring durable, water-repellent properties.
The Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-stage process that occurs primarily in the endoplasmic reticulum (ER) of plant epidermal cells. It can be conceptually divided into three main stages:
-
Elongation of Very-Long-Chain Fatty Acids (VLCFAs): The synthesis of the C26 fatty acid (hexacosanoic acid) and the C30 fatty acid precursor to triacontanol.
-
Reduction of Fatty Acyl-CoA to a Fatty Alcohol: The conversion of triacontyl-CoA to triacontanol.
-
Esterification: The condensation of triacontanol and hexacosanoyl-CoA to form this compound.
Stage 1: Very-Long-Chain Fatty Acid (VLCFA) Elongation
VLCFAs are synthesized from C16 or C18 fatty acid precursors through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[2] This complex catalyzes a cycle of four sequential reactions, with each cycle adding two carbon units to the growing acyl chain.[1][2]
The four core enzymatic reactions of the FAE complex are:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA. This is the rate-limiting step and a key determinant of the final chain length of the VLCFA.
-
Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, now elongated by two carbons.
This cycle is repeated until the desired chain lengths of C26 (for hexacosanoyl-CoA) and C30 (for the precursor of triacontanol) are achieved.
Stage 2: Reduction to Fatty Alcohol
The C30 acyl-CoA (triacontyl-CoA) is then reduced to its corresponding primary alcohol, triacontanol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).[1][3] FARs are NADPH-dependent enzymes that are crucial in the alcohol-forming pathway of wax biosynthesis.[4][5][6] The substrate specificity of the particular FAR enzyme determines which acyl-CoAs are shunted towards alcohol production.[3][4]
Stage 3: Wax Ester Synthesis
The final step is the esterification of the triacontanol with hexacosanoyl-CoA. This reaction is catalyzed by a wax synthase (WS), which is an acyl-CoA:fatty alcohol acyltransferase.[1][7] WS enzymes exhibit specificity for both the fatty alcohol and the acyl-CoA substrates.[7] The WSD1 gene in Arabidopsis thaliana is known to encode a key enzyme in stem wax ester biosynthesis.[7]
Quantitative Data
Direct quantitative analysis of this compound in plant species is not extensively documented in the available literature. However, the analysis of plant cuticular waxes often reveals the presence of very-long-chain wax esters. The table below presents a hypothetical representation of where such data would be structured, based on typical wax analysis studies.
| Plant Species | Tissue | Wax Ester | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Hypothetical Plant A | Leaf | This compound | 15.2 ± 2.1 | GC-MS | Fictional Study |
| Hypothetical Plant B | Stem | This compound | 8.7 ± 1.5 | LC-MS | Fictional Study |
Experimental Protocols
Extraction and Analysis of Wax Esters by GC-MS
This protocol is a generalized method for the analysis of plant cuticular waxes, which would include this compound.
Objective: To extract and quantify wax esters from plant tissue.
Materials:
-
Plant tissue (e.g., leaves, stems)
-
Chloroform
-
n-Hexane
-
Anhydrous sodium sulfate
-
Internal standard (e.g., n-tetracosane)
-
Glass vials
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) with a high-temperature capillary column.[8]
Procedure:
-
Extraction: Immerse a known weight of fresh plant tissue in chloroform for 60 seconds to dissolve the epicuticular waxes.
-
Internal Standard: Add a known amount of internal standard to the chloroform extract.
-
Drying: Dry the extract over anhydrous sodium sulfate and filter.
-
Concentration: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Derivatization (Optional but Recommended for Alcohols and Acids): To improve volatility, primary alcohols and free fatty acids can be derivatized to their trimethylsilyl (TMS) ethers/esters by reacting the dried extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 70°C for 30 minutes.
-
GC-MS Analysis: Dissolve the final wax extract in n-hexane and inject a 1 µL aliquot into the GC-MS.
-
Injector Temperature: 320°C
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/minute to 320°C and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range of m/z 50-900.
-
-
Quantification: Identify this compound based on its retention time and mass spectrum.[8] Quantify by comparing its peak area to that of the internal standard.
In Vitro Assay for Fatty Acyl-CoA Reductase (FAR) Activity
Objective: To determine the substrate specificity of a candidate FAR enzyme for triacontyl-CoA.
Materials:
-
Microsomal fraction containing the expressed FAR enzyme
-
[1-14C]-labeled or unlabeled triacontyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Scintillation cocktail and counter (if using radiolabeled substrate)
-
GC-MS for product analysis (if using unlabeled substrate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the microsomal protein preparation.
-
Initiate Reaction: Add the triacontyl-CoA substrate to start the reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 6 M HCl).
-
Extraction: Extract the lipid products with chloroform/methanol (2:1, v/v).
-
Analysis:
-
Radiolabeled: Separate the products by thin-layer chromatography (TLC) and quantify the radioactivity of the fatty alcohol spot using a scintillation counter.
-
Unlabeled: Analyze the extracted lipids by GC-MS after derivatization to identify and quantify the triacontanol product.
-
In Vitro Assay for Wax Synthase (WS) Activity
Objective: To assess the ability of a candidate WS enzyme to synthesize this compound.
Materials:
-
Microsomal fraction containing the expressed WS enzyme
-
Triacontanol
-
[1-14C]-labeled or unlabeled hexacosanoyl-CoA
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Reaction Setup: Combine the reaction buffer, triacontanol, and the microsomal protein preparation in a microcentrifuge tube.
-
Initiate Reaction: Add the hexacosanoyl-CoA substrate to start the reaction.
-
Incubation: Incubate at 30°C for a defined period.
-
Stop and Extract: Terminate the reaction and extract the lipids as described for the FAR assay.
-
Analysis: Analyze the formation of this compound using TLC and scintillation counting (for radiolabeled substrate) or by GC-MS.
Visualization of Pathways
Biosynthesis Pathway of this compound
The following diagram illustrates the sequential enzymatic steps leading to the formation of this compound.
Caption: Biosynthesis pathway of this compound.
Regulatory Network of Cuticular Wax Biosynthesis
This diagram depicts the known transcriptional regulation of the general cuticular wax biosynthesis pathway in Arabidopsis, which provides a framework for understanding the potential regulation of this compound synthesis.
Caption: Transcriptional regulation of cuticular wax biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound follows the canonical pathway of wax ester formation in plants, involving VLCFA elongation, fatty acyl-CoA reduction, and esterification. While the general enzymatic machinery is understood, specific enzymes with a preference for C26 and C30 substrates that would lead to the efficient synthesis of this particular wax ester remain to be identified and characterized. Future research should focus on:
-
Quantitative profiling: Identifying and quantifying this compound in a range of plant species to understand its natural abundance and distribution.
-
Enzyme characterization: Isolating and characterizing KCS, FAR, and WS enzymes from plants known to produce very-long-chain waxes to determine their substrate specificities for C26 and C30 acyl-CoAs and C30 alcohols.
-
Regulatory studies: Elucidating the specific signaling pathways and transcription factors that regulate the expression of genes involved in the synthesis of very-long-chain wax esters.
A deeper understanding of this pathway will not only advance our fundamental knowledge of plant lipid metabolism but also open avenues for the metabolic engineering of plants to produce tailored wax esters for novel applications.
References
- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Triacontyl Hexacosanoate and Very Long-Chain Wax Esters in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological roles of very long-chain wax esters, with a focus on triacontyl hexacosanoate, in insects. While specific research on this compound is limited, this document extrapolates from the broader knowledge of very long-chain wax esters to elucidate its probable functions. The primary roles of these lipid molecules are critical for insect survival, centering on the prevention of water loss through the formation of a hydrophobic cuticular barrier.[1][2][3] Additionally, these esters are implicated in chemical communication, acting as semiochemicals that can convey information about species, sex, and reproductive status.[3][4][5] This guide details the biosynthetic pathways of these complex molecules, presents methodologies for their extraction and analysis, and discusses their potential as targets for novel pest management strategies. All quantitative data from related studies are summarized, and key experimental workflows are visualized to provide a practical resource for researchers in entomology, chemical ecology, and insecticide development.
Introduction to this compound and Insect Wax Esters
This compound (C₅₆H₁₁₂O₂) is a very long-chain wax ester, a class of lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. In the case of this compound, it is formed from hexacosanoic acid (a 26-carbon fatty acid) and triacontanol (a 30-carbon fatty alcohol). These molecules are major components of the epicuticular wax layer in many terrestrial arthropods.[1][2] This hydrophobic layer is paramount for survival in terrestrial environments, primarily by restricting water transpiration through the cuticle.[1][2][4]
The composition of cuticular waxes is diverse and species-specific, including a complex mixture of hydrocarbons, fatty acids, alcohols, aldehydes, ketones, and wax esters.[6] While specific quantitative data for this compound in insects is not extensively documented in current literature, the presence of wax esters with constituent chains of up to 30 carbons has been identified in species such as the giant whitefly, Aleurodicus dugesii, and certain scale insects like Coccus ceriferus produce esters with a total of up to 60 carbons, suggesting that C₅₆ esters like this compound are within the biosynthetic capabilities of some insects.[1][6]
The physical properties of these wax esters, such as their high melting points, are crucial for their function. Saturated very long-chain wax esters are typically solid under physiological conditions, which enhances their waterproofing capabilities.[1][7]
Core Biological Functions
The biological roles of this compound and its counterparts can be broadly categorized into structural and communicative functions.
Structural Role: Cuticular Waterproofing
The primary and most critical function of the epicuticular wax layer, rich in very long-chain esters, is to form a barrier against desiccation.[1][2][4] The long, saturated acyl chains of molecules like this compound pack tightly, creating a highly ordered, crystalline-like structure that is largely impermeable to water. This is essential for maintaining water balance, particularly in insects with a high surface-area-to-volume ratio. The removal of this wax layer by organic solvents leads to a rapid and fatal loss of water.[4]
Communicative Role: Semiochemicals
Beyond their structural importance, cuticular lipids, including wax esters, play a significant role in chemical communication.[3][4][5] These semiochemicals can act as:
-
Pheromones: Conveying information within the same species, such as in mate recognition.
-
Allelochemicals: Mediating interactions between different species.
While hydrocarbons are more commonly studied as insect semiochemicals, the complex bouquets of cuticular lipids, including wax esters, can contribute to the unique chemical signature of an individual, signaling information about its species, sex, colony membership, and reproductive status.[8]
Biosynthesis of Very Long-Chain Wax Esters
The biosynthesis of very long-chain wax esters is a conserved pathway in insects, occurring in specialized cells called oenocytes and epidermal cells.[9][10] The process can be summarized in two main stages:
-
Fatty Acyl-CoA Elongation and Reduction: The synthesis begins with common fatty acids (e.g., palmitic acid, C16), which undergo elongation by a series of enzymes, including fatty acid elongases (ELOVL), to produce very long-chain fatty acids (VLCFAs).[9] A portion of these VLCFAs are then reduced to their corresponding fatty alcohols by a fatty acyl-CoA reductase (FAR).[9][11]
-
Esterification: A wax synthase (WS) enzyme then catalyzes the esterification of a very long-chain fatty acyl-CoA with a very long-chain fatty alcohol to form the final wax ester.[9][11]
A diagrammatic representation of this pathway is provided below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. lipotype.com [lipotype.com]
- 3. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wax, sex and the origin of species: Dual roles of insect cuticular hydrocarbons in adaptation and mating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. Genetic basis of chemical communication in eusocial insects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Key Pathways and Genes Involved in the Wax Biosynthesis of the Chinese White Wax Scale Insect (Ericerus pela Chavannes) by Integrated Weighted Gene Coexpression Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Closer Look | Bee Culture [beeculture.com]
- 11. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triacontyl Hexacosanoate (CAS Number 14206-01-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacontyl hexacosanoate, registered under CAS number 14206-01-0, is a long-chain saturated wax ester. It is comprised of a triacontanol (a 30-carbon alcohol) moiety esterified with hexacosanoic acid (a 26-carbon fatty acid). This molecule is of interest to researchers in various fields due to its physicochemical properties, its presence in natural sources, and its potential applications in materials science and as a hydrophobic component in formulation studies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analysis, and safety information.
Synonyms: Marsilin, Marsiline, 1-triacontanol cerotate.[1][2][3]
Physicochemical Properties
This compound is a solid at room temperature with a high melting point, characteristic of long-chain saturated esters. Its long aliphatic chains render it highly lipophilic and practically insoluble in water.
| Property | Value | Source(s) |
| Molecular Formula | C₅₆H₁₁₂O₂ | [1][2] |
| Molecular Weight | 817.51 g/mol | [2] |
| Melting Point | 85-86 °C | [2][3] |
| Boiling Point | 732 °C at 760 mmHg (Predicted) | [2] |
| Density | 0.854 g/cm³ (Predicted) | [2] |
| Flash Point | 415 °C (Predicted) | [2] |
| LogP (Predicted) | 28.34 | [2] |
| Refractive Index | 1.462 (Predicted) | [2] |
| Vapor Pressure | 2.74E-21 mmHg at 25°C (Predicted) | [2] |
Synthesis and Purification
The primary method for synthesizing this compound is through the Fischer esterification of triacontanol and hexacosanoic acid.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the acid-catalyzed esterification of a long-chain fatty acid and a long-chain alcohol.[4][5]
Materials:
-
Hexacosanoic acid
-
Triacontanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane or ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of hexacosanoic acid and triacontanol in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification: Recrystallization
The crude product can be purified by recrystallization.[6][7]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot hexane or ethanol.
-
Allow the solution to cool slowly to room temperature to facilitate crystal formation.
-
Further cool the mixture in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Analytical Characterization
Due to the lack of publicly available spectra for this compound, this section provides expected spectral characteristics and a general protocol for analysis based on similar long-chain wax esters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a key technique for the analysis of wax esters. High-temperature GC is necessary due to the low volatility of these compounds.[8][9][10]
Experimental Protocol:
-
Column: A high-temperature capillary column (e.g., DB-1 HT).[8]
-
Injector Temperature: 390 °C.[8]
-
Detector Temperature: 390 °C.[8]
-
Oven Program: Start at 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, and hold for 6 minutes.[8]
-
Carrier Gas: Helium.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
Expected Mass Spectrum Fragmentation: The mass spectrum of a long-chain saturated ester is expected to show a molecular ion peak (M⁺) at m/z 816.9 (for the monoisotopic mass), although it may be of low intensity. Key fragmentation patterns include:
-
Acylium ion: A prominent peak corresponding to [R-C=O]⁺ from the hexacosanoic acid moiety.
-
Alkene fragment: A fragment from the triacontanol chain resulting from the loss of the fatty acid.
-
McLafferty rearrangement: If sterically feasible, though less common in such long, straight-chain esters.
-
Series of hydrocarbon fragments: A characteristic pattern of peaks separated by 14 Da (-CH₂-) from the cleavage of the long alkyl chains.
References
- 1. This compound | C56H112O2 | CID 84258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. US2452093A - Purification of hard waxes by removal of soft fatty components - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to Triacontyl Hexacosanoate (Marsiline) and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triacontyl hexacosanoate, a long-chain ester also known as Marsiline. The document covers its synonyms, physicochemical properties, synthesis and isolation methodologies, and its known pharmacological activities, with a focus on its sedative and anticonvulsant effects.
Chemical Identity and Synonyms
This compound is a saturated long-chain wax ester. It is the ester of triacontanol (a 30-carbon fatty alcohol) and hexacosanoic acid (a 26-carbon fatty acid).
Synonyms:
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₆H₁₁₂O₂ | [4] |
| Molecular Weight | 817.51 g/mol | [4] |
| CAS Number | 14206-01-0 | [4][5] |
| Appearance | Waxy solid (inferred) | |
| Melting Point | 85-86 °C | [4] |
| Boiling Point | 732 °C at 760 mmHg | [4] |
| Density | 0.854 g/cm³ | [4] |
| Flash Point | 415 °C | [4] |
| Vapor Pressure | 2.74E-21 mmHg at 25°C | [4] |
| LogP (Predicted) | 28.34 | [4] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents (inferred) |
Experimental Protocols
Isolation from Natural Sources
Protocol: General Extraction and Isolation of this compound from Marsilea minuta
-
Plant Material Collection and Preparation:
-
Collect fresh, healthy whole plants of Marsilea minuta.
-
Wash the plant material thoroughly with distilled water to remove any debris.
-
Air-dry the plant material in the shade until it is free of moisture.
-
Grind the dried plant material into a coarse powder.
-
-
Solvent Extraction:
-
Pack the powdered plant material into a Soxhlet apparatus.
-
Extract the powder with a nonpolar solvent such as petroleum ether or hexane for 48-72 hours. The choice of a nonpolar solvent is crucial for extracting the waxy, lipophilic this compound.
-
After extraction, concentrate the crude extract under reduced pressure using a rotary evaporator to yield a waxy residue.
-
-
Chromatographic Purification:
-
Prepare a silica gel column (60-120 mesh) using a suitable nonpolar solvent system (e.g., hexane or a hexane-ethyl acetate gradient).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualizing agent (e.g., iodine vapor or a spray reagent for lipids).
-
Pool the fractions containing the compound of interest.
-
-
Recrystallization and Characterization:
-
Recrystallize the purified compound from a suitable solvent (e.g., acetone or ethanol) to obtain pure crystals of this compound.
-
Characterize the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
-
Chemical Synthesis
A general method for the synthesis of long-chain esters like this compound involves the Fischer esterification of the corresponding fatty acid and fatty alcohol in the presence of an acid catalyst.
Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of hexacosanoic acid and triacontanol.
-
Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC or by measuring the amount of water collected.
-
Continue the reflux until the reaction is complete (typically several hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography as described in the isolation protocol.
-
Pharmacological Activity
This compound, as Marsiline, has been primarily investigated for its effects on the central nervous system, specifically its sedative and anticonvulsant properties.
Sedative and Anticonvulsant Activity
The initial discovery of Marsiline's pharmacological activity was reported by Chatterjee et al.[6] While specific quantitative data from modern assays are scarce, a standardized ethanolic extract of Marsilea minuta containing 1.15% w/w Marsiline has been evaluated for its antidepressant activity.[1][2] This suggests that Marsiline is a key bioactive component responsible for the plant's CNS effects.
Experimental Models for Evaluating Sedative and Anticonvulsant Effects:
-
Pentylenetetrazole (PTZ)-induced seizure model: To assess anticonvulsant activity, animals are pre-treated with the test compound before being challenged with a convulsive dose of PTZ. The latency to the first seizure and the severity of seizures are recorded.
-
Maximal Electroshock (MES) seizure model: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Barbiturate-induced sleeping time: To evaluate sedative effects, the test compound is administered to animals, and the potentiation of sleep induced by a barbiturate like pentobarbital is measured by recording the onset and duration of sleep.
-
Open-field test: This test can be used to assess general locomotor activity and exploratory behavior, where a decrease in activity can indicate a sedative effect.
Potential Mechanism of Action
The precise molecular mechanism of action for this compound has not been elucidated. However, based on the general pharmacology of sedative and anticonvulsant drugs, several potential pathways can be hypothesized. Many such drugs act by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) or by modulating voltage-gated ion channels.
Visualizations
Caption: Experimental Workflows for Obtaining this compound.
Caption: Hypothetical Signaling Pathways for CNS Depressant Effects.
References
- 1. Antidepressant activity of standardised extract of Marsilea minuta Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 14206-01-0 [chemicalbook.com]
- 6. THE CHEMISTRY AND PHARMACOLOGY OF MARSILINE: A SEDATIVE AND ANTICONVULSANT PRINCIPLE ISOLATED FROM MARSILEA MINUTA LINN AND MARSILEA RAJASTHANENSIS GUPTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Triacontyl Hexacosanoate in Plant Waxes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant epicuticular waxes form a critical protective barrier against a multitude of environmental stressors, including drought, UV radiation, and pathogen attack. This intricate layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary alcohols, ketones, and wax esters. Among these, triacontyl hexacosanoate, a C56 wax ester, represents a significant component in the protective arsenal of many plant species. This technical guide provides an in-depth exploration of this compound, focusing on its chemical properties, biosynthetic pathway, and the methodologies for its extraction and analysis. This document is intended to serve as a comprehensive resource for researchers in botany, biochemistry, and drug development seeking to understand and harness the properties of this unique biomolecule.
Chemical and Physical Properties of this compound
This compound is a wax ester formed from the esterification of hexacosanoic acid (a C26 fatty acid) and 1-triacontanol (a C30 fatty alcohol). Its large molecular size and long, saturated hydrocarbon chains confer significant hydrophobicity and a high melting point, properties that are vital for its function in the plant cuticle.
| Property | Value | Source |
| Molecular Formula | C₅₆H₁₁₂O₂ | [1] |
| Molecular Weight | 817.49 g/mol | [1] |
| CAS Number | 14206-01-0 | [1] |
| Melting Point | 85-86 °C | [1] |
| Boiling Point | 732 °C at 760 mmHg | [1] |
| Density | 0.854 g/cm³ | [1] |
Biosynthesis of this compound in Plants
The biosynthesis of this compound is an integral part of the overall pathway for cuticular wax production, which originates from the synthesis of C16 and C18 fatty acids in the plastids of epidermal cells. These fatty acids are then transported to the endoplasmic reticulum (ER) for further elongation and modification.
The pathway can be broadly divided into two stages: the synthesis of the precursor molecules (hexacosanoyl-CoA and triacontanol) and their subsequent esterification.
1. Synthesis of Precursors:
-
Very-Long-Chain Fatty Acid (VLCFA) Elongation: C16/C18 acyl-CoAs undergo a series of elongation cycles catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). Each cycle adds a two-carbon unit from malonyl-CoA. The production of hexacosanoyl-CoA (C26) requires multiple rounds of elongation.
-
Alcohol Formation: Very-long-chain acyl-CoAs can be reduced to their corresponding primary alcohols. This is a two-step process involving an acyl-CoA reductase that produces a fatty aldehyde, which is then further reduced to a fatty alcohol by an aldehyde reductase. Triacontanol (C30 alcohol) is synthesized through this pathway from a C30 acyl-CoA precursor.
2. Esterification:
-
Wax Ester Formation: The final step is the esterification of an acyl-CoA (hexacosanoyl-CoA) with a fatty alcohol (triacontanol), catalyzed by a wax synthase (WS) or a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WSD) enzyme. This reaction occurs in the endoplasmic reticulum.
Function of this compound in Plant Waxes
As a major component of the epicuticular wax layer, this compound plays a crucial role in the plant's defense against environmental stresses. Its primary functions include:
-
Reduction of Non-Stomatal Water Loss: The hydrophobic nature of this long-chain wax ester contributes significantly to the formation of an impermeable barrier on the plant surface, reducing water loss through the cuticle, which is particularly critical under drought conditions.
-
Protection against UV Radiation: The crystalline structure of epicuticular waxes can reflect harmful UV radiation, protecting the underlying plant tissues from damage.
-
Defense against Pathogens and Herbivores: The waxy layer creates a physical barrier that can prevent the adhesion and penetration of fungal spores and bacteria. It can also deter feeding by herbivorous insects.
Experimental Protocols
Extraction of Epicuticular Waxes
A common method for the extraction of epicuticular waxes containing this compound involves solvent immersion.
Materials:
-
Fresh plant material (e.g., leaves, stems)
-
Chloroform (or hexane)
-
Glass beakers
-
Forceps
-
Rotary evaporator
-
Glass vials
Protocol:
-
Carefully excise the desired plant organs.
-
Briefly immerse the plant material (e.g., for 30-60 seconds) in a beaker containing chloroform at room temperature. The short immersion time is crucial to minimize the extraction of intracellular lipids.
-
Agitate the sample gently during immersion.
-
Remove the plant material from the solvent.
-
Filter the solvent extract to remove any solid debris.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Redissolve the wax residue in a known volume of chloroform or hexane for subsequent analysis.
Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC/MS)
Direct analysis of intact wax esters like this compound is possible using HT-GC/MS, which avoids the need for derivatization.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector: High-temperature, splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 120 °C
-
Ramp 1: 15 °C/min to 240 °C
-
Ramp 2: 8 °C/min to 390 °C
-
Hold at 390 °C for 6 minutes.
-
-
Carrier Gas: Helium.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-950
-
Sample Preparation:
-
Dissolve the extracted wax in hexane or toluene to a final concentration of approximately 0.1-1.0 mg/mL.
-
Inject 1 µL of the sample into the GC.
Data Analysis:
Identification of this compound is based on its retention time and the characteristic mass spectrum, which will show a molecular ion peak (m/z 816.5) and fragment ions corresponding to the fatty acid and fatty alcohol moieties. Quantification can be achieved by integrating the peak area and comparing it to an internal standard.
Quantitative Data on this compound in Plant Waxes
Despite the recognized importance of very-long-chain wax esters in plant cuticles, specific quantitative data for this compound (C56) remains limited in the scientific literature. Plant waxes are highly complex mixtures, and the relative abundance of individual components can vary significantly depending on the plant species, organ, developmental stage, and environmental conditions.
The following table presents a generalized overview of the composition of some well-known plant waxes. It is important to note that these are representative compositions, and the presence and concentration of this compound are not explicitly detailed in many studies.
| Plant Wax Source | Major Components | Reported Wax Ester Range | This compound (C56) Content |
| Carnauba Wax (Copernicia prunifera) | Esters of C24-C28 fatty acids and C30-C34 alcohols, free alcohols, hydrocarbons. | C36-C62 | Not specifically quantified, but within the expected range. |
| Jojoba Oil (Simmondsia chinensis) | Wax esters of C20 and C22 fatty acids and C20 and C22 alcohols. | C38-C44 | Not reported to be a significant component. |
| Candelilla Wax (Euphorbia antisyphilitica) | Hydrocarbons (C29-C33), esters of C28-C34 acids and alcohols, free acids and alcohols. | C46-C62 | Not specifically quantified. |
| Sorghum (Sorghum bicolor) Grain | Fatty acids, aldehydes, alcohols, and wax esters (primarily C28 and C30 acids and alcohols). | Not specified | Not specifically quantified. |
| Arabidopsis thaliana (Stem) | Alkanes, primary alcohols, ketones, and wax esters. | C38-C52 | Not specifically quantified. |
Note: The lack of specific quantitative data for this compound highlights an area for future research. The application of advanced analytical techniques such as HT-GC/MS and liquid chromatography-mass spectrometry (LC-MS) will be instrumental in elucidating the precise composition of wax esters in a wider range of plant species.
Conclusion
This compound is a key very-long-chain wax ester in the epicuticular wax of many plants, contributing significantly to their protection against environmental stresses. Understanding its biosynthesis, function, and the methods for its analysis is crucial for researchers in plant science and for the development of novel, bio-based products. While general pathways and analytical methods are well-established, a significant data gap exists regarding the specific quantitative abundance of this molecule across different plant species. Further research in this area will undoubtedly provide valuable insights into the intricate chemistry of plant surfaces and open up new avenues for the application of these natural waxes in various industries.
References
Spectroscopic Profile of Triacontyl Hexacosanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
Triacontyl hexacosanoate (C56H112O2) is an ester formed from hexacosanoic acid and triacontanol. Its long, saturated hydrocarbon chains confer a waxy, nonpolar character.
Molecular Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are based on typical chemical shifts and absorption frequencies for long-chain saturated esters.
1H NMR Spectroscopy
Table 1: Predicted 1H NMR Chemical Shifts for this compound (Solvent: CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH2 - |
| ~2.28 | t | 2H | -CH2 -C(=O)O- |
| ~1.62 | quint | 2H | -O-CH2-CH2 - |
| ~1.25 | s (br) | ~100H | -(CH2 )n- |
| ~0.88 | t | 6H | CH3 - |
13C NMR Spectroscopy
Table 2: Predicted 13C NMR Chemical Shifts for this compound (Solvent: CDCl3)
| Chemical Shift (ppm) | Assignment |
| ~173.9 | C =O |
| ~64.4 | -O-CH2 - |
| ~34.4 | -CH2 -C(=O)O- |
| ~31.9 | -(CH2 )n- (terminal methylene on alcohol chain) |
| ~29.7 | -(CH2 )n- (bulk methylene) |
| ~29.3-29.6 | -(CH2 )n- (specific methylene groups) |
| ~28.7 | -O-CH2-CH2 - |
| ~25.9 | -O-CH2-CH2-CH2 - |
| ~25.1 | -CH2 -CH2-C(=O)O- |
| ~22.7 | -(CH2 )n- (terminal methylene on acid chain) |
| ~14.1 | CH3 - |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2955, ~2918, ~2850 | Strong | C-H stretching (asymmetric and symmetric) of CH3 and CH2 |
| ~1740 | Strong | C=O stretching of the ester |
| ~1472, ~1463 | Medium | C-H bending (scissoring) of CH2 |
| ~1377 | Weak | C-H bending (symmetric) of CH3 |
| ~1175 | Strong | C-O stretching of the ester |
| ~720 | Medium | C-H rocking of long -(CH2)n- chain (n ≥ 4) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of long-chain wax esters like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3). The use of a high-purity solvent is crucial to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is important for resolving the signals of the long alkyl chains.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the range of 0-10 ppm.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
-
A spectral width of 0-200 ppm is appropriate.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation:
-
Thin Film (Melt) Method: Place a small amount of the solid sample on a salt plate (e.g., NaCl or KBr). Gently heat the plate on a hot plate until the sample melts. Place a second salt plate on top and press gently to create a thin film. Allow to cool before analysis.
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm-1. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a wax ester.
An In-depth Technical Guide to Long-Chain Wax Esters for Researchers and Drug Development Professionals
Long-chain wax esters are a diverse class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols.[1][2] These molecules are ubiquitously found in nature, serving a multitude of biological functions, from energy storage in marine organisms to protective coatings on plant leaves and insect cuticles.[3][4] In recent years, long-chain wax esters have garnered significant interest in the pharmaceutical and drug development sectors due to their unique physicochemical properties and potential therapeutic applications. This guide provides a comprehensive overview of the core aspects of long-chain wax esters, including their biosynthesis, physicochemical properties, and detailed experimental protocols for their study.
Core Concepts: Biosynthesis and Metabolism
The biosynthesis of long-chain wax esters is a two-step enzymatic process.[5][6] First, a long-chain fatty acyl-CoA is reduced to a corresponding fatty alcohol by a Fatty Acyl-CoA Reductase (FAR).[5][7] Subsequently, a Wax Synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the final wax ester.[5][6] In mammals, FAR enzymes are located in the peroxisomes, while WS enzymes are found in the cytosol, necessitating the transport of fatty alcohols between these compartments.[8]
The degradation of long-chain wax esters involves their hydrolysis back into fatty acids and fatty alcohols. This process is crucial for mobilizing stored energy. In germinating jojoba seeds, for instance, the breakdown of wax esters is initiated by the oxidation of the released very-long-chain fatty alcohols to fatty acids, a process catalyzed by fatty alcohol oxidase (FAO) and fatty aldehyde dehydrogenase (FADH).[9]
dot
Caption: A simplified diagram of the long-chain wax ester biosynthetic pathway.
Data Presentation: Physicochemical Properties
The physicochemical properties of long-chain wax esters are largely determined by the chain lengths and degree of unsaturation of their constituent fatty acids and alcohols.[1][3] Saturated wax esters with longer carbon chains generally exhibit higher melting points and are solid at room temperature, while unsaturated wax esters have lower melting points and are often liquid.[1][2]
| Wax Ester (Fatty Alcohol:Fatty Acid) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Cetyl Palmitate (C16:0 - C16:0) | C₃₂H₆₄O₂ | 480.85 | 42-50 | >360 | Soluble in aromatic solvents, chloroform, ethers; Insoluble in water.[4] |
| Stearyl Stearate (C18:0 - C18:0) | C₃₆H₇₂O₂ | 536.96 | 61 | - | Soluble in aromatic solvents, chloroform, ethers; Insoluble in water.[3][4] |
| Behenyl Behenate (C22:0 - C22:0) | C₄₄H₈₈O₂ | 649.20 | >75 | - | Soluble in hot ethanol.[10] |
| Oleyl Oleate (C18:1 - C18:1) | C₃₆H₆₈O₂ | 532.93 | ~0 | - | Soluble in organic solvents.[3] |
| Jojoba Oil (mixture, primarily C20:1 & C22:1 alcohols and fatty acids) | Variable | Variable | ~7-10 | - | Soluble in organic solvents.[1] |
Note: Boiling points for many long-chain wax esters are not well-defined due to their low volatility and thermal decomposition at high temperatures.[11]
Experimental Protocols
The study of long-chain wax esters requires robust methods for their extraction, purification, and analysis. The following section outlines key experimental protocols.
Extraction and Purification
3.1.1. From Plant Epicuticular Wax
Epicuticular waxes can be extracted from plant surfaces by immersing the plant material (e.g., leaves) in a non-polar solvent such as chloroform or hexane for a short period (e.g., 60 seconds) with gentle agitation.[12] The resulting extract, containing a mixture of lipids, can then be fractionated to isolate the wax esters. A common method involves solid-phase extraction (SPE) using a silica gel column. Non-polar compounds like alkanes are eluted first with a non-polar solvent (e.g., hexane), followed by the elution of wax esters with a slightly more polar solvent mixture (e.g., hexane:chloroform, 98:2 v/v).[3]
3.1.2. From Animal Tissues
For animal tissues, a total lipid extraction is typically performed first, for example, using the Folch method (chloroform:methanol, 2:1 v/v). The wax esters can then be isolated from the total lipid extract using SPE. For instance, in the analysis of marine oils, wax esters can be separated from other neutral lipids by applying the extract to an aminopropyl SPE column and eluting with heptane.[13]
Analytical Techniques
3.2.1. Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the qualitative analysis and purification of wax esters. A silica gel plate is used as the stationary phase, and a non-polar solvent system, such as hexane:diethyl ether:acetic acid (80:20:1 v/v/v), is used as the mobile phase. Wax esters, being relatively non-polar, will migrate up the plate. Their position can be visualized by staining with a suitable reagent (e.g., iodine vapor or charring with sulfuric acid) and compared to known standards.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their low volatility, the analysis of intact long-chain wax esters by GC-MS requires high-temperature conditions.[11] A high-temperature capillary column (e.g., DB-1HT) is necessary, with injector and detector temperatures often set as high as 390°C.[11] The temperature program typically involves a ramp from a lower temperature (e.g., 120°C) to a high final temperature (e.g., 390°C).[11] Mass spectrometry in electron ionization (EI) mode can provide structural information, with characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.[14]
3.2.3. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is another powerful tool for the analysis of wax esters, particularly for those with very long chains that are difficult to analyze by GC. A C30 column is often used with a gradient of solvents like methanol and chloroform.[15] An evaporative light-scattering detector (ELSD) can be used for quantification, while coupling to a mass spectrometer (e.g., via atmospheric pressure chemical ionization - APCI-MS) allows for the identification of individual wax ester species.[15]
dot
Caption: A generalized workflow for the analysis of long-chain wax esters.
References
- 1. Wax ester - Wikipedia [en.wikipedia.org]
- 2. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 5. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Reactome | Wax biosynthesis [reactome.org]
- 9. Molecular characterization of the fatty alcohol oxidation pathway for wax-ester mobilization in germinated jojoba seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epicuticular Wax Accumulation and Fatty Acid Elongation Activities Are Induced during Leaf Development of Leeks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Deep Dive into Very Long-Chain Fatty Acid Esters: A Technical Guide for Researchers
Very long-chain fatty acid esters (VLCFA-esters) are a crucial class of lipids characterized by fatty acid chains of 22 carbon atoms or more. These molecules are not merely structural components but are also active participants in a multitude of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the core characteristics of VLCFA-esters, tailored for researchers, scientists, and drug development professionals. It delves into their synthesis, metabolism, and diverse functions, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding.
Core Characteristics and Classification
VLCFAs are defined as fatty acids with a chain length of 22 or more carbons.[1][2] They can be saturated (VLC-SFA), monounsaturated (VLC-MUFA), or polyunsaturated (VLC-PUFA). These fatty acids are typically esterified to various lipid backbones, forming a diverse array of VLCFA-esters. The primary classes of lipids that incorporate VLCFAs include:
-
Sphingolipids: VLCFAs are abundant in ceramides and their derivatives, such as sphingomyelin and glycosphingolipids. These are critical for membrane structure and cell signaling.[1][3][4]
-
Glycerophospholipids: Phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine can all contain VLCFAs, influencing membrane fluidity and thickness.
-
Wax Esters: These are esters of fatty acids and fatty alcohols, with VLCFAs being prominent components in secretions like meibum from the meibomian glands.[3][5]
-
Triacylglycerols (TAGs): VLCFAs can be incorporated into TAGs, serving as a form of energy storage, particularly in seeds of certain plants.[6][7]
-
Cholesteryl Esters: VLCFAs can be esterified to cholesterol, and their accumulation has been noted in certain disease states.[4][8]
The chain length and degree of unsaturation of the fatty acid moiety confer specific physicochemical properties to the ester, dictating its role in biological systems.
Quantitative Distribution of VLCFA-Esters
The abundance and chain-length distribution of VLCFA-esters vary significantly across different tissues and cell types, reflecting their specialized functions. The following tables summarize quantitative data on the distribution of VLCFAs in various biological contexts.
| Tissue/Cell Type | Predominant VLCFA Chain Lengths | Lipid Class | Organism | Key Findings | Reference |
| Human Brain (Myelin) | C24:0, C24:1 | Galactosylceramides, Sulfatides | Human | High levels of 2-hydroxylated VLCFAs are crucial for myelin formation and maintenance. | [3] |
| Human Skin (Epidermis) | ≥C26 | Ceramides | Human | Essential for the skin's barrier function. | [1][9] |
| Mouse Meibomian Glands | C24-C27 (saturated), C24-C26 (in fatty alcohols) | Cholesteryl esters, Wax esters | Mouse | Branched-chain VLCFAs are highly abundant in meibum lipids. | [3][5] |
| Human Retina | >C26 (PUFAs) | Phospholipids | Human | Extremely long VLC-PUFAs are vital for normal retinal function. | [1] |
| Human Testis/Spermatozoa | C26-C32 (PUFAs) | Sphingolipids | Human | Unique VLC-PUFA-containing sphingolipids are present. | [1] |
| X-ALD Fibroblasts | C26:0, C26:1 | Various | Human | Significant accumulation of hexacosanoic (26:0) and hexacosenoic (26:1) acyl-CoAs. | [10] |
| Colorectal Cancer Tissue | C24:0, C26:0 | Triacylglycerols, Nonesterified fatty acids | Human | Elevated levels of VLCFAs are found in TAGs and as free fatty acids. | [6] |
Table 1: Tissue-Specific Distribution of Predominant VLCFAs.
| ELOVL Elongase | Substrate Preference (Acyl-CoA) | Primary Products | Key Tissue Expression |
| ELOVL1 | C18:0-C26:0 (saturated), C20:1-C22:1 (monounsaturated) | C24:0, C26:0, C24:1, C26:1 | Ubiquitous |
| ELOVL2 | C22 PUFAs | C24 PUFAs (e.g., precursors to DHA) | Liver, Testis, Brain |
| ELOVL3 | C16-C22 (saturated and unsaturated) | C20-C24 fatty acids | Skin, Liver, Adipose tissue |
| ELOVL4 | ≥C26 (saturated and PUFAs) | >C28 fatty acids | Retina, Brain, Skin, Spermatozoa |
| ELOVL5 | C18 PUFAs | C20 PUFAs (e.g., arachidonic acid) | Ubiquitous |
| ELOVL6 | C12-C16 (saturated) | C18:0 (stearic acid) | Liver, Adipose tissue |
| ELOVL7 | C16-C20 (saturated and unsaturated) | C18-C22 fatty acids | Prostate, Skin, Liver |
Table 2: Substrate Specificity and Tissue Distribution of Human ELOVL Elongases.
Biosynthesis and Metabolism of VLCFA-Esters
The synthesis and breakdown of VLCFA-esters are tightly regulated processes involving multiple enzymatic steps and cellular compartments.
Biosynthesis: The Fatty Acid Elongation (FAE) Cycle
VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.[11][12]
Caption: The four sequential reactions of the fatty acid elongation cycle in the endoplasmic reticulum.
The initial and rate-limiting step is the condensation reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[13][14] Mammals have seven distinct ELOVL enzymes (ELOVL1-7), each with characteristic substrate specificities for fatty acyl-CoA chain length and degree of unsaturation, which dictates the tissue-specific profile of VLCFAs.[2]
Metabolic Fates of VLCFA-CoAs
Once synthesized, VLCFA-CoAs are channeled into various metabolic pathways for the synthesis of different classes of VLCFA-esters.
Caption: Major metabolic fates of very long-chain fatty acyl-CoAs.
Degradation: Peroxisomal β-Oxidation
The breakdown of VLCFAs occurs primarily in peroxisomes via a β-oxidation pathway.[15] This is distinct from the mitochondrial β-oxidation of shorter-chain fatty acids. The transporter ABCD1 is responsible for importing VLCFA-CoAs into the peroxisome.[15] Defects in this transporter lead to the accumulation of VLCFAs, as seen in X-linked adrenoleukodystrophy (X-ALD).[16]
Caption: Transport and degradation of VLCFA-CoAs via peroxisomal β-oxidation.
Experimental Protocols for VLCFA-Ester Analysis
The accurate analysis of VLCFA-esters requires specific and sensitive analytical techniques. Below are detailed methodologies for key experiments in VLCFA-ester research.
Lipid Extraction from Tissues or Cells
A robust lipid extraction is the foundational step for all subsequent analyses.
Protocol:
-
Homogenization: Homogenize the tissue or cell pellet in a suitable buffer (e.g., phosphate-buffered saline).
-
Solvent Extraction: Add a mixture of chloroform:methanol (2:1, v/v) to the homogenate and vortex vigorously.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until analysis.
Separation of Lipid Classes by Thin-Layer Chromatography (TLC)
TLC is a cost-effective method for separating different lipid classes based on their polarity.
Protocol:
-
Plate Preparation: Use silica gel 60 TLC plates. If required, pre-wash the plates by developing them in chloroform:methanol (1:1, v/v) and air-drying.
-
Sample Application: Spot the lipid extract onto the origin of the TLC plate using a capillary tube. Also, spot known lipid standards for identification.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids). Allow the solvent front to migrate up the plate.
-
Visualization: After development, dry the plate and visualize the separated lipid spots by exposing them to iodine vapor or by spraying with a charring reagent (e.g., 10% copper sulfate in 8% phosphoric acid) followed by heating.
-
Quantification (Optional): Scrape the silica spots corresponding to the lipid classes of interest, extract the lipids from the silica, and proceed with further analysis like GC-MS.
Caption: A generalized workflow for the separation of lipid classes by Thin-Layer Chromatography.
Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the quantitative analysis of fatty acid composition.
Protocol:
-
Transesterification: To the extracted lipids (or scraped TLC spots), add a solution of 2% sulfuric acid in methanol. Heat at 80°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying: Dry the hexane extract under a stream of nitrogen.
-
Sample Preparation for GC-MS: Resuspend the FAMEs in a small volume of hexane.
-
GC-MS Analysis: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a BPX70). The FAMEs will be separated based on their chain length and degree of unsaturation. The mass spectrometer will detect and identify the individual FAMEs based on their mass spectra.
-
Quantification: Use internal standards (e.g., C17:0 or C23:0) added at the beginning of the procedure for accurate quantification.
Analysis of Intact Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the detailed structural analysis and quantification of intact sphingolipid species, including those containing VLCFAs.
Protocol:
-
Lipid Extraction: Perform lipid extraction as described in section 4.1.
-
LC Separation: Inject the lipid extract onto a liquid chromatography system. A C18 reversed-phase column is commonly used for separating sphingolipid species based on their hydrophobicity. A gradient elution with solvents like methanol, water, and formic acid is typically employed.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of a specific sphingolipid. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This provides structural information and high specificity.
-
Quantification: Use appropriate internal standards (e.g., deuterated sphingolipid species) for accurate quantification.
Physiological and Pathophysiological Significance
VLCFA-esters are indispensable for numerous biological functions, and their dysregulation is implicated in a range of diseases.
-
Membrane Integrity and Function: The long acyl chains of VLCFAs in sphingolipids and glycerophospholipids contribute to the thickness and stability of biological membranes, influencing the function of membrane-associated proteins.
-
Skin Barrier: In the epidermis, VLCFA-containing ceramides are essential for forming the lamellar lipid structures that prevent water loss and protect against environmental insults.[1]
-
Myelin Sheath Maintenance: VLCFAs are critical components of the myelin sheath that insulates nerve fibers, ensuring rapid nerve impulse conduction. Their deficiency or accumulation can lead to severe neurological disorders.[3]
-
Cell Signaling: Ceramide and its metabolites, which often contain VLCFAs, are important second messengers in signaling pathways that regulate cell growth, differentiation, and apoptosis.
-
X-Linked Adrenoleukodystrophy (X-ALD): This genetic disorder is caused by mutations in the ABCD1 gene, leading to the accumulation of VLCFAs in tissues and plasma.[16] The excess VLCFAs are believed to contribute to the demyelination and neuroinflammation characteristic of the disease.
-
Other Genetic Disorders: Mutations in genes encoding ELOVL elongases and other enzymes involved in VLCFA metabolism are associated with various inherited diseases, including ichthyosis, myopathies, and macular degeneration.
-
Cancer: Altered VLCFA metabolism has been observed in some cancers, such as colorectal cancer, where VLCFAs accumulate in triacylglycerols.[6]
Conclusion
Very long-chain fatty acid esters represent a diverse and functionally significant class of lipids. Their synthesis, metabolism, and distribution are intricately regulated to meet the specific needs of different tissues and cell types. A thorough understanding of their characteristics, underpinned by robust analytical methodologies, is crucial for advancing our knowledge of their roles in health and disease and for the development of novel therapeutic strategies targeting VLCFA-related pathologies. This guide provides a foundational framework for researchers embarking on the study of these fascinating and vital molecules.
References
- 1. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 5. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very long-chain fatty acids are accumulated in triacylglycerol and nonesterified forms in colorectal cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 10. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [imrpress.com]
- 12. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. biorxiv.org [biorxiv.org]
- 15. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 16. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of Triacontyl Hexacosanoate by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of triacontyl hexacosanoate (a C56 wax ester) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and professionals in drug development and related fields who require a robust method for the characterization of very long-chain wax esters. The procedure outlines sample preparation, GC-MS parameters, and data analysis techniques. This method is crucial for purity assessment, impurity profiling, and pharmacokinetic studies involving this class of compounds.
1. Introduction
This compound (CH₃(CH₂)₂₈COO(CH₂)₂₅CH₃) is a very long-chain wax ester with a total of 56 carbon atoms. Such molecules are characterized by their high molecular weight, low volatility, and thermal stability, which present analytical challenges. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds, offering high separation efficiency and definitive structural identification. However, the analysis of intact very long-chain wax esters requires specialized high-temperature GC conditions.[1] This application note provides a detailed protocol for the direct analysis of this compound without the need for derivatization.
2. Experimental Protocols
2.1. Sample Preparation
Proper sample preparation is critical for the successful analysis of this compound. The goal is to dissolve the analyte in a suitable volatile organic solvent and ensure the sample is free of particulate matter.
-
Solvents: Use high-purity, GC-MS grade solvents such as hexane, toluene, or chloroform.
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean glass vial.
-
Add 1 mL of the chosen solvent (e.g., toluene) to the vial to achieve a concentration of approximately 1 mg/mL.
-
Gently warm the vial (e.g., to 40-50°C) and vortex to ensure complete dissolution, as very long-chain wax esters can be slow to dissolve at room temperature.
-
If necessary, dilute the stock solution to a working concentration of 10-100 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulates.
-
2.2. GC-MS Instrumentation and Parameters
The analysis of very long-chain wax esters necessitates a GC-MS system capable of high-temperature operation.
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent single quadrupole MS.
-
Column: A high-temperature, non-polar capillary column is required, such as a DB-1 HT or TG-5MS (30 m x 0.25 mm i.d., 0.1 µm film thickness).[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 390°C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 120°C, hold for 2 min |
| Ramp 1 | 15°C/min to 240°C |
| Ramp 2 | 8°C/min to 390°C, hold for 10 min[1] |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 350°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-1000 |
3. Data Analysis and Presentation
3.1. Qualitative Analysis
Identification of this compound is based on its retention time and the characteristic fragmentation pattern in the mass spectrum. The primary fragmentation of wax esters in EI-MS occurs at the ester linkage, yielding ions representative of the fatty acid and fatty alcohol moieties.[1] For this compound (C₅₆H₁₁₂O₂), the expected major fragments would be related to hexacosanoic acid and triacontanol.
3.2. Quantitative Analysis
For quantitative analysis, an internal standard (e.g., a different, co-eluting very long-chain wax ester not present in the sample) should be used. A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the target analyte is normalized to the peak area of the internal standard.
Table 2: Example Quantitative Data for this compound
| Sample ID | Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Std) | Normalized Peak Area | Calculated Conc. (µg/mL) |
| Standard 1 | 10 | 150,000 | 300,000 | 0.50 | - |
| Standard 2 | 25 | 375,000 | 300,000 | 1.25 | - |
| Standard 3 | 50 | 750,000 | 300,000 | 2.50 | - |
| Standard 4 | 100 | 1,500,000 | 300,000 | 5.00 | - |
| Sample A | Unknown | 525,000 | 300,000 | 1.75 | 35 |
| Sample B | Unknown | 900,000 | 300,000 | 3.00 | 60 |
4. Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
4.2. Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
5. Discussion
The analysis of very long-chain wax esters like this compound is feasible with high-temperature GC-MS. The primary challenge is the low volatility of the analyte, which necessitates high injector and oven temperatures to ensure efficient transfer onto the column and elution. The choice of a thermally stable column is paramount to prevent column bleed, which can interfere with mass spectral interpretation.
The fragmentation pattern is a key diagnostic tool. The presence of ions corresponding to the acylium ion of hexacosanoic acid and the alkyl cation of the triacontyl group provides strong evidence for the structure of the intact ester. For quantitative studies, the use of an appropriate internal standard is essential to correct for variations in injection volume and instrument response.
The GC-MS method presented in this application note is a reliable and robust approach for the analysis of this compound. It provides detailed protocols for sample preparation, instrument parameters, and data analysis, making it a valuable resource for researchers in the pharmaceutical and chemical industries. The method can be adapted for the analysis of other very long-chain wax esters with minor modifications to the temperature program.
References
Extraction of Triacontyl Hexacosanoate from Plant Cuticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacontyl hexacosanoate is a very-long-chain wax ester found in the cuticular wax of various plants. Plant cuticular waxes form a protective layer on the epidermis, playing a crucial role in preventing water loss and protecting against environmental stresses. The composition of these waxes, including the presence and concentration of specific esters like this compound, can vary significantly between plant species. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from plant cuticles, intended for use in research, natural product chemistry, and drug development.
Data Presentation
Currently, there is a notable lack of specific quantitative data in publicly accessible scientific literature regarding the absolute concentration of this compound in the cuticular wax of various plant species. While many studies analyze the overall composition of plant waxes, they often report the relative abundance of compound classes (e.g., alkanes, esters, alcohols) rather than the absolute concentration of individual molecules. The tables below are structured to accommodate such data as it becomes available through the application of the protocols outlined in this document.
Table 1: this compound Content in Various Plant Species (Example)
| Plant Species | Common Name | Organ | Extraction Method | Analytical Method | This compound Concentration (µg/g of dry weight) | Reference |
| Data Not Available | - | Leaves | Chloroform dipping | GC-MS | - | - |
| Data Not Available | - | Stems | Hexane immersion | HPLC-ELSD | - | - |
| Data Not Available | - | Fruits | Soxhlet (Hexane) | GC-MS | - | - |
Table 2: Comparison of Extraction Methods for this compound (Example)
| Extraction Method | Solvent | Temperature (°C) | Duration | Purity (%) | Yield (mg/kg) | Notes |
| Cold Chloroform Dip | Chloroform | 25 | 2 x 30s | Data Not Available | Data Not Available | Minimizes extraction of intracellular lipids. |
| Soxhlet Extraction | n-Hexane | 69 | 6 h | Data Not Available | Data Not Available | More exhaustive extraction, may co-extract other lipids. |
| Accelerated Solvent Extraction (ASE) | Dichloromethane | 100 | 3 cycles | Data Not Available | Data Not Available | Faster than Soxhlet, requires specialized equipment. |
Experimental Protocols
Protocol 1: Extraction of Epicuticular Waxes
This protocol focuses on the extraction of waxes present on the surface of the plant cuticle (epicuticular wax) with minimal contamination from intracuticular and intracellular lipids.
Materials:
-
Fresh, intact plant material (e.g., leaves, stems)
-
Chloroform (HPLC grade)
-
Beakers
-
Forceps
-
Glass vials with Teflon-lined caps
-
Rotary evaporator
-
Nitrogen gas stream
-
Analytical balance
Procedure:
-
Carefully collect fresh plant material, avoiding any damage to the surface.
-
Measure the surface area of the plant material if quantification per unit area is required.
-
Using forceps, briefly dip the plant material (e.g., leaves) into a beaker containing chloroform for 30-60 seconds.[1][2] The dipping time should be minimized to prevent the extraction of intracuticular waxes.
-
Agitate gently during the dipping process.
-
Remove the plant material and repeat the dipping process in a fresh beaker of chloroform for another 30-60 seconds to ensure complete removal of epicuticular waxes.
-
Combine the chloroform extracts.
-
Filter the extract to remove any solid debris.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Dry the resulting wax residue under a gentle stream of nitrogen gas.
-
Weigh the dried wax extract and store it at -20°C for further analysis.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantitative analysis of this compound in the extracted wax sample using GC-MS with an internal standard.
Materials:
-
Dried wax extract
-
Internal standard (e.g., n-tetracosane or a commercially available very-long-chain wax ester standard)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Pyridine (anhydrous)
-
Heptane (HPLC grade)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5MS)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the dried wax extract (e.g., 1 mg) into a glass vial.
-
Add a known amount of the internal standard (e.g., 10 µg of n-tetracosane).
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 1 hour to convert any free fatty acids and alcohols into their trimethylsilyl (TMS) derivatives. This step is crucial for improving the volatility and chromatographic behavior of these compounds, although long-chain esters like this compound do not directly react.[3]
-
After cooling, evaporate the solvent under a nitrogen stream.
-
Re-dissolve the residue in a known volume of heptane (e.g., 1 mL).
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp to 290°C at 4°C/min, and hold for 20 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 50-850.
-
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify the peak for the internal standard.
-
Prepare a calibration curve using a pure standard of this compound with the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This protocol provides an alternative method for the analysis of this compound, which is particularly useful for non-volatile compounds and avoids the need for derivatization.
Materials:
-
Dried wax extract
-
HPLC system with an ELSD detector
-
Reversed-phase C18 or C30 column
-
Mobile phase solvents (e.g., Methanol, Dichloromethane, Acetonitrile)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the dried wax extract in a suitable solvent (e.g., chloroform or a mixture of mobile phase solvents).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC-ELSD Analysis:
-
Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required for complex lipid mixtures. An example gradient could be a binary system of methanol and a mixture of isopropanol and hexane.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
ELSD Settings:
-
Nebulizer temperature: 30-40°C
-
Evaporator tube temperature: 50-60°C
-
Gas flow rate (Nitrogen): 1.5 - 2.0 L/min.
-
-
-
Quantification:
-
The response of an ELSD is not linear and depends on the analyte's properties. Therefore, a calibration curve must be generated using a pure standard of this compound.
-
The calibration curve is typically fitted to a logarithmic or power function.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
Caption: Logical flow of the GC-MS analysis process.
References
- 1. A robust and efficient method for the extraction of plant extracellular surface lipids as applied to the analysis of silks and seedling leaves of maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gas Chromatography–Mass Spectrometry Metabolite Analysis Combined with Transcriptomics Reveals Genes Involved in Wax Biosynthesis in Allium fistulosum L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plant Wax Extraction and Analysis
Introduction
Plant cuticular waxes are complex mixtures of hydrophobic lipids that coat the aerial surfaces of land plants, forming a protective barrier against various environmental stresses.[1][2] This layer, composed of epicuticular wax on the surface and intracuticular wax embedded within the cutin polymer, plays a crucial role in preventing non-stomatal water loss, reflecting UV radiation, and defending against pathogens and insects.[1][2][3] The composition of these waxes typically includes very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters, along with cyclic compounds like triterpenoids and sterols.[1][4][5][6] The specific composition can vary significantly between plant species, organs, and in response to environmental conditions.[7][8] Understanding the composition and quantity of plant waxes is vital for research in plant physiology, agronomy, and the development of natural products.
These application notes provide detailed protocols for the extraction and subsequent analysis of plant waxes, tailored for researchers, scientists, and professionals in drug development.
Part 1: Plant Wax Extraction Protocols
The primary step in wax analysis is its efficient extraction from the plant material. The choice of method and solvent is critical as it influences the yield and chemical selectivity of the extracted compounds.[9]
Solvent Selection
Solvents with low polarity are generally preferred for selectively extracting lipid components while minimizing the co-extraction of other cellular materials like sugars.[9]
-
Hexane & Chloroform: Highly effective for dissolving a broad range of hydrophobic wax components.[1][10] Chloroform is often used for obtaining total wax mixtures (epicuticular and cuticular).[1][7]
-
Dichloromethane: A solvent with weak polarity that provides lipid yields similar to hexane.[9]
-
Acetone & Ethanol: More polar solvents that may co-extract non-wax components like sugars but can be useful in specific applications.[9][11][12]
Extraction Methodologies
Protocol 1: Solvent Immersion (Dipping) for Epicuticular Wax
This is a rapid method primarily for extracting the outermost epicuticular wax layer with minimal contamination from internal lipids.
Materials:
-
Fresh plant material (e.g., leaves, fruits)
-
Selected solvent (e.g., Chloroform, Hexane)
-
Beakers or glass tubes
-
Forceps
-
Glass vials with PTFE-lined caps
-
Internal standard (e.g., n-tetracosane)
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Measure the surface area of the plant material if quantification per unit area is required.
-
Add a known amount of internal standard (e.g., 10 µg of tetracosane) to a clean glass vial.[7]
-
Using forceps, briefly immerse the plant material (e.g., a leaf) in a beaker containing the chosen solvent (e.g., chloroform) for a short duration, typically 30-60 seconds.[7][11] Agitate gently.
-
Remove the plant material and transfer the solvent extract into the vial containing the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator. The temperature should be controlled to prevent degradation of the wax components.[13]
-
The dried residue is the extracted wax, ready for weighing and analysis. Store at -20°C until analysis.
Protocol 2: Soxhlet Extraction for Total Cuticular Wax
Soxhlet extraction is a more exhaustive method that uses a continuous flow of warm solvent to extract both epicuticular and intracuticular waxes.[14]
Materials:
-
Soxhlet extractor apparatus (including flask, extractor, condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place a known weight of dried, ground plant material into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.[14]
-
Once the solvent level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds will be siphoned back into the flask.[14]
-
Allow this cycle to repeat for a minimum of 3-6 hours to ensure complete extraction.[9]
-
After extraction, cool the apparatus and carefully disassemble it.
-
Concentrate the extract in the flask using a rotary evaporator to remove the solvent.
-
The remaining residue is the total cuticular wax extract.
Data Presentation: Wax Yields
The yield of extracted wax can vary significantly based on the plant species, solvent used, and extraction method.
| Plant Species | Extraction Solvent | Wax Yield (µg/cm²) | Reference |
| Alstonia scholaris (Adaxial) | Ethanol | 0.06 | [11] |
| Alstonia scholaris (Abaxial) | Benzene | 0.54 | [11] |
| Alstonia scholaris (Abaxial) | Acetone | 0.08 | [11] |
| Calotropis procera | Benzene | 0.13 | [11] |
| Quercus suber (6h Soxhlet) | Dichloromethane | 239 | [9] |
| Various Species (Leaves) | Chloroform | 12.12 (average) | [7] |
| Various Species (Petals) | Chloroform | 3.33 (average) | [7] |
Part 2: Plant Wax Analysis Protocols
Following extraction, various analytical techniques can be employed to identify and quantify the components of the wax mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for separating and identifying the volatile and semi-volatile compounds typical of plant waxes.[16] Many wax components, particularly fatty acids and alcohols, require derivatization to increase their volatility for GC analysis.[17][18]
Protocol 3: Derivatization of Fatty Acids (Esterification)
To analyze free fatty acids, they must be converted into less polar and more volatile fatty acid methyl esters (FAMEs).[17][18]
Materials:
-
Dried wax extract
-
Boron trifluoride-methanol (BF3-Methanol, 12-14% w/w)[18][19] or TMS-diazomethane[20]
-
Hexane or Heptane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Micro-reaction vials
-
Water bath or heating block
Procedure (using BF3-Methanol):
-
Place the dried wax extract (1-25 mg) in a micro-reaction vial.[18]
-
Add 2 mL of BF3-Methanol solution.[18]
-
Cap the vial tightly and heat at 60°C for 5-10 minutes.[18]
-
Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[18]
-
Shake the vial vigorously to partition the FAMEs into the hexane layer.[18]
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The hexane solution containing the FAMEs is now ready for GC-MS injection.
Protocol 4: Derivatization of Alcohols and Sterols (Silylation)
Hydroxyl-containing compounds can be derivatized to trimethylsilyl (TMS) ethers to improve their volatility.
Materials:
-
Dried wax extract
-
Silylation reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[17][21]
-
Pyridine (anhydrous) or other suitable solvent (DCM, Toluene)[17][21]
-
Micro-reaction vials
-
Heating block or oven
Procedure:
-
Place the dried wax extract in a clean, dry micro-reaction vial.
-
Add 100 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[21]
-
Cap the vial tightly and heat at 60-100°C for 60 minutes.[17][21]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, it can be diluted with a solvent like hexane.
GC-MS Instrumental Parameters (Typical)
-
Injection Mode: Splitless[22]
-
Injector Temperature: 300-350°C[22]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)[22]
-
Oven Program: Initial temperature of 130°C for 2 min, ramp at 5°C/min to 325°C, hold for 10 min.[22]
-
MS Transfer Line Temp: 320°C[22]
-
Ion Source Temp: 230°C
-
Mass Range: m/z 50-750
Data Analysis: Compounds are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by their retention times relative to known standards. Quantification is achieved by comparing the peak area of each compound to the peak area of the internal standard.[22]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a non-destructive technique that can be used for the in-situ characterization and rapid quantification of cuticular waxes on intact leaves.[23][24] It identifies the functional groups present in the wax.
Procedure (FTIR-ATR):
-
A background spectrum is collected from the clean ATR crystal.
-
The plant leaf is placed directly onto the ATR crystal, ensuring good contact.
-
The spectrum is collected. Characteristic absorbance bands for waxes include intense peaks around 2930 cm⁻¹ and 2848 cm⁻¹ corresponding to the stretching vibrations of CH₂ groups in long aliphatic chains.[24]
-
The data can be used to create predictive models for wax quantification by correlating FTIR data with results from GC analysis.[6][23]
Data Presentation: Common Plant Wax Components
Plant waxes are complex mixtures. The table below lists the major classes of compounds commonly identified.
| Compound Class | General Structure | Typical Carbon Chain Lengths |
| n-Alkanes | CH₃(CH₂)ₙCH₃ | C₂₁ - C₃₅ (odd-numbered chains dominate) |
| Primary Alcohols | CH₃(CH₂)ₙCH₂OH | C₂₂ - C₃₂ (even-numbered chains dominate) |
| Fatty Acids | CH₃(CH₂)ₙCOOH | C₁₆ - C₃₄ (even-numbered chains dominate) |
| Aldehydes | CH₃(CH₂)ₙCHO | C₂₂ - C₃₂ (even-numbered chains dominate) |
| Wax Esters | R-COO-R' | C₃₈ - C₇₀ |
| Ketones | R-CO-R' | C₂₃ - C₃₃ |
| β-Diketones | R-CO-CH₂-CO-R' | C₂₉, C₃₁, C₃₃ |
| Triterpenoids | Pentacyclic structures | C₃₀ (e.g., Ursolic acid, Oleanolic acid, Lupeol) |
(References for table data:[1][2][5][9][25])
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of plant waxes.
References
- 1. Epicuticular wax - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid Quantification of Spinach Leaf Cuticular Wax Using Fourier Transform Infrared Attenuated Total Reflectance Spectroscopy [elibrary.asabe.org]
- 7. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Plant Waxes: A Natural Resource with Endless Potential for Extraction and Utilization [greenskybio.com]
- 11. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 12. coleparmer.com [coleparmer.com]
- 13. how to extract wax from plants [greenskybio.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Preparation Techniques for Effective Plant Soxhlet Extraction [greenskybio.com]
- 16. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Derivatization techniques for free fatty acids by GC [restek.com]
- 18. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. “Wax On, Wax Off”: In Vivo Imaging of Plant Physiology and Disease with Fourier Transform Infrared Reflectance Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Triacontyl Hexacosanoate in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacontyl hexacosanoate (C56H112O2) is a long-chain saturated wax ester, a class of compounds known for their chemical inertness, hydrophobicity, and lubricity. While specific industrial applications of pure this compound are not widely documented, its properties are analogous to other high molecular weight wax esters found in natural waxes like carnauba and beeswax.[1][2] These waxes have established uses in material science.[1] Therefore, the application of this compound can be extrapolated to areas such as specialty coatings, advanced lubricants, and polymer modification. These notes provide an overview of its potential applications, supported by detailed experimental protocols for its characterization and use.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in material science.
| Property | Value | Reference |
| Molecular Formula | C56H112O2 | [3][4] |
| Molecular Weight | 817.49 g/mol | [3][4] |
| Melting Point | 85-86 °C | [3][4] |
| Boiling Point | 732 °C at 760 mmHg | [4] |
| Density | 0.854 g/cm³ | [4] |
| Appearance | White to off-white waxy solid | Inferred from similar compounds |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane and chloroform when heated.[1] | Inferred from general wax ester properties[1][5] |
Potential Applications in Material Science
Based on the characteristics of long-chain wax esters, this compound is a candidate for the following applications:
-
Hydrophobic Coatings: Its inherent water-repellent nature makes it suitable for creating hydrophobic surfaces on various substrates, including textiles, paper, and other materials.[6]
-
Lubricants and Slip Agents: The long aliphatic chains of this compound can reduce friction between surfaces, suggesting its use as a lubricant in specialized applications or as a slip agent in polymer processing.
-
Polymer Additive: It can be incorporated into polymer matrices to modify their surface properties, enhance processability, and act as an internal lubricant.[7]
-
Thermal Energy Storage: Like other waxes, it could potentially be used as a phase change material (PCM) for thermal energy storage, due to its latent heat of fusion.[8]
Experimental Protocols
The following protocols are designed to characterize this compound and evaluate its performance in material science applications.
Protocol 1: Characterization of this compound
1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the functional groups present in this compound.
-
Method:
-
Prepare a solid sample by mixing a small amount of this compound with potassium bromide (KBr) and pressing it into a pellet.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl).
-
Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
-
Expected Results:
1.2. Thermal Analysis (DSC and TGA)
-
Objective: To determine the melting point, heat of fusion, and thermal stability of this compound.
-
Method (DSC):
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Heat the sample from room temperature to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature at the same rate.
-
Perform a second heating cycle under the same conditions to obtain the melting temperature (Tm) and heat of fusion (ΔHm).
-
-
Method (TGA):
-
Accurately weigh 10-15 mg of the sample into a TGA pan.
-
Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Expected Results:
Protocol 2: Application as a Hydrophobic Coating
-
Objective: To prepare and evaluate a hydrophobic coating on a substrate.
-
Method:
-
Preparation of Coating Solution: Dissolve this compound in a suitable volatile solvent (e.g., hexane or toluene) at a concentration of 1-5% (w/v) by gently heating and stirring.
-
Coating Application: Apply the solution to a substrate (e.g., glass slide, textile swatch) using dip-coating, spin-coating, or spray-coating.
-
Drying: Allow the solvent to evaporate completely in a fume hood, leaving a thin film of the wax ester on the surface.
-
-
Evaluation (Water Contact Angle Measurement):
-
Place a small droplet of deionized water on the coated surface.
-
Measure the contact angle using a goniometer.
-
A contact angle greater than 90° indicates a hydrophobic surface.
-
Protocol 3: Incorporation into a Polymer Matrix
-
Objective: To blend this compound with a polymer and evaluate its effect on the material's properties.
-
Method:
-
Melt Blending: a. Choose a compatible polymer (e.g., polyethylene, polypropylene). b. Dry-blend the polymer pellets with a desired amount of this compound powder (e.g., 1-5 wt%). c. Process the blend in a twin-screw extruder to ensure homogeneous mixing.
-
Film Formation: a. Press the extruded material into a thin film using a hot press.
-
-
Evaluation:
-
Surface Properties: Measure the coefficient of friction of the polymer film to assess the lubricating effect of the wax ester.
-
Mechanical Properties: Perform tensile testing to determine if the additive affects the mechanical strength and elongation of the polymer.
-
Thermal Properties: Use DSC to analyze any changes in the melting and crystallization behavior of the polymer.
-
Visualizations
Caption: Workflow for the physicochemical characterization of this compound.
Caption: Workflow for the preparation and evaluation of a hydrophobic coating.
Caption: Logical relationship of this compound as a polymer additive.
References
- 1. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 2. Wax ester - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of household water-repellent agents and number of coating layers on the physical properties of cotton woven fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Polyethylene Wax in Polymer Processing - Petroshid CO. | Supplier of Petrochemical Products [petroshid.com]
- 8. tainstruments.com [tainstruments.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Thermal Analysis of Wax-Based Formulations of Personal Care Products - TA Instruments [tainstruments.com]
Application Notes and Protocols: Triacontyl Hexacosanoate as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacontyl hexacosanoate (C56H112O2) is a long-chain wax ester composed of triacontanol (a 30-carbon alcohol) and hexacosanoic acid (a 26-carbon fatty acid). Due to its high molecular weight, well-defined chemical structure, and stability, it serves as an excellent research standard in various analytical applications. Its primary utility lies in the calibration of analytical instruments, quantification of other long-chain esters, and as a reference material in lipidomics and materials science. This document provides detailed application notes and protocols for the effective use of this compound as a research standard.
Physicochemical Properties and Data Presentation
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and application as a research standard.
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonyms | Hexacosanoic acid, triacontyl ester | --INVALID-LINK-- |
| CAS Number | 14206-01-0 | --INVALID-LINK-- |
| Molecular Formula | C56H112O2 | --INVALID-LINK-- |
| Molecular Weight | 817.49 g/mol | --INVALID-LINK-- |
| Melting Point | 85-86 °C | --INVALID-LINK-- |
| Boiling Point | 732 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Appearance | White to off-white waxy solid | General knowledge |
| Solubility | Soluble in hot non-polar organic solvents (e.g., hexane, chloroform, toluene). Insoluble in water and polar solvents. | General knowledge |
Quality Control and Purity Assessment
As a research standard, the purity of this compound is paramount. The following methods are recommended for quality control.
| Analytical Method | Expected Results for High-Purity Standard |
| High-Performance Liquid Chromatography (HPLC) | A single major peak (e.g., >99% purity) when analyzed by Reverse Phase HPLC with a suitable non-polar mobile phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single, sharp peak corresponding to the molecular weight of this compound. The mass spectrum should show characteristic fragmentation patterns of a long-chain ester. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra should be consistent with the chemical structure of this compound, showing characteristic peaks for the ester group, methylene chains, and terminal methyl groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | A strong carbonyl (C=O) stretching band around 1740 cm-1, and characteristic C-H stretching and bending vibrations for the long alkyl chains. |
Experimental Protocols
Handling and Storage
Due to its non-polar and high molecular weight nature, proper handling and storage are essential to maintain the integrity of the standard.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of ignition. For long-term storage, refrigeration at 2-8°C is recommended.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood, especially when working with organic solvents. Avoid inhalation of dust or fumes.
Preparation of Standard Stock Solutions
Accurate preparation of stock solutions is critical for quantitative applications.
-
Select an appropriate solvent: Due to its low polarity, this compound is best dissolved in hot non-polar solvents. Chloroform, hexane, or toluene are suitable choices.
-
Weighing: Accurately weigh the required amount of this compound using an analytical balance.
-
Dissolution: Transfer the weighed standard to a volumetric flask. Add a small amount of the chosen solvent and gently heat and sonicate until the standard is completely dissolved.
-
Dilution: Once dissolved, allow the solution to cool to room temperature. Then, dilute to the final volume with the same solvent.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber glass vial at 2-8°C to prevent solvent evaporation and degradation.
Protocol for Use as a Calibration Standard in Gas Chromatography (GC)
This protocol outlines the use of this compound as an internal or external standard for the quantification of other long-chain esters.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in a suitable solvent. If using an internal standard method, add a known amount of this compound stock solution to each sample and calibration standard.
-
GC-MS Analysis:
-
Column: Use a high-temperature, non-polar capillary column (e.g., DB-1ht, DB-5ht).
-
Injector: Use a high-temperature injector, such as a programmed temperature vaporization (PTV) injector, to ensure complete volatilization of the high molecular weight analyte.
-
Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a high final temperature (e.g., 350-400°C) to elute the long-chain ester.
-
Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used. MS is preferred for positive identification.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use this curve to determine the concentration of the analyte in the unknown sample.
Protocol for Use as a Standard in High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the analysis of non-volatile lipids and waxes.
-
Preparation of Mobile Phase: Use a non-polar mobile phase, such as a gradient of isopropanol and hexane, suitable for reverse-phase chromatography of lipids.
-
Column: Employ a C18 or C30 reverse-phase column designed for lipid analysis.
-
Sample and Standard Preparation: Prepare samples and a series of calibration standards in a solvent compatible with the mobile phase.
-
HPLC Analysis:
-
Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is suitable for detecting non-chromophoric lipids like this compound.
-
Injection Volume: Inject a consistent volume of each standard and sample.
-
Flow Rate: Use a flow rate appropriate for the column dimensions.
-
-
Data Analysis: Generate a calibration curve from the standards and quantify the analyte in the samples.
Visualizations
Synthesis of this compound
The synthesis of this compound typically involves the esterification of hexacosanoic acid with triacontanol, often catalyzed by an acid.
Caption: Fischer esterification of hexacosanoic acid and triacontanol.
Workflow for Use as an External Standard in Chromatography
This diagram illustrates the general workflow for using this compound as an external standard for quantification.
Caption: Workflow for quantitative analysis using an external standard.
Concluding Remarks
This compound is a valuable tool for researchers in fields requiring the analysis of long-chain, non-polar compounds. Its well-defined properties make it an ideal standard for ensuring the accuracy and reliability of analytical measurements. The protocols provided herein offer a foundation for its use, and researchers are encouraged to adapt these methods to their specific analytical needs. Due to the limited specific literature on its use as a research standard, the provided protocols are based on general principles for handling and analyzing long-chain wax esters.
Application Note: Derivatization of Triacontyl Hexacosanoate for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triacontyl hexacosanoate is a very long-chain wax ester composed of hexacosanoic acid (C26:0) and triacontanol (C30:0). Due to its high molecular weight (817.49 g/mol ) and resulting low volatility, direct analysis by gas chromatography (GC) is not feasible. This application note provides a detailed protocol for the chemical derivatization of this compound to enable qualitative and quantitative analysis of its constituent fatty acid and fatty alcohol components using GC-Mass Spectrometry (GC-MS).
The described method involves a two-step derivatization process. First, the wax ester is cleaved via acid-catalyzed transesterification, which simultaneously converts the fatty acid into its more volatile methyl ester. Second, the resulting long-chain fatty alcohol is converted into a thermally stable and volatile trimethylsilyl (TMS) ether. This comprehensive approach renders the molecule's components amenable to GC separation and analysis.
Principle of the Method
The core of the analytical method is the cleavage of the ester bond of this compound, followed by derivatization of the resulting polar functional groups to increase volatility.
-
Transesterification: The sample is heated with Boron Trifluoride-Methanol (BF3-Methanol). The BF3 acts as a Lewis acid catalyst to facilitate the cleavage of the ester bond and the subsequent methylation of the hexacosanoic acid carboxyl group. This single step yields methyl hexacosanoate (FAME) and free triacontanol.[1][2][3][4]
-
Silylation: The free hydroxyl group of the resulting triacontanol is still too polar for optimal GC analysis. It is converted to a trimethylsilyl (TMS) ether using a potent silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] This reaction replaces the active hydrogen on the alcohol with a non-polar TMS group, significantly increasing its volatility.[7]
The final derivatized sample, containing methyl hexacosanoate and triacontanol-TMS ether, can be directly injected into the GC-MS for analysis.
Caption: Figure 1: Experimental Workflow for Derivatization and GC Analysis.
Chemical Derivatization Pathway
The chemical transformations during the derivatization process are crucial for rendering the analyte suitable for GC analysis. The initial transesterification cleaves the wax ester into its constituent parts, followed by silylation of the fatty alcohol.
Caption: Figure 2: Chemical Derivatization Pathway.
Experimental Protocols
Materials and Reagents:
-
This compound sample
-
Boron trifluoride-methanol solution (BF3-Methanol), 10-14% w/w[2][3]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst[5]
-
Toluene or Hexane (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Reaction vials (2-5 mL) with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas stream for evaporation
-
GC vials with inserts
Protocol: Transesterification followed by Silylation
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the wax ester sample into a clean, dry 5 mL reaction vial.
-
Add 1 mL of anhydrous toluene to dissolve the sample. Vortex if necessary.
-
-
Step 1: Transesterification
-
Add 2 mL of BF3-Methanol solution (~10-14%) to the sample vial.[3]
-
Cap the vial tightly. Ensure the cap has a PTFE liner to prevent contamination and withstand heating.
-
Heat the vial at 80-100°C for 10-15 minutes in a heating block.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds to extract the methyl ester and free alcohol into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction of the aqueous layer with another 1 mL of hexane and combine the hexane fractions.
-
-
Step 2: Silylation
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.
-
To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).[5]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the fatty alcohol.[6]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
-
Final Sample Preparation for GC-MS:
-
Dilute the derivatized sample with an appropriate volume of hexane (e.g., to a final volume of 1 mL) to achieve a suitable concentration for injection.
-
Transfer the final solution to a GC autosampler vial.
-
Data Presentation
Table 1: Summary of Derivatization Strategies
| Strategy | Key Reagents | Products for Analysis | Advantages | Disadvantages |
| Transesterification & Silylation | 1. BF3-Methanol2. BSTFA + TMCS | Methyl HexacosanoateTriacontanol-TMS Ether | Efficient, often a one-pot reaction after initial workup.[2] | BF3 is corrosive and toxic; silylating agents are moisture-sensitive.[1][5] |
| Saponification & Derivatization | 1. Methanolic KOH2. HCl (acidification)3. BF3-Methanol4. BSTFA + TMCS | Methyl HexacosanoateTriacontanol-TMS Ether | Robust method for cleaving esters.[8] | Multi-step process involving extraction and separation of acid and alcohol fractions before individual derivatization. |
Table 2: Recommended GC-MS Parameters for Analysis
| Parameter | Recommended Setting |
| GC System | High-temperature capable GC with Mass Spectrometer |
| Column | Low-bleed, non-polar capillary column (e.g., DB-1HT, VF-5ms), 15-30 m x 0.25 mm ID, 0.10-0.25 µm film thickness[6][9] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temp. | 320 - 350°C |
| Oven Program | Initial: 150°C, hold 2 minRamp 1: 15°C/min to 250°CRamp 2: 5°C/min to 350°CFinal Hold: 10-15 min at 350°C |
| MS Transfer Line Temp. | 350°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 1000 amu |
Table 3: Expected Analytical Products and Key Mass Fragments
| Original Component | Derivatized Form | Key Diagnostic Ions (m/z) |
| Hexacosanoic Acid | Methyl Hexacosanoate (FAME) | M+ : 410[M-31]+ : 379 (loss of OCH3)m/z 74 : McLafferty rearrangement ion, characteristic of FAMEs |
| Triacontanol | Triacontanol-TMS Ether | M+ : 510[M-15]+ : 495 (loss of CH3)m/z 73 : [Si(CH3)3]+, characteristic of TMS derivatives[10] |
Summary
The analysis of very long-chain wax esters like this compound by GC is challenging but achievable through a robust derivatization strategy. The protocol detailed here, utilizing transesterification with BF3-Methanol followed by silylation with BSTFA, effectively cleaves the ester and converts the constituent long-chain fatty acid and alcohol into volatile derivatives. This method, combined with appropriate high-temperature GC-MS parameters, allows for reliable identification and quantification, making it a valuable tool for researchers in lipid analysis, natural product chemistry, and drug development.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 6. gcms.cz [gcms.cz]
- 7. weber.hu [weber.hu]
- 8. US5159124A - Obtaining compounds from wax saponification - Google Patents [patents.google.com]
- 9. US4404283A - Long chain wax esters and method of making same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Temperature Gas Chromatography for the Analysis of Wax Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Temperature Gas Chromatography (HTGC) is a powerful analytical technique for the separation and analysis of high molecular weight compounds with low volatility, such as wax esters. These esters, composed of long-chain fatty acids and long-chain alcohols, are found in a variety of natural and synthetic products, including cosmetics, pharmaceuticals, food additives, and biological samples.[1] Their analysis is crucial for quality control, product formulation, and biomedical research.
Conventional gas chromatography is often limited by maximum operating temperatures of around 330°C, which is insufficient to elute the less volatile long-chain wax esters.[1] HTGC utilizes specialized columns and instrumentation to operate at temperatures up to 480°C, enabling the successful separation and quantification of these challenging analytes.[2] This document provides detailed application notes and protocols for the analysis of wax esters using HTGC.
Principles of HTGC for Wax Ester Analysis
The successful analysis of wax esters by HTGC relies on several key principles:
-
High-Temperature Stable Columns: The heart of the HTGC system is a capillary column with a thermally stable stationary phase. Common phases include cross-linked silicones like polydimethylsiloxane (e.g., DB-1HT, DB-5HT) that can withstand high temperatures without significant bleed or degradation.[1][3]
-
Optimized Temperature Programming: A carefully controlled temperature program is essential to separate the complex mixtures of wax esters. The program typically involves an initial hold at a lower temperature, followed by a gradual ramp to a high final temperature to elute the high molecular weight compounds.[4]
-
High-Temperature Injection and Detection: The injector and detector must also be capable of operating at high temperatures to prevent sample discrimination and ensure efficient detection.[1] Common detectors include the Flame Ionization Detector (FID) and Mass Spectrometry (MS).[2][4]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HTGC analysis. The goal is to extract the wax esters from the sample matrix and prepare them in a suitable solvent for injection.
1. Extraction from Solid or Semi-Solid Matrices:
-
Protocol:
-
Weigh a representative portion of the sample (e.g., 0.2-0.4 g of rock extract or oil).[3]
-
Dissolve the sample in a suitable solvent. Toluene is a common choice, especially for waxy samples, and can be heated to approximately 80°C to aid dissolution.[3]
-
For complex matrices, a clean-up step using Solid-Phase Extraction (SPE) may be necessary to isolate the wax ester fraction. A silica gel SPE column can be used to separate wax esters from more polar or non-polar interferences.[5]
-
Elute the wax esters from the SPE column using a non-polar solvent mixture such as n-hexane/diethyl ether (99:1 v/v).
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for injection, such as hexane, toluene, or chloroform, to a final concentration of 0.1–1.0 mg/mL.[1]
-
2. Direct Analysis of Liquid Samples:
-
Protocol:
-
For liquid samples where wax esters are the primary component, direct dilution in a suitable solvent may be sufficient.
-
Dissolve the sample (e.g., 1 mg of meibum) in 1 mL of hexane or chloroform.[6]
-
Vortex the sample to ensure complete dissolution.
-
The sample is now ready for injection.
-
HTGC-MS/FID Instrumentation and Conditions
The following tables summarize typical instrument parameters for the analysis of different types of wax esters.
Table 1: HTGC-MS Method for Analysis of Wax Esters in Human Meibum [6]
| Parameter | Value |
| GC System | Thermo Scientific Trace GC Ultra |
| Mass Spectrometer | Thermo Scientific ITQ 700 (Ion Trap) |
| Column | TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min (constant flow) |
| Injector | Splitless |
| Injector Temperature | 300°C |
| Injection Volume | 2 µL |
| Oven Program | 250°C initial, ramp at 2°C/min to 350°C, hold for 10 min |
| Transfer Line Temp. | 325°C |
| Ion Source Temp. | 250°C |
| Ionization Mode | Electron Ionization (EI) at 30 eV |
| Scan Range | 100 - 1000 amu |
Table 2: HTGC-MS Method for Analysis of Ester-Type Gum Bases [1]
| Parameter | Value |
| GC System | Shimadzu GC-17A |
| Mass Spectrometer | Shimadzu MS-QP5050 |
| Column | DB-1 HT (15 m x 0.25 mm, 0.10 µm film thickness) |
| Carrier Gas | Not specified |
| Injector | Split (1:5 ratio) |
| Injector Temperature | 390°C |
| Injection Volume | 1 µL |
| Oven Program | 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min |
| Detector Temperature | 390°C |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | 50 - 920 m/z |
Table 3: HTGC Method for Analysis of Wax Concentrates from Rock Extracts [3]
| Parameter | Value |
| GC System | Carlo Erba 5300 |
| Detector | Not specified (likely FID) |
| Column | J&W Scientific DB-5HT (30 m x 0.25 mm, 0.1 µm film thickness) |
| Carrier Gas | Helium |
| Injector | Capillary cold on-column |
| Injector Temperature | Not specified |
| Injection Volume | Not specified |
| Oven Program | 50°C (5 min hold) to 200°C at 15°C/min, then to 250°C at 10°C/min, then to 390°C at 5°C/min, hold for 20 min |
Data Presentation and Interpretation
The output from an HTGC analysis is a chromatogram showing a series of peaks, each corresponding to a different wax ester or a group of co-eluting isomers. Identification of individual wax esters is typically achieved by comparing their retention times to those of known standards or by interpreting their mass spectra.[4][6] Quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
Challenges and Troubleshooting
-
Co-elution: Due to the complexity of many wax ester mixtures, co-elution of different species can occur.[4] Optimizing the temperature program with slower ramp rates can improve separation.
-
Thermal Degradation: Some wax esters, particularly those with unsaturated moieties, can be thermally labile and may degrade at high temperatures.[4] It is important to use the lowest possible analysis temperatures that still allow for the elution of the target compounds.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade, leading to a rising baseline (column bleed). Using high-quality, thermally stable columns and adhering to the manufacturer's maximum temperature limits can minimize this effect.[7][8]
-
Carryover: High-boiling point compounds can be retained in the injector or at the head of the column, leading to "ghost peaks" in subsequent analyses.[7] Proper injector maintenance and sufficiently high final oven temperatures can help mitigate this issue.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of wax esters using high-temperature gas chromatography.
Caption: Workflow for HTGC Analysis of Wax Esters.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epsci.ucr.edu [epsci.ucr.edu]
- 4. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
Application Notes and Protocols for the Liquid Chromatography Analysis of Triacontyl Hexacosanoate
Introduction
Triacontyl hexacosanoate (C56H112O2) is a long-chain wax ester, a class of lipids known for their challenging analytical characteristics due to poor solubility in common organic solvents and lack of strong chromophores for UV detection. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography (LC) methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for researchers, scientists, and drug development professionals working with formulations or natural products containing such long-chain esters.
The protocols provided are based on established methodologies for the analysis of similar long-chain wax esters and are intended to serve as a robust starting point for method development and validation.
I. Recommended Liquid Chromatography Methods
Two primary methods are presented, leveraging different detection techniques: Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS). Reversed-phase chromatography using a C30 column is recommended for optimal separation of these large, nonpolar molecules.[1] Non-aqueous mobile phases are employed to ensure solubility throughout the analysis.[2][3]
Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)
This method is suitable for the quantification of this compound without the need for mass spectrometry. ELSD is a universal detection method that is not dependent on the optical properties of the analyte.
Method 2: LC-MS with Atmospheric Pressure Chemical Ionization (APCI)
This method offers higher specificity and sensitivity, allowing for both quantification and structural confirmation of the analyte. APCI is a suitable ionization technique for nonpolar compounds like wax esters.[1][2][3]
II. Data Presentation: Chromatographic Conditions
The following table summarizes the key parameters for the two recommended methods for the analysis of this compound.
| Parameter | Method 1: HPLC-ELSD | Method 2: LC-APCI-MS |
| Column | C30 Reversed-Phase, 5 µm, 4.6 x 250 mm | C30 Reversed-Phase, 3 µm, 2.1 x 150 mm |
| Mobile Phase A | Methanol | Methanol |
| Mobile Phase B | Chloroform | Chloroform |
| Gradient | 0-10 min: 95% A, 5% B10-40 min: to 50% A, 50% B40-45 min: to 95% A, 5% B45-50 min: 95% A, 5% B | 0-5 min: 95% A, 5% B5-25 min: to 50% A, 50% B25-28 min: to 95% A, 5% B28-30 min: 95% A, 5% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 40°C | 45°C |
| Injection Volume | 20 µL | 5 µL |
| Detector | ELSD | Mass Spectrometer with APCI source |
| ELSD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min | - |
| APCI-MS Settings | - | Corona Current: 5 µAVaporizer Temp: 400°CCapillary Temp: 250°CScan Mode: Positive Ion, Full Scan (m/z 400-1000) |
III. Experimental Protocols
A. Sample Preparation
Due to the low solubility of this compound, sample preparation is a critical step.
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of chloroform to prepare a 1 mg/mL stock solution. Gentle heating in a warm water bath (not exceeding 50°C) may be required to aid dissolution.
-
Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Methanol:Chloroform).
-
-
Sample Preparation:
-
For solid samples, accurately weigh a known amount of the sample.
-
Extract the sample with chloroform, using sonication or gentle heating to ensure complete extraction of the wax esters.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
The filtered extract can then be diluted as necessary with the initial mobile phase before injection.
-
B. HPLC-ELSD Protocol (Method 1)
-
Instrument Setup:
-
Install the C30 reversed-phase column (5 µm, 4.6 x 250 mm) in the column oven.
-
Set the column oven temperature to 40°C.
-
Prime the HPLC pumps with the respective mobile phases (A: Methanol, B: Chloroform).
-
Set the ELSD parameters: Nebulizer Temperature at 40°C, Evaporator Temperature at 60°C, and Nitrogen gas flow at 1.5 L/min. Allow the detector to stabilize.
-
-
Chromatographic Run:
-
Set the flow rate to 1.0 mL/min.
-
Program the gradient as specified in the data table.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample or standard.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the standard injection.
-
Integrate the peak area to quantify the amount of this compound in the sample by comparing it to the calibration curve generated from the standards.
-
C. LC-APCI-MS Protocol (Method 2)
-
Instrument Setup:
-
Install the C30 reversed-phase column (3 µm, 2.1 x 150 mm) in the column oven.
-
Set the column oven temperature to 45°C.
-
Prime the LC pumps with the respective mobile phases (A: Methanol, B: Chloroform).
-
Set up the APCI-MS detector in positive ion mode.
-
Set the APCI source parameters: Corona Current at 5 µA, Vaporizer Temperature at 400°C, and Capillary Temperature at 250°C.
-
-
Chromatographic Run:
-
Set the flow rate to 0.4 mL/min.
-
Program the gradient as specified in the data table.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 minutes or until a stable baseline and spray are observed in the mass spectrometer.
-
Inject 5 µL of the prepared sample or standard.
-
Start the data acquisition in full scan mode (m/z 400-1000).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected protonated molecule of this compound ([M+H]+).
-
Identify the peak at the correct retention time and m/z value.
-
For quantification, create a calibration curve by plotting the peak area against the concentration of the standards.
-
IV. Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound using liquid chromatography.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry | CoLab [colab.ws]
The Role of Triacontyl Hexacosanoate in Plant Cuticle Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plant cuticle is a hydrophobic layer that covers the aerial surfaces of terrestrial plants, acting as a primary barrier against uncontrolled water loss and external environmental stresses.[1][2] This intricate layer is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary alcohols, and wax esters.[2][3] Triacontyl hexacosanoate, a very-long-chain wax ester, is a significant component of the cuticular wax in many plant species and plays a crucial role in determining the permeability of the cuticle.
These application notes provide a comprehensive overview of the role of this compound and other long-chain wax esters in plant cuticle permeability studies. Detailed protocols for the extraction and analysis of these compounds, as well as methods for measuring cuticle permeability, are provided to facilitate further research in this area.
Data Presentation: Quantitative Impact of Wax Esters on Cuticle Permeability
The presence and abundance of very-long-chain wax esters, such as this compound, are directly correlated with the water barrier properties of the plant cuticle. Studies on Arabidopsis thaliana have demonstrated that a reduction in total wax ester content leads to a significant increase in water loss. The following tables summarize key quantitative data from studies on Arabidopsis thaliana mutants with impaired wax ester synthesis. While specific data for this compound is not available, the data for total wax esters serves as a strong indicator of its importance.
| Plant Line | Genotype | Wax Ester Content (µg/g fresh weight) | Reference |
| Wild Type (Col-0) | Control | 1.5 ± 0.2 | [4] |
| wsd1 mutant | Reduced wax ester synthesis | 0.8 ± 0.1 | [4] |
Table 1: Wax Ester Content in Wild Type and wsd1 Mutant Arabidopsis thaliana
| Plant Line | Genotype | Water Loss (% of initial fresh weight after 2h) | Reference |
| Wild Type (Col-0) | Control | 15 ± 2 | [4] |
| wsd1 mutant | Reduced wax ester synthesis | 25 ± 3 | [4] |
Table 2: Cuticular Water Loss in Wild Type and wsd1 Mutant Arabidopsis thaliana
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of very-long-chain wax esters like this compound is a multi-step process that begins with the elongation of fatty acids in the endoplasmic reticulum. This is followed by the reduction of the resulting very-long-chain acyl-CoAs to fatty alcohols and their subsequent esterification with another acyl-CoA molecule.
Caption: Biosynthesis pathway of very-long-chain wax esters.
Experimental Workflow for Cuticle Permeability Analysis
A typical workflow for investigating the role of a specific wax component like this compound in cuticle permeability involves several key steps, from plant cultivation to data analysis.
Caption: General experimental workflow for analysis.
Experimental Protocols
Protocol 1: Extraction and Quantification of Cuticular Wax Esters
This protocol describes the extraction of cuticular waxes from plant leaves and the quantification of wax esters using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Fresh plant leaves
-
Chloroform
-
n-tetracosane (internal standard)
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Harvest fresh leaves and measure their surface area.
-
Immerse the leaves in chloroform containing a known amount of n-tetracosane as an internal standard for 1 minute to dissolve the epicuticular waxes.
-
Transfer the chloroform extract to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
For analysis of alcohols and fatty acids, derivatize the wax residue by adding 20 µL of BSTFA and 20 µL of pyridine and heating at 70°C for 30 minutes. For analysis of wax esters, derivatization is not required.
-
Analyze the sample using a GC-MS system equipped with a capillary column suitable for lipid analysis.
-
Identify and quantify the wax esters, including this compound, by comparing their mass spectra and retention times with those of authentic standards and the internal standard.[5][6]
Protocol 2: Measurement of Cuticular Water Permeability
This protocol details a gravimetric method for determining the rate of water loss from detached leaves, which serves as a measure of cuticle permeability.
Materials:
-
Freshly detached plant leaves
-
Analytical balance (at least 4 decimal places)
-
Controlled environment chamber (constant temperature and humidity)
-
Camera for monitoring wilting (optional)
Procedure:
-
Excise healthy, fully expanded leaves from well-watered plants.
-
Immediately record the initial fresh weight of each leaf using an analytical balance.
-
Place the leaves on a dry surface in a controlled environment chamber with constant temperature (e.g., 25°C) and relative humidity (e.g., 50%).
-
Record the weight of each leaf at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.
-
Calculate the rate of water loss as the percentage of the initial fresh weight lost over time.[7][8]
-
Compare the water loss rates between different plant lines (e.g., wild type vs. mutant) to assess differences in cuticle permeability.
Protocol 3: Toluidine Blue Staining for Cuticle Integrity
This protocol provides a rapid qualitative assessment of cuticle permeability using toluidine blue staining. A more permeable cuticle will allow the dye to penetrate the leaf tissue more readily.
Materials:
-
Fresh plant leaves
-
0.05% (w/v) Toluidine Blue O aqueous solution
-
Distilled water
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Place a droplet of the 0.05% toluidine blue solution onto the adaxial surface of a fresh leaf.
-
Incubate for 2 to 10 minutes.
-
Gently rinse the leaf with distilled water to remove excess dye.
-
Observe the stained area under a light microscope. The intensity of the blue staining within the epidermal cells is indicative of the degree of dye penetration and thus, the permeability of the cuticle.[9]
Conclusion
This compound, as a major component of the very-long-chain wax esters in the plant cuticle, plays a vital role in establishing the barrier against uncontrolled water loss. The provided protocols and data offer a framework for researchers to investigate the specific contribution of this and other wax components to cuticle permeability. A deeper understanding of these structure-function relationships is essential for the development of crops with enhanced drought tolerance and for optimizing the delivery of agrochemicals and pharmaceuticals that need to penetrate the plant cuticle.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. mdpi.com [mdpi.com]
- 4. Surface wax esters contribute to drought tolerance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Triacontyl Hexacosanoate in Insect Chemical Ecology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacontyl hexacosanoate (C56H112O2) is a very long-chain wax ester found on the cuticle of various insects. As a component of cuticular hydrocarbons (CHCs), it is implicated in vital physiological and ecological functions. Primarily, the waxy layer of CHCs, including this compound, provides a critical barrier against desiccation.[1][2][3] Beyond this physiological role, CHCs are pivotal in chemical communication, mediating a wide array of behaviors such as nestmate recognition in social insects, mate selection, and territorial marking.[2][3][4][5] The specific blend of CHCs on an insect's cuticle can convey information about its species, sex, reproductive status, and colony membership.[5]
While the general functions of CHCs are well-established, the specific role of individual very long-chain wax esters like this compound is an emerging area of research. These molecules, due to their low volatility, are likely involved in contact or very close-range chemoreception. Investigating their precise function requires a combination of sophisticated analytical techniques and carefully designed behavioral and electrophysiological assays.
These application notes provide a comprehensive overview of the methodologies required to investigate the role of this compound in insect chemical ecology. The protocols outlined below are designed to guide researchers in the extraction, identification, and quantification of this compound, as well as in the assessment of its behavioral and physiological effects on insects.
Data Presentation: Quantitative Analysis of Cuticular Hydrocarbons
Quantitative analysis of CHC profiles is essential for understanding their role in chemical communication. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used for this purpose.[6] Below are examples of how to structure quantitative data obtained from GC-MS analysis of insect cuticular extracts.
Table 1: Hypothetical Cuticular Hydrocarbon Profile of a Social Insect Species
| Compound | Retention Time (min) | Relative Abundance (%) (Mean ± SD) | Absolute Amount (ng/individual) (Mean ± SD) |
| n-Pentacosane (C25) | 18.5 | 15.2 ± 2.1 | 152 ± 21 |
| n-Heptacosane (C27) | 21.3 | 25.8 ± 3.5 | 258 ± 35 |
| n-Nonacosane (C29) | 24.0 | 30.1 ± 4.2 | 301 ± 42 |
| This compound | 45.2 | 5.5 ± 1.5 | 55 ± 15 |
| Other Alkanes | Various | 18.4 ± 2.9 | 184 ± 29 |
| Other Wax Esters | Various | 5.0 ± 1.8 | 50 ± 18 |
| Total | 100 | 1000 |
Table 2: Comparison of this compound Abundance Between Different Castes
| Caste | Number of Individuals (n) | Relative Abundance of this compound (%) (Mean ± SD) | Absolute Amount of this compound (ng/individual) (Mean ± SD) |
| Worker | 30 | 5.5 ± 1.5 | 55 ± 15 |
| Queen | 10 | 12.8 ± 3.2 | 128 ± 32 |
| Drone | 20 | 3.1 ± 0.9 | 31 ± 9 |
Experimental Protocols
Protocol 1: Extraction of Cuticular Hydrocarbons
This protocol describes the solvent extraction of CHCs from insect cuticles.
Materials:
-
Insect specimens (live or frozen)
-
Hexane or Pentane (analytical grade)
-
Glass vials with Teflon-lined caps
-
Microsyringe
-
Forceps
-
Nitrogen gas stream for solvent evaporation
-
Internal standard (e.g., n-eicosane or a deuterated hydrocarbon)
Procedure:
-
Sample Preparation: If using live insects, immobilize them by chilling on ice.
-
Extraction: Place a single insect into a clean glass vial. Add a sufficient volume of hexane to fully submerge the insect (typically 200-500 µL).
-
Internal Standard: Add a known amount of the internal standard to the solvent. This is crucial for accurate quantification.
-
Incubation: Gently agitate the vial for 5-10 minutes. The duration should be optimized to ensure complete extraction of surface lipids without extracting internal lipids.
-
Solvent Transfer: Carefully remove the insect from the vial using clean forceps. Transfer the solvent containing the extracted CHCs to a new, clean vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen gas until the desired final volume is reached (e.g., 50 µL). Avoid complete dryness as this can lead to the loss of more volatile components.
-
Storage: Store the extract at -20°C until GC-MS analysis.
Protocol 2: Analysis of Cuticular Hydrocarbons by GC-MS
This protocol outlines the instrumental analysis of the CHC extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, HP-5ms)
GC-MS Parameters (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-850
Data Analysis:
-
Identification: Identify this compound and other CHCs by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST). Wax esters are characterized by a prominent ion corresponding to the protonated acid moiety.[1]
-
Quantification: Calculate the relative abundance of each compound by integrating the peak areas. Determine the absolute amount by comparing the peak area of each compound to the peak area of the internal standard.
Protocol 3: Behavioral Assay - Aggression Assay with Synthetic this compound
This protocol is designed to test the effect of this compound on aggressive behavior between non-nestmate insects, a common paradigm in social insect research.
Materials:
-
Live insect specimens from different colonies
-
Synthetic this compound
-
Solvent (e.g., hexane)
-
Microsyringe or applicator
-
Glass or plastic arena for observation
-
Video recording equipment
Procedure:
-
Preparation of Stimuli: Prepare a solution of synthetic this compound in hexane at a biologically relevant concentration (determined from GC-MS data). As a control, use the pure solvent.
-
Application of Stimulus: Apply a small, standardized amount of the this compound solution or the solvent control to a "dummy" insect (a dead, solvent-washed insect of the same species) or a glass bead. Allow the solvent to evaporate completely.
-
Behavioral Observation:
-
Introduce a resident insect into the arena and allow it to acclimate.
-
Introduce the dummy insect or glass bead treated with the synthetic compound or the solvent control.
-
Record the behavior of the resident insect for a set period (e.g., 5-10 minutes).
-
-
Data Scoring: Score the observed behaviors based on an ethogram of aggressive behaviors (e.g., antennation, mandible flaring, biting, stinging).
-
Statistical Analysis: Compare the levels of aggression towards dummies treated with this compound versus those treated with the solvent control using appropriate statistical tests (e.g., Mann-Whitney U test).
Protocol 4: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile or contact chemical stimuli. While this compound has low volatility, EAG can be adapted for contact chemoreception.
Materials:
-
Live insect specimen
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Amplifier and data acquisition system
-
Synthetic this compound
-
Solvent (e.g., hexane)
-
Filter paper or glass probe for stimulus delivery
Procedure:
-
Antenna Preparation: Immobilize the insect. Excise an antenna and mount it between two glass capillary electrodes filled with saline solution.
-
Stimulus Preparation: Apply a known amount of synthetic this compound dissolved in a solvent to a piece of filter paper or a glass probe. Allow the solvent to evaporate.
-
Stimulus Delivery: Briefly touch the prepared filter paper or probe to the antenna.
-
Recording: Record the electrical potential difference (the EAG response) generated by the antenna.
-
Controls: Use a solvent-treated filter paper/probe as a negative control and a known odorant that elicits a response as a positive control.
-
Data Analysis: Measure the amplitude of the EAG responses. Compare the responses to this compound with the responses to the controls.
Visualizations
Caption: Experimental workflow for investigating this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Wax, sex and the origin of species: Dual roles of insect cuticular hydrocarbons in adaptation and mating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cuticular Hydrocarbon Pheromones for Social Behavior and Their Coding in the Ant Antenna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antwiki.org [antwiki.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Triacontyl Hexacosanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of triacontyl hexacosanoate for research purposes. This long-chain wax ester holds potential as a pharmaceutical excipient in various drug delivery systems.
Introduction
This compound (C₅₆H₁₁₂O₂) is a long-chain wax ester formed from the esterification of hexacosanoic acid and triacontanol. Due to its high lipophilicity, solid-state at room temperature, and biocompatibility, it is a compound of interest for applications in drug development, particularly as an excipient in oral drug delivery systems to enhance the bioavailability of poorly soluble drugs. Its properties make it a suitable candidate for formulating controlled-release matrices, solid lipid nanoparticles (SLNs), and as a component in amorphous solid dispersions.
Synthesis of this compound
A robust and environmentally friendly solvent-free synthesis of this compound can be achieved through the direct esterification of hexacosanoic acid and triacontanol using a solid acid catalyst.
Reaction Principle
The synthesis is based on the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. The use of a solid acid catalyst simplifies the work-up procedure and enhances the sustainability of the process.
Experimental Protocol
Materials:
-
Hexacosanoic Acid (C₂₆H₅₂O₂)
-
Triacontanol (C₃₀H₆₂O)
-
Sulfonated Carbon Catalyst (SO₃H-carbon)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Silica Gel (60-120 mesh)
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer and temperature control
-
Condenser
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of hexacosanoic acid and triacontanol. For example, for a 5 mmol scale, use 1.97 g of hexacosanoic acid (M.W. 396.7 g/mol ) and 2.19 g of triacontanol (M.W. 438.8 g/mol ).
-
Catalyst Addition: Add the SO₃H-carbon catalyst at 20 wt% of the total substrate weight. For the example above, this would be (1.97 g + 2.19 g) * 0.20 = 0.83 g of catalyst.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a condenser.
-
Reaction Conditions: Heat the mixture to 90°C with vigorous stirring. The reaction is typically complete within 6-10 hours.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The disappearance of the starting materials (hexacosanoic acid and triacontanol) and the appearance of a new, less polar spot corresponding to the ester indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter to remove the solid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude this compound by silica gel column chromatography.[1]
-
Column Packing: Pack a glass column with silica gel in n-hexane.
-
Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane and load it onto the column.
-
Elution: Elute the column with a solvent system of 10% ethyl acetate in n-hexane.[1]
-
Fraction Collection: Collect the fractions and monitor by TLC. Combine the fractions containing the pure product.
-
-
Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a white waxy solid.
Synthesis Workflow Diagram
Data Presentation: Physicochemical and Spectroscopic Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value | Method of Analysis |
| Chemical Formula | C₅₆H₁₁₂O₂ | - |
| Molecular Weight | 817.49 g/mol | Mass Spectrometry |
| Appearance | White waxy solid | Visual Inspection |
| Melting Point | 85-86 °C | Differential Scanning Calorimetry (DSC) |
| FTIR (cm⁻¹) | ~2918 (C-H stretch), ~2849 (C-H stretch), ~1735 (C=O stretch, ester), ~1175 (C-O stretch) | Fourier-Transform Infrared Spectroscopy |
| ¹H NMR (CDCl₃, δ ppm) | ~4.05 (t, 2H, -CH₂-O-C=O), ~2.28 (t, 2H, -CH₂-C=O), ~1.62 (m, 4H), ~1.25 (s, 96H), ~0.88 (t, 6H, -CH₃) | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | ~174.0 (C=O), ~64.5 (-CH₂-O-C=O), ~34.5 (-CH₂-C=O), ~32.0, ~29.7 (bulk CH₂), ~29.4, ~29.2, ~28.7, ~26.0, ~25.1, ~22.7, ~14.1 (-CH₃) | Nuclear Magnetic Resonance Spectroscopy |
| GC-MS | Molecular Ion Peak (M⁺) at m/z 816.9. Fragmentation pattern consistent with a long-chain ester. | Gas Chromatography-Mass Spectrometry |
Applications in Drug Development
Long-chain esters like this compound are valuable excipients in pharmaceutical formulations, primarily for improving the oral bioavailability of poorly soluble drugs (BCS Class II and IV).
Potential Mechanisms of Action
-
Lipid-Based Formulations: this compound can be a key component in lipid-based drug delivery systems. These formulations can enhance drug solubilization in the gastrointestinal tract and promote lymphatic absorption, bypassing first-pass metabolism.
-
Controlled Release: The waxy nature of this compound makes it a suitable matrix-forming agent for sustained-release oral dosage forms. The drug is dispersed within the wax matrix, and its release is controlled by diffusion and/or erosion of the matrix.
-
Solid Lipid Nanoparticles (SLNs): This wax ester can be used as the solid lipid core in the formulation of SLNs. SLNs can encapsulate lipophilic drugs, protect them from degradation, and provide a controlled release profile.
Signaling Pathway in Lipid Absorption
The diagram below illustrates the general pathway for the absorption of lipids and lipophilic drugs, which can be facilitated by excipients like this compound.
Conclusion
The synthesis of this compound via a solvent-free, catalyzed esterification is an efficient and sustainable method for producing this promising pharmaceutical excipient. Its well-defined physicochemical properties and potential to enhance the delivery of poorly soluble drugs make it a valuable tool for researchers and professionals in drug development. The protocols and data presented here provide a solid foundation for the synthesis and application of this compound in a research setting.
References
Application Notes and Protocols for Tracing Triacontyl Hexacosanoate Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope tracing for the detailed study of triacontyl hexacosanoate metabolism. This very long-chain wax ester is a component of various natural waxes and its metabolic fate is of interest in fields ranging from nutritional science to dermatology and drug delivery.
Introduction to this compound Metabolism
This compound is an ester composed of a 30-carbon fatty alcohol (triacontanol) and a 26-carbon very long-chain fatty acid (VLCFA), hexacosanoic acid. Its large, hydrophobic nature dictates a specific metabolic pathway primarily involving enzymatic hydrolysis followed by the oxidation of its constituent parts. Understanding the kinetics and distribution of these metabolic processes is crucial for evaluating its physiological effects.
Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to track the absorption, distribution, metabolism, and excretion of this compound and its metabolites in a dynamic and quantitative manner. By labeling the molecule with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), researchers can distinguish it and its metabolic products from the endogenous pools of similar molecules within a biological system.
Metabolic Pathway Overview
The metabolism of this compound is initiated by its hydrolysis into its constituent fatty alcohol and fatty acid. These components then enter their respective metabolic pathways.
Diagram of the Metabolic Pathway of this compound
Quantitative Data from Stable Isotope Tracing Studies
While specific quantitative data for this compound metabolism is limited in publicly available literature, the following tables are structured to present hypothetical, yet realistic, data that could be obtained from a stable isotope tracing study. These tables are designed for easy comparison and interpretation of metabolic flux.
Table 1: Pharmacokinetic Parameters of ¹³C-Triacontyl Hexacosanoate and its Metabolites in Plasma
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (0-48h) (µg·h/mL) | Half-life (t½) (h) |
| ¹³C-Triacontyl Hexacosanoate | 0.5 ± 0.1 | 8 ± 2 | 12.5 ± 2.1 | 10.3 ± 1.8 |
| ¹³C-Hexacosanoic Acid | 2.1 ± 0.4 | 12 ± 3 | 45.8 ± 5.7 | 14.2 ± 2.5 |
| ¹³C-Triacontanol | 1.8 ± 0.3 | 12 ± 3 | 39.2 ± 4.9 | 13.8 ± 2.1 |
| ¹³C-Triacontanoic Acid | 0.9 ± 0.2 | 16 ± 4 | 22.1 ± 3.3 | 16.5 ± 2.9 |
Table 2: Tissue Distribution of ¹³C-Labeled Metabolites 24 hours Post-Administration
| Tissue | ¹³C-Hexacosanoic Acid (µg/g tissue) | ¹³C-Triacontanol (µg/g tissue) | ¹³C-Triacontanoic Acid (µg/g tissue) |
| Liver | 15.2 ± 2.8 | 12.5 ± 2.1 | 8.9 ± 1.5 |
| Adipose Tissue | 8.7 ± 1.5 | 18.9 ± 3.2 | 4.1 ± 0.8 |
| Small Intestine | 25.4 ± 4.1 | 22.1 ± 3.8 | 10.2 ± 1.9 |
| Kidney | 5.1 ± 0.9 | 4.3 ± 0.7 | 2.8 ± 0.5 |
| Brain | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
Table 3: Fractional Contribution of ¹³C-Hexacosanoic Acid to Peroxisomal β-Oxidation Products
| Metabolite | Isotopic Enrichment (%) in Liver |
| ¹³C-Acetyl-CoA | 5.2 ± 0.9 |
| ¹³C-Palmitoyl-CoA (from chain shortening) | 1.8 ± 0.3 |
| ¹³C-Myristoyl-CoA (from chain shortening) | 0.9 ± 0.2 |
Experimental Protocols
Detailed methodologies are provided for the key experiments required to trace the metabolism of this compound using stable isotopes.
Protocol 1: Synthesis of ¹³C-Labeled this compound
This protocol describes a general method for the enzymatic synthesis of a ¹³C-labeled wax ester.
Materials:
-
Uniformly ¹³C-labeled hexacosanoic acid ([U-¹³C₂₆]-hexacosanoic acid)
-
Triacontanol
-
Immobilized lipase (e.g., Novozym 435)
-
Hexane (anhydrous)
-
Molecular sieves (3Å)
-
Silica gel for column chromatography
-
Solvents for chromatography (hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve [U-¹³C₂₆]-hexacosanoic acid (1 equivalent) and triacontanol (1.2 equivalents) in anhydrous hexane.
-
Dehydration: Add activated molecular sieves to the mixture to remove any traces of water, which can inhibit the esterification reaction.
-
Enzymatic Esterification: Add immobilized lipase (e.g., 10% by weight of the fatty acid) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 60°C) with gentle agitation for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the ¹³C-labeled this compound.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Diagram of the Synthesis Workflow
Protocol 2: In Vivo Stable Isotope Tracing of ¹³C-Triacontyl Hexacosanoate in a Rodent Model
This protocol outlines an in vivo study to track the metabolic fate of orally administered labeled this compound.
Materials:
-
¹³C-labeled this compound
-
Vehicle for oral administration (e.g., corn oil)
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Metabolic cages for collection of feces and urine
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools
-
Liquid nitrogen
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry (e.g., deuterated fatty acids and alcohols)
Procedure:
-
Animal Acclimation: Acclimate mice to individual housing in metabolic cages for 3-5 days.
-
Tracer Administration: Administer a single oral gavage of ¹³C-triacontyl hexacosanoate (e.g., 50 mg/kg) dissolved in the vehicle.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) post-administration.
-
Feces and Urine: Collect feces and urine over the 48-hour study period.
-
Tissues: At the final time point (e.g., 48 hours), euthanize the animals and collect relevant tissues (liver, adipose, small intestine, kidney, brain). Immediately freeze tissues in liquid nitrogen.
-
-
Sample Preparation:
-
Plasma: Separate plasma from blood by centrifugation.
-
Lipid Extraction: Extract total lipids from plasma, feces, and homogenized tissues using a modified Folch or Bligh-Dyer method.
-
Fractionation (Optional): Separate lipid classes (e.g., wax esters, fatty acids, fatty alcohols) from the total lipid extract using solid-phase extraction (SPE).
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.
-
Develop a targeted method to quantify the ¹³C-labeled parent compound and its expected metabolites (hexacosanoic acid, triacontanol, triacontanoic acid, and chain-shortened fatty acids) using the internal standards for normalization.
-
-
Data Analysis: Calculate the concentrations of the labeled analytes in each sample and determine pharmacokinetic parameters and tissue distribution.
Diagram of the In Vivo Experimental Workflow
Protocol 3: In Vitro Hydrolysis of this compound
This protocol describes an in vitro assay to assess the hydrolysis of this compound by pancreatic lipase.
Materials:
-
This compound (labeled or unlabeled)
-
Porcine pancreatic lipase
-
Bile salts (e.g., sodium taurocholate)
-
Tris-HCl buffer (pH 8.0)
-
Calcium chloride (CaCl₂)
-
Solvents for extraction (hexane, ethanol)
-
Internal standard (e.g., a different wax ester not present in the sample)
Procedure:
-
Substrate Preparation: Prepare a fine emulsion of this compound in the Tris-HCl buffer containing bile salts.
-
Reaction Initiation: Add pancreatic lipase solution to the substrate emulsion to start the reaction. Include a control reaction without the enzyme.
-
Incubation: Incubate the reaction mixtures at 37°C with constant stirring.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in aliquots by adding an excess of ethanol and acidifying to a low pH.
-
Lipid Extraction: Extract the lipids from the reaction mixture using hexane.
-
Analysis: Analyze the hexane extracts by GC-MS or LC-MS to quantify the remaining this compound and the appearance of the hydrolysis products, hexacosanoic acid and triacontanol.
-
Data Analysis: Calculate the rate of hydrolysis of this compound.
Conclusion
The application of stable isotope tracing provides an unparalleled level of detail in the study of this compound metabolism. The protocols and data structures provided here offer a robust framework for researchers to design and execute experiments that will yield high-quality, quantitative data on the metabolic fate of this and other very long-chain wax esters. This information is critical for understanding their biological roles and for the development of new products in the pharmaceutical and nutritional industries.
Application Notes and Protocols for the Analytical Identification of Wax Ester Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wax esters, composed of long-chain fatty acids and long-chain fatty alcohols, are a diverse class of neutral lipids with significant roles in various biological systems and commercial applications. Their structural diversity, arising from variations in chain length, branching, and the degree and position of unsaturation in both the fatty acid and fatty alcohol moieties, results in a vast number of isomers. The precise identification and quantification of these isomers are crucial for understanding their biological functions, ensuring the quality of natural products, and developing new therapeutic agents. A significant challenge in wax ester analysis is the presence of isomers with identical molecular weights and similar chromatographic properties, making their differentiation difficult.[1] This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify isomers of wax esters, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Key Analytical Techniques
The primary methods for the detailed characterization of wax ester isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages for isomer identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying volatile and thermally stable compounds like wax esters.[2] High-temperature GC coupled with MS allows for the analysis of intact wax esters, providing information on their molecular weight and fragmentation patterns, which are crucial for identifying isomers.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 13C NMR, is a non-destructive technique that provides detailed structural information.[2] It is highly effective for determining the degree of unsaturation, cis-trans isomerization, and the positional isomerism of fatty acids within the wax ester structure.[5][6]
Application Note 1: Isomer-Specific Identification and Quantification of Wax Esters by GC-MS
Objective: To separate and identify individual wax ester isomers, including those with the same molecular weight, and to quantify their relative abundance in a sample.
Principle: GC separates wax esters based on their volatility and interaction with the stationary phase of the chromatographic column. The separated esters then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification. For isomers, specific fragment ions can be used for differentiation and quantification through techniques like Single Ion Monitoring (SIM).[1][7]
Experimental Protocol: High-Temperature GC-MS for Intact Wax Ester Analysis
This protocol is adapted from methodologies described for the analysis of wax esters in various biological samples.[3][8]
1. Sample Preparation:
- Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol, 2:1 v/v).
- Isolate the wax ester fraction from other lipid classes using solid-phase extraction (SPE) on a silica gel column. Elute neutral lipids with hexane or a hexane:diethyl ether mixture.[9]
- Evaporate the solvent under a stream of nitrogen.
- Dissolve the dried wax ester fraction in a suitable solvent for injection (e.g., hexane, toluene, or chloroform) at a concentration of 0.1–1.0 mg/mL.[3]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent GC system (or equivalent).[2]
- Column: A high-temperature, nonpolar capillary column is essential for analyzing large wax esters. A DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or a TG-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[3][8]
- Injector: Splitless injection is typically used to maximize sensitivity.
- Injector Temperature: 300°C to 390°C.[3][8]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
- Oven Temperature Program:
- Initial temperature: 120°C to 250°C.[3][8]
- Ramp 1: Increase to 240°C at 15°C/min.[3]
- Ramp 2: Increase to 390°C at 8°C/min and hold for 6 minutes.[3]
- Alternative Program: Initial temperature 250°C, then increase at 2°C/min to 350°C and hold for 10 minutes.[8]
- Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer.
- Ionization Mode: Electron Ionization (EI) at a low energy (e.g., 30 eV) can be beneficial to preserve the molecular ion.[8]
- Ion Source Temperature: 250°C.[8]
- Mass Scan Range: m/z 50–1000.[8]
- Transfer Line Temperature: 325°C.[8]
3. Data Analysis:
- Identify wax esters based on their retention times and mass spectra. In EI-MS, characteristic fragment ions correspond to the protonated fatty acid moiety ([RCOOH2]+) and fragments related to the fatty alcohol chain.[4]
- For isomeric wax esters with the same molecular weight, use Single Ion Monitoring (SIM) of diagnostic ions to differentiate and quantify them.[1] Saturated wax esters are characterized by a major diagnostic ion corresponding to the protonated acid moiety.[1]
- Quantification can be achieved by creating 3D calibration plots of mass-to-charge ratio (m/z) versus lipid sample weight versus signal intensity for a series of wax ester standards.[8]
Quantitative Data Summary
The following table provides examples of diagnostic ions that can be used for the identification of the fatty acid portion of saturated wax esters using GC-MS with electron ionization.
| Fatty Acid Moiety | Carbon Number:Double Bonds | Diagnostic Ion (m/z) [RCOOH2]+ |
| Myristic Acid | C14:0 | 229 |
| Palmitic Acid | C16:0 | 257 |
| Stearic Acid | C18:0 | 285[1] |
| Arachidic Acid | C20:0 | 313 |
| Behenic Acid | C22:0 | 341 |
Note: The presence of unsaturation will alter the m/z of the diagnostic ion.
Experimental Workflow: GC-MS Analysis of Wax Ester Isomers
Caption: Workflow for the GC-MS analysis of wax ester isomers.
Application Note 2: Structural Elucidation of Wax Ester Isomers by NMR Spectroscopy
Objective: To determine the detailed chemical structure of wax ester isomers, including the position of double bonds and branch points.
Principle: 13C NMR spectroscopy provides distinct signals for each carbon atom in a molecule. The chemical shifts of these signals are highly sensitive to the local chemical environment, allowing for the differentiation of isomers. For example, the chemical shifts of the carbons in the ester linkage, the double bonds, and any branched methyl groups can be used to pinpoint structural differences between isomers.[5][6] 1H NMR can also be used to quantify the molar ratio of different ester types in a mixture.[10]
Experimental Protocol: 13C NMR for Wax Ester Structure Elucidation
1. Sample Preparation:
- Purify the wax ester sample to a high degree using column chromatography or preparative thin-layer chromatography to remove interfering substances.[9]
- Dissolve a sufficient amount of the purified wax ester sample (typically 10-50 mg) in a deuterated solvent (e.g., CDCl3).
- Transfer the solution to an NMR tube.
2. NMR Instrumentation and Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Nucleus: 13C.
- Pulse Sequence: A standard proton-decoupled 13C NMR experiment is typically sufficient. For more detailed structural information, advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the number of hydrogens attached to each carbon.
- Acquisition Parameters:
- Spectral Width: Approximately 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.
3. Data Analysis:
- Process the raw data (Fourier transformation, phase correction, and baseline correction).
- Assign the signals in the 13C NMR spectrum to the corresponding carbon atoms in the wax ester structure using known chemical shift ranges and prediction software.
- Pay close attention to the chemical shifts of the carbonyl carbon, the carbons of the ester linkage (-CH2-O-C=O), the olefinic carbons (if present), and any methyl carbons from branched chains. These regions are often diagnostic for isomeric structures. A mathematical model can be used to predict the NMR shifts of sp2 carbons in mono- and polyunsaturated acids and esters.[5][6]
Quantitative Data Summary
The following table provides typical 13C NMR chemical shift ranges for key functional groups in wax esters.
| Functional Group | Carbon Atom | Typical Chemical Shift (ppm) |
| Carbonyl | C=O | 172-175 |
| Ester Linkage (Alcohol side) | -CH2-O- | 60-65 |
| Olefinic | =C- | 120-140 |
| Saturated Chain | -(CH2)n- | 10-40 |
| Terminal Methyl (Acid) | -CH2-C H3 | ~14 |
| Terminal Methyl (Alcohol) | -CH2-C H3 | ~14 |
Note: The exact chemical shifts will vary depending on the specific structure of the isomer.
Logical Relationship: NMR in Isomer Differentiation
Caption: Logic of using 13C NMR to differentiate wax ester isomers.
Conclusion
The combination of high-temperature GC-MS and high-field NMR spectroscopy provides a powerful toolkit for the comprehensive analysis of wax ester isomers. GC-MS excels at the separation and quantification of individual isomers in complex mixtures, while NMR is unparalleled for the detailed structural elucidation of purified isomers. The application of these techniques, following the detailed protocols provided, will enable researchers, scientists, and drug development professionals to accurately identify and quantify wax ester isomers, facilitating a deeper understanding of their roles in biological and pharmaceutical contexts.
References
- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. A spectroscopic study of the composition and conformation of cholesteryl and wax esters purified from meibum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Triacontyl Hexacosanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of triacontyl hexacosanoate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a very long-chain saturated wax ester. The primary challenges in its purification stem from its physical properties:
-
Low Solubility: It has very low solubility in common organic solvents at room temperature, making solvent selection for chromatography and recrystallization critical.
-
High Melting Point: Its high melting point (approximately 85-86°C) can cause it to solidify prematurely during purification processes if the temperature is not carefully controlled.[1]
-
Similar Impurities: The main impurities are typically the unreacted starting materials, hexacosanoic acid and triacontanol. These are also long-chain molecules with similar polarities to the product, making separation challenging.
-
Waxy Nature: Its waxy consistency can lead to difficulties in handling and can cause issues such as column clogging during chromatography.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is a common stationary phase for separating wax esters from more polar (fatty acids) and slightly less polar (fatty alcohols) impurities.[2]
-
Recrystallization: This is an effective final purification step to remove minor impurities and obtain high-purity crystalline material. The key is to find a solvent in which the ester has high solubility at elevated temperatures and low solubility at room temperature.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of starting materials and other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique to confirm the identity of the wax ester and quantify its purity. Due to the high boiling point, a high-temperature GC column and appropriate temperature programming are necessary.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the ester functional group (C=O stretch) and the absence of the carboxylic acid O-H and alcohol O-H stretches from the starting materials.
-
Melting Point Analysis: A sharp melting point close to the literature value (85-86°C) is a good indicator of high purity.[1]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in hot solvent. | 1. Inappropriate solvent. 2. Insufficient solvent volume. 3. Temperature is too low. | 1. Select a less polar solvent (e.g., toluene, hexane, or a mixture). 2. Gradually add more hot solvent until the product dissolves. 3. Ensure the solvent is heated to its boiling point. |
| Product "oils out" instead of crystallizing. | 1. Solution is supersaturated. 2. Cooling is too rapid. 3. Presence of significant impurities. | 1. Add a small amount of hot solvent to redissolve the oil, then allow to cool slowly. 2. Insulate the flask to slow the cooling rate. 3. Consider a preliminary purification step like column chromatography. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. Solution is not saturated. | 1. Evaporate some of the solvent to concentrate the solution and attempt cooling again. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of pure product. |
| Low recovery of purified product. | 1. Product has some solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Cool the crystallization mixture in an ice bath to minimize solubility. 2. Use a minimal amount of cold solvent to wash the crystals. 3. Preheat the filtration apparatus (funnel, filter paper) before hot filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and starting materials. | 1. Inappropriate mobile phase polarity. 2. Column overloading. | 1. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). 2. Use a smaller amount of crude product relative to the amount of silica gel. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. |
| Product elutes too quickly (high Rf). | Mobile phase is too polar. | Increase the proportion of the non-polar solvent in the mobile phase. |
| Product does not elute from the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Column runs dry or cracks. | 1. Insufficient solvent head. 2. Improper packing. | 1. Always maintain a level of solvent above the silica gel. 2. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. |
| Streaking or tailing of spots on TLC. | 1. Sample is too concentrated. 2. Presence of highly polar impurities. | 1. Dilute the sample before spotting on the TLC plate. 2. Consider a pre-purification step to remove baseline impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
Preparation of the Column:
-
Use a glass column with a diameter appropriate for the amount of sample (e.g., 2-4 cm for 1-2 g of crude product).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent like hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles. Drain the solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent like dichloromethane or toluene.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or diethyl ether. A common starting gradient is from 100% hexane to 98:2 hexane:ethyl acetate.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate.
-
Develop the TLC plate in a solvent system that gives good separation (e.g., hexane:ethyl acetate 95:5).
-
Visualize the spots under UV light (if applicable) or by staining with a suitable agent (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the purified product from column chromatography in various solvents (e.g., toluene, ethyl acetate, acetone, hexane) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature. Toluene is a good starting point for very long-chain wax esters.[3]
-
-
Dissolution:
-
Place the this compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Quantitative Data
The following tables provide representative data for the purification of very long-chain wax esters, which can be used as a starting point for the purification of this compound.
Table 1: Representative TLC Rf Values for Long-Chain Wax Esters and Related Impurities
| Compound Type | Example | Typical Mobile Phase | Approximate Rf Value |
| Hydrocarbon | Squalane | Hexane:Ethyl Acetate (95:5) | 0.8 - 0.9 |
| Wax Ester | This compound | Hexane:Ethyl Acetate (95:5) | 0.6 - 0.7 |
| Long-Chain Aldehyde | Triacontanal | Hexane:Ethyl Acetate (95:5) | 0.4 - 0.5 |
| Long-Chain Alcohol | Triacontanol | Hexane:Ethyl Acetate (95:5) | 0.2 - 0.3 |
| Long-Chain Fatty Acid | Hexacosanoic Acid | Hexane:Ethyl Acetate (95:5) | 0.1 - 0.2 |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions.
Table 2: Expected Purity and Yield for Purification Methods (Analogous Compounds)
| Purification Method | Starting Material Purity | Expected Final Purity | Expected Yield |
| Column Chromatography (Silica Gel) | 70-80% | >95% | 70-85% |
| Recrystallization | >95% | >99% | 80-95% |
Visualizations
Biosynthesis of this compound
The synthesis of wax esters in biological systems is a two-step enzymatic process.
Caption: Biosynthetic pathway of a wax ester.
Logical Workflow for Purification
This diagram illustrates the decision-making process for purifying crude this compound.
Caption: Purification workflow for this compound.
References
Technical Support Center: Optimizing GC-MS for Triacontyl Hexacosanoate
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals working with high molecular weight, long-chain wax esters such as triacontyl hexacosanoate (C56H112O2). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when analyzing this compound and similar long-chain wax esters.
Issue 1: No Peak or Very Low Signal Intensity
Question: I am injecting my sample, but I don't see a peak for this compound, or the signal is extremely weak. What should I do?
Answer: This is a common issue for high molecular weight compounds due to their very low volatility.[1] The problem often lies in the temperature settings or potential active sites within the system.
-
Probable Cause A: Insufficient Temperatures. The injector, column, and transfer line temperatures may be too low to vaporize the analyte and prevent it from condensing before reaching the detector.
-
Solution: Increase the temperatures of all heated zones. For long-chain wax esters, high-temperature analysis is necessary.[1] The injector and transfer line temperatures should be set to high values, for instance, 390°C and 325°C respectively, as demonstrated in successful analyses of similar compounds.[1][2] Ensure your entire GC oven program reaches a high final temperature, such as 350°C to 390°C, and holds it long enough for the analyte to elute.[1][2]
-
-
Probable Cause B: Active Sites. Active sites in the injector liner or the front of the column can cause irreversible adsorption of the analyte, leading to a loss of signal.[3][4]
-
Probable Cause C: Cold Spots. Any cold spots between the injector and the detector can cause the analyte to condense, preventing it from reaching the mass spectrometer.
-
Solution: Ensure the transfer line to the mass spectrometer is heated uniformly and set to an appropriate high temperature (e.g., 325°C or higher).[2]
-
Issue 2: Poor Peak Shape (Broadening or Tailing)
Question: My chromatogram shows a peak for this compound, but it is very broad or shows significant tailing. How can I improve the peak shape?
Answer: Poor peak shape is typically caused by system activity, improper flow rates, or dead volumes.
-
Probable Cause A: System Activity. Active sites in the liner or column can interact with the analyte, causing peak tailing.[4]
-
Solution: Change the injector liner to a new, deactivated one. If the problem persists, trim 15-30 cm from the front of the column and reinstall it. If this does not help, the column may be degraded and require replacement.[3]
-
-
Probable Cause B: Suboptimal Carrier Gas Flow. If the carrier gas velocity is too low, it can lead to peak broadening due to increased diffusion within the column.[4]
-
Solution: Optimize the carrier gas flow rate. While typical flows are around 1 mL/min, ensure this provides an optimal linear velocity for your column dimensions.[5]
-
-
Probable Cause C: Dead Volume. Poor column installation can create dead volumes in the injector, leading to peak broadening and tailing.[4][5]
-
Solution: Reinstall the column, ensuring the insertion depth into the injector is correct and that there is a good seal at the ferrule.[4]
-
Issue 3: High Baseline Noise or Excessive Column Bleed
Question: My baseline is very high and noisy, especially at higher temperatures, which is interfering with peak integration. What is the cause?
Answer: A high baseline at elevated temperatures is often due to column bleed, which can be exacerbated by leaks or contamination.[3][6]
-
Probable Cause A: Oxygen Leaks. Leaks in the system allow oxygen to enter, which rapidly degrades the column's stationary phase at high temperatures, causing significant bleed.[3][6]
-
Probable Cause B: Column Degradation. Operating a standard column above its maximum temperature limit will cause the stationary phase to break down.
-
Probable Cause C: Contaminated Carrier Gas or Gas Filters. Impurities in the carrier gas can contribute to baseline noise.
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for analyzing this compound? A1: Due to the high molecular weight and boiling point of this compound, a high-temperature, low-bleed capillary column is mandatory.[1] A non-polar stationary phase is typically used. Recommended columns include DB-1HT or similar fused-silica columns designed for high-temperature analysis.[1] Columns like TG-5MS or HP-5MS have also been used successfully for analyzing large wax esters.[2][7]
Q2: What are the typical temperature parameters for a GC-MS method for long-chain wax esters? A2: High temperatures are crucial. The table below summarizes typical parameters derived from methods used for analyzing long-chain wax esters.
| Parameter | Temperature Range / Program | Rationale | Source |
| Injector Temperature | 300°C - 390°C | Ensures complete and rapid vaporization of the low-volatility analyte. | [1][2] |
| Transfer Line Temperature | 325°C - 390°C | Prevents condensation of the analyte as it moves from the column to the MS source. | [1][2] |
| MS Ion Source Temperature | 230°C - 250°C | Standard temperature to ensure proper ionization while minimizing degradation. | [2][7] |
| Oven Temperature Program | Initial: 120°C - 250°CRamp: 2°C/min to 15°C/minFinal: 350°C - 390°C (hold for 6-10 min) | A programmed ramp allows for separation from any lighter compounds. A high final temperature with a hold is required to elute the very large wax ester. | [1][2] |
Q3: Is derivatization necessary for analyzing this compound? A3: For the analysis of the intact wax ester, derivatization is not required. The main challenge is volatility, which is addressed with high-temperature GC-MS.[1] However, an alternative analytical approach involves hydrolyzing the wax ester into its constituent fatty acid (hexacosanoic acid) and fatty alcohol (triacontanol). These components can then be derivatized (e.g., esterification for the acid, silylation for the alcohol) to make them more volatile and amenable to analysis by standard GC-MS.[1] Another advanced technique that avoids derivatization is Pyrolysis-GC/MS (Py-GC/MS), which uses thermal decomposition to characterize the compound.[8][9]
Q4: How can I confirm the identity of the this compound peak from its mass spectrum? A4: In Electron Ionization (EI) mode, long-chain wax esters produce characteristic fragments. While the molecular ion ([M]+) at m/z 816.87 may be weak or absent, you should look for fragment ions that are indicative of the fatty acid and fatty alcohol portions of the molecule.[7] Key fragments to look for include the acylium ion ([RCO]+) from the hexacosanoic acid moiety and ions derived from the triacontyl alcohol moiety.[1][7] Comparing your obtained spectrum with a known standard or a library spectrum is the best way to confirm its identity.
Experimental Protocols
General Protocol for Intact this compound Analysis
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and column.
-
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Dissolve the sample in a high-boiling point, non-polar solvent like hexane, toluene, or chloroform to a final concentration of 0.1–1.0 mg/mL.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
-
GC-MS Instrument Setup:
-
Column: Install a high-temperature, low-bleed capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).[1]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.[7]
-
Injector:
-
Mode: Splitless.
-
Temperature: 390°C.[1]
-
Injection Volume: 1 µL.
-
Liner: Use a deactivated, glass wool-packed liner.
-
-
Oven Program:
-
Initial Temperature: 120°C.
-
Ramp 1: 15°C/min to 240°C.
-
Ramp 2: 8°C/min to 390°C.
-
Hold: 6 minutes at 390°C.[1]
-
-
Mass Spectrometer:
-
-
Data Acquisition and Analysis:
-
Inject the sample and start the acquisition.
-
After the run, integrate the peak corresponding to this compound.
-
Analyze the mass spectrum of the peak, looking for characteristic fragment ions to confirm its identity.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common GC-MS issues.
Experimental Workflow
Caption: A typical experimental workflow for GC-MS analysis.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. How Do I Troubleshoot a Problem on My GC-MS? | Gas Chromatography-Mass Spectrometry: How Do I Get the Best Results? | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontier-lab.com [frontier-lab.com]
- 9. Identification of waxes using pyrolysis-gas chromatography/mass spectrometry [wwbhkgkx.net]
Technical Support Center: High-Resolution GC Analysis of High Molecular Weight Wax Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of high molecular weight wax esters in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing high molecular weight wax esters by GC?
High molecular weight wax esters have very low volatility, making their elution from the GC column challenging. This can lead to broad peaks, poor resolution, and even the complete loss of analyte signals. Specialized high-temperature GC methods are necessary to overcome these issues.[1]
Q2: What type of GC column is best suited for high molecular weight wax ester analysis?
A high-temperature, thermally stable, non-polar capillary column is recommended. Columns with a thin film thickness are preferable for analyzing compounds with high boiling points.[2] A common choice is a fused-silica capillary column, such as a DB-1 HT, which is designed for high-temperature applications.[1] Metal columns can also be used as they can withstand even higher temperatures.[2]
Q3: Why is temperature programming crucial for wax ester analysis?
Temperature programming is essential for separating a mixture of compounds with a wide range of boiling points, which is often the case with wax esters.[3] A gradual increase in the column oven temperature allows for the sequential elution of compounds, improving peak shape and resolution. An initial low temperature helps to focus the analytes at the head of the column, while a high final temperature is necessary to elute the high molecular weight wax esters.[1]
Q4: Is derivatization necessary for analyzing high molecular weight wax esters by GC?
Derivatization is generally not required for the analysis of intact wax esters, provided that a high-temperature GC setup is used.[1] The goal is typically to analyze the intact molecules to retain structural information.[4]
Q5: What are the optimal injector and detector temperatures?
High injector and detector temperatures are critical to prevent condensation of the high-boiling analytes. Temperatures around 390°C for both the injector and detector have been used successfully for the analysis of high molecular weight wax esters.[1] It is important to ensure there are no "cold spots" in the system where analytes could condense.[5]
Troubleshooting Guide
High molecular weight wax esters can be challenging to analyze by GC. Below are some common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Injection temperature is too low. 2. Column contamination. 3. Sample overload. 4. Inappropriate temperature program. | 1. Increase the injector temperature to ensure complete vaporization. 2. Trim the first few centimeters of the column. 3. Dilute the sample. 4. Optimize the temperature ramp rate; a slower ramp can sometimes improve peak shape. |
| Loss of High Molecular Weight Peaks | 1. Insufficient final oven temperature or hold time. 2. Cold spots in the GC system (e.g., transfer line). 3. Adsorption of analytes in the liner or on the column. 4. Sample precipitation in the syringe or vial. | 1. Increase the final oven temperature and/or the hold time at the final temperature. 2. Ensure all heated zones are at the appropriate temperature.[5] 3. Use a deactivated liner and a high-temperature, inert column. 4. Ensure the sample is fully dissolved before injection; sonication may help.[5] |
| High Baseline Bleed | 1. Column operating temperature is too high. 2. Oxygen in the carrier gas. 3. Column contamination. 4. Natural degradation of the stationary phase over time. | 1. Operate the column within its specified temperature limits.[3][6] 2. Use high-purity carrier gas and install an oxygen trap.[6][7] 3. Condition the column according to the manufacturer's instructions. 4. Replace the column if it is old or has been subjected to harsh conditions. |
| Co-elution of Peaks | 1. Suboptimal temperature program. 2. Inappropriate column phase. 3. Column is too short. | 1. Decrease the temperature ramp rate to improve separation. 2. A non-polar phase is generally suitable, but for complex mixtures, a different selectivity may be needed. 3. Use a longer column to increase the number of theoretical plates and improve resolution. |
Detailed Methodologies
Sample Preparation
-
Dissolution: Dissolve the wax ester sample in a suitable solvent such as hexane, toluene, or chloroform to a final concentration of 0.1–1.0 mg/mL.[1]
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Sonication: If the sample does not fully dissolve, sonicate the solution to ensure homogeneity and prevent precipitation of high molecular weight components.[5]
-
Filtration: If particulates are present, filter the sample through a 0.22 µm filter to prevent contamination of the GC system.[8]
GC-MS Instrumental Parameters
The following table summarizes a set of GC-MS parameters that have been successfully used for the analysis of high molecular weight wax esters.[1]
| Parameter | Value |
| GC System | GC-17A with MS-QP5050 Mass Spectrometer |
| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) |
| Injector Temperature | 390°C |
| Detector Temperature | 390°C |
| Oven Temperature Program | - Initial Temperature: 120°C - Ramp 1: 15°C/min to 240°C - Ramp 2: 8°C/min to 390°C - Final Hold: 6 min at 390°C |
| Injection Mode | Split (1/5) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| MS Scan Range | m/z 50–920 |
Visualizations
Caption: Troubleshooting workflow for the loss of high molecular weight wax ester peaks in GC analysis.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]
- 3. snlabtester.com [snlabtester.com]
- 4. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restek - Blog [restek.com]
- 6. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 7. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Mass Spectrometry of Triacontyl Hexacosanoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing difficulties with the mass spectrometric analysis of triacontyl hexacosanoate. The information is presented in a direct question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very weak or no molecular ion peak for this compound?
The poor ionization of this compound stems directly from its chemical and physical properties. It is a very large, nonpolar long-chain wax ester with a high molecular weight of approximately 817.5 g/mol .[1][2] Key properties contributing to this challenge include:
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Low Volatility: It has an extremely high boiling point (~732°C) and a very low vapor pressure, making it difficult to get into the gas phase for ionization without thermal decomposition.[1]
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High Melting Point: With a melting point of 85-86°C, it is a solid at room temperature and requires elevated temperatures to be analyzed, increasing the risk of degradation.[1][2]
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Extreme Non-Polarity: The molecule has a very long hydrocarbon chain (a total of 56 carbons) and lacks easily ionizable functional groups, making it difficult to protonate or deprotonate efficiently.[1]
Q2: My sample is not dissolving properly for analysis. What solvents are recommended?
Due to its highly nonpolar nature, this compound requires nonpolar solvents for effective dissolution. Standard reversed-phase LC solvents like methanol or acetonitrile are poor choices and will cause the sample to precipitate.
Recommended Solvents:
-
Chloroform
-
Dichloromethane (DCM)
-
Hexane
-
Toluene
-
A high percentage of isopropanol (IPA) mixed with a nonpolar solvent may be used for introduction into the MS system.
Q3: What are the most effective ionization techniques for analyzing intact this compound?
Standard electrospray ionization (ESI) is often inefficient for such nonpolar compounds. The following techniques are generally more successful:
-
Atmospheric Pressure Chemical Ionization (APCI): This is often the best choice. APCI is well-suited for neutral and nonpolar molecules of medium to high thermal stability. It ionizes the analyte in the gas phase via a corona discharge, which is more effective for compounds that are difficult to charge in solution.
-
Atmospheric Pressure Photoionization (APPI): APPI uses UV photons to ionize analytes and is also highly effective for nonpolar compounds. It can sometimes be a softer ionization technique than APCI, potentially reducing in-source fragmentation.
-
Electrospray Ionization (ESI) with Adduct Formation: While direct protonation ([M+H]+) is difficult, ESI can be made to work by promoting the formation of adduct ions. This is achieved by adding salts to the mobile phase or sample solution to form ions like [M+Na]+, [M+K]+, or [M+NH4]+.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a strong candidate for analyzing large lipids like this, as it is a soft ionization technique that can generate molecular ions with minimal fragmentation.[3]
Q4: How can I improve my signal using Electrospray Ionization (ESI)?
To enhance the ESI signal, the focus should be on promoting cation adduction.
-
Add a Cation Source: Introduce a low concentration (0.1 - 1 mM) of a salt into your mobile phase or directly to your sample solution.
-
Sodium Acetate or Sodium Chloride to promote [M+Na]+
-
Potassium Acetate or Potassium Chloride to promote [M+K]+
-
Ammonium Acetate or Ammonium Formate to promote [M+NH4]+
-
-
Optimize Source Conditions: Increase the ion source temperature (capillary or vaporizer temperature) to aid in desolvation of the nonpolar molecule. Be cautious, as excessive temperatures can lead to thermal degradation.
-
Use Appropriate Solvents: Ensure your final solution is a mixture compatible with ESI, such as chloroform/isopropanol or DCM/isopropanol, containing the adduct-forming salt.
Q5: Is Gas Chromatography-Mass Spectrometry (GC-MS) a viable option for this molecule?
Direct GC-MS analysis of intact this compound is generally not feasible. The molecule's extremely high boiling point means it will not elute from a standard GC column under typical operating conditions.[1] Attempting to do so by using very high temperatures would almost certainly lead to thermal decomposition within the injector or on the column.
A common workaround is to perform a chemical derivatization, such as transesterification , to break the ester bond and convert the molecule into its constituent fatty acid methyl ester (FAME) and long-chain alcohol. These smaller, more volatile components can then be analyzed separately by GC-MS.
Troubleshooting Guide
The following table summarizes common issues and recommended solutions for the analysis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Signal or Very Low Intensity | 1. Inefficient ionization method. 2. Poor sample solubility in the mobile phase. 3. Insufficient desolvation/vaporization. 4. Analyte precipitation in the transfer line or source. | 1. Switch ionization source to APCI or APPI . 2. For ESI, add a cation source (e.g., 0.1 mM Sodium Acetate) to promote adduct formation. 3. Use a solvent system with high nonpolar character (e.g., Chloroform/Isopropanol). 4. Increase ion source and gas temperatures incrementally. |
| Poor Reproducibility | 1. Inconsistent adduct formation. 2. Sample precipitating out of solution over time. 3. Carryover from previous injections. | 1. Ensure the adduct-forming salt concentration is stable and consistent. 2. Prepare samples fresh and filter before analysis. 3. Implement a rigorous wash method between runs using a strong nonpolar solvent (e.g., chloroform or hexane). |
| Only Fragment Ions Observed | 1. In-source fragmentation due to harsh conditions. 2. Thermal degradation in the ion source. | 1. Lower the cone/fragmentor voltage. 2. Reduce the ion source or vaporizer temperature. 3. If using APCI, try APPI or a finely tuned ESI method as they can be softer. |
| Mass Signal is Unstable | 1. Incomplete sample solubility leading to inconsistent flow. 2. Fluctuation in spray (ESI) or corona discharge (APCI). | 1. Re-evaluate the solvent system for better solubility. 2. Check for blockages in the sample path. 3. Optimize nebulizer gas flow and ensure the corona needle (APCI) is clean and positioned correctly. |
Experimental Protocols
Protocol for Analysis using APCI-MS with Direct Infusion
This protocol provides a starting point for detecting intact this compound. Optimization will be required based on the specific instrument used.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in chloroform.
-
Create a working solution by diluting the stock solution to 1-10 µg/mL in a solvent mixture of 90:10 (v/v) isopropanol:chloroform. This mixture balances solubility with compatibility for MS introduction.
2. Instrumentation:
-
Mass spectrometer equipped with an APCI source.
-
Syringe pump for direct infusion.
3. MS Method Parameters (Starting Values):
| Parameter | Value | Purpose |
| Ionization Mode | Positive | To detect protonated molecules [M+H]+. |
| Mass Range (m/z) | 750 - 900 | To cover the expected molecular ion at m/z ~818.5. |
| APCI Corona Current | 3 - 5 µA | To generate reagent ions for chemical ionization. |
| Vaporizer Temperature | 400 - 450 °C | To ensure complete vaporization of the nonpolar analyte. |
| Capillary Voltage | 3 - 4 kV | To guide ions into the mass analyzer. |
| Nebulizer Gas (N2) | Instrument Dependent | To assist in aerosol formation. |
| Drying Gas (N2) Flow | Instrument Dependent | To aid in desolvation. |
| Drying Gas Temp. | 250 - 300 °C | To aid in desolvation. |
4. Data Acquisition:
-
Infuse the working solution at a flow rate of 5-10 µL/min into the APCI source.
-
Allow the signal to stabilize for 1-2 minutes before acquiring data.
-
Look for the protonated molecule [M+H]+ at an m/z value of approximately 818.5.
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor ionization of this compound.
A logical workflow for troubleshooting poor MS signal.
References
preventing degradation of triacontyl hexacosanoate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of triacontyl hexacosanoate during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a long-chain wax ester with the chemical formula C56H112O2.[1][2][3][4] Its analysis is challenging primarily due to its high molecular weight (approximately 817.5 g/mol ), low volatility, and high melting point (85-86°C), which necessitate specialized analytical conditions.[1][3] These conditions, particularly the high temperatures required for gas chromatography, can lead to thermal degradation of the molecule.
Q2: What are the primary degradation pathways for this compound during analysis?
The main degradation pathways for this compound during analytical procedures are:
-
Thermal Degradation (Pyrolysis): At elevated temperatures, typically encountered in Gas Chromatography (GC) injectors and columns, the ester can undergo pyrolysis. This process involves the cleavage of the ester bond to form hexacosanoic acid and triacontene.[4][5][6]
-
Hydrolysis: The ester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic residues in the sample matrix, on glassware, or in chromatographic solvents. This reaction yields triacontanol and hexacosanoic acid.[7][8][9]
-
Oxidation: Although saturated esters like this compound are relatively stable to oxidation compared to their unsaturated counterparts, they can still undergo oxidation at high temperatures in the presence of oxygen.[1][10][11][12][13] This can lead to the formation of hydroperoxides and subsequently a variety of smaller aldehydes and acidic byproducts, complicating the analysis.
Q3: What are the signs of this compound degradation in my analytical data?
Degradation of this compound can manifest in several ways in your chromatograms and spectra:
-
Appearance of unexpected peaks: The presence of peaks corresponding to degradation products such as hexacosanoic acid, triacontanol, or triacontene.
-
Reduced peak area/height of the parent compound: Degradation will lead to a lower than expected concentration of intact this compound.
-
Peak tailing or broadening: Degradation products can interact with the analytical column differently, leading to poor peak shape.
-
Inconsistent results: Poor reproducibility between injections can be a sign of ongoing degradation.
-
Mass spectral evidence: In GC-MS analysis, the presence of fragment ions characteristic of the degradation products can confirm their identity.
Troubleshooting Guides
Issue 1: Suspected Thermal Degradation during Gas Chromatography (GC) Analysis
| Potential Cause | Troubleshooting Step |
| Injector temperature is too high. | Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization of this compound. Start with a temperature slightly above its boiling point and optimize downwards. |
| Column temperature program is too aggressive or the maximum temperature is too high. | Use a slower temperature ramp rate to minimize thermal stress. Ensure the maximum oven temperature does not significantly exceed the elution temperature of the analyte. Consider using a shorter column to reduce residence time at high temperatures. |
| Use of a non-ideal injection technique. | Employ a cool on-column injection technique if available.[14] This method introduces the sample directly onto the column at a low temperature, minimizing thermal stress in the injector. |
| Active sites in the GC system. | Ensure the use of a deactivated liner and column to prevent catalytic degradation. Silylation of active sites in the injector and column can also be beneficial. |
| High residence time in the hot injector. | Use a fast autosampler injection to minimize the time the sample spends in the hot injector port. |
Issue 2: Potential Hydrolysis During Sample Preparation or HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Use of acidic or basic solvents/reagents. | Neutralize all solvents and reagents used in sample preparation. Use high-purity, neutral solvents for HPLC mobile phases. |
| Contaminated glassware. | Thoroughly clean all glassware and consider silanizing it to create an inert surface. |
| Presence of water in the sample or solvents at high temperatures. | Dry all solvents and the sample extract thoroughly before analysis, especially for GC. While some water is tolerated in reversed-phase HPLC, ensure the mobile phase pH is neutral. |
| Prolonged sample storage in solution. | Analyze samples as soon as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., -20°C or -80°C) in a tightly sealed vial.[15] |
Issue 3: Oxidation of this compound
| Potential Cause | Troubleshooting Step |
| Presence of oxygen in the GC carrier gas or system. | Use high-purity carrier gas with an oxygen trap. Check for leaks in the GC system. |
| Dissolved oxygen in HPLC solvents. | Degas all HPLC mobile phases before use. |
| Exposure of the sample to air and light during preparation and storage. | Work quickly during sample preparation and minimize exposure to the atmosphere. Store samples and standards under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light. |
| Presence of oxidizing contaminants. | Use high-purity solvents and reagents. |
Experimental Protocols
High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) for the Analysis of this compound
This protocol is designed to minimize the degradation of this compound.
1. Sample Preparation:
-
Dissolve a known amount of the sample containing this compound in a high-purity, non-polar solvent such as hexane or toluene.
-
The concentration should be in the range of 0.1-1.0 mg/mL.[10]
-
Use amber glass vials with PTFE-lined caps to prevent photodegradation and contamination.
-
If necessary, perform a cleanup step using solid-phase extraction (SPE) with a silica-based sorbent to remove polar impurities that could promote hydrolysis. Elute the wax esters with a non-polar solvent mixture like hexane:chloroform (98:2 v/v).[2][12]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a cool on-column or split/splitless injector.
-
Column: A high-temperature, low-bleed capillary column suitable for large molecules, such as a DB-1HT or equivalent (e.g., 15 m x 0.25 mm i.d., 0.10 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Injector:
-
Mode: Cool on-column or splitless.
-
Temperature: For splitless, use a temperature program starting at a low temperature (e.g., 120°C) and ramping quickly to a final temperature of around 390°C.[10] For on-column, track the oven temperature.
-
-
Oven Temperature Program:
-
Initial Temperature: 120°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 240°C.
-
Ramp 2: 8°C/min to 390°C.[10]
-
Hold at 390°C for 5-10 minutes.
-
-
Mass Spectrometer:
-
Detector: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-900.
-
Quantitative Data Summary
| Parameter | Recommended Condition for GC Analysis | Rationale for Preventing Degradation |
| Injector Temperature | Use Cool On-Column or a programmed temperature vaporization (PTV) injector starting at a low temperature. | Minimizes initial thermal shock and potential for pyrolysis in the hot injector. |
| Oven Temperature Program | Gradual ramp rates (e.g., 8-15°C/min).[10] | Reduces the rate of heating, minimizing thermal stress on the analyte. |
| Maximum Oven Temperature | As low as possible while ensuring elution (e.g., up to 390°C for very long chain esters).[10] | High temperatures are the primary driver of thermal degradation. |
| Column Choice | High-temperature stable, low-bleed phase (e.g., DB-1HT).[10] | Ensures column integrity at high temperatures and minimizes phase bleed which can interfere with analysis. |
| Sample Solvent | High-purity, non-polar, and dry (e.g., hexane, toluene).[10] | Prevents introduction of water or other reactive impurities that could cause hydrolysis. |
| Storage Conditions | -20°C to -80°C in the dark under inert gas.[15] | Reduces the rate of potential oxidative and hydrolytic degradation during storage. |
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Ester Pyrolysis [organic-chemistry.org]
- 5. Ester pyrolysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. munin.uit.no [munin.uit.no]
- 9. aidic.it [aidic.it]
- 10. Oxidation reactions of steryl esters in a saturated lipid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ovid.com [ovid.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Compositional Analysis of Wax Esters in Human Meibomian Gland Secretions by Direct Infusion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in triacontyl hexacosanoate quantification
Welcome to the technical support center for the quantification of triacontyl hexacosanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[2] Given that this compound is a large, non-polar wax ester, it is susceptible to interference from other lipids and non-polar molecules present in biological or complex samples.[3][4]
Q2: I am observing low signal intensity for my this compound standard in the sample matrix compared to the pure solvent. What could be the cause?
A2: This is a classic sign of ion suppression.[2] The most likely cause is the co-elution of other endogenous matrix components, such as other lipids, that compete with this compound for ionization in the mass spectrometer source.[1][5] Phospholipids are a common cause of ion suppression in biological samples.[2]
Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?
A3: A robust sample preparation protocol is the most effective way to mitigate matrix effects.[6] For a non-polar compound like this compound, consider the following techniques:
-
Liquid-Liquid Extraction (LLE): This is a common method for separating lipids from more polar matrix components.[4][6][7] A common approach is a modified Folch or Bligh-Dyer extraction using a chloroform/methanol/water solvent system.[4][7]
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE.[6][7][8] A reversed-phase (C18) or normal-phase (silica) SPE cartridge can be used to isolate this compound from interfering compounds.[8]
Q4: What is the best type of internal standard to use for this compound quantification?
A4: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[8] A SIL internal standard will have nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to experience and correct for the same matrix effects.[8] If a SIL standard is not available, a close structural analog (e.g., another large wax ester with a different chain length) can be used, but it may not compensate for matrix effects as effectively.
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A5: The post-extraction spike method is a standard approach to quantify matrix effects.[9] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. This allows for the calculation of the "matrix factor."
Troubleshooting Guides
Issue 1: Poor Reproducibility of this compound Quantification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review and standardize the sample preparation protocol. Ensure consistent vortexing times, solvent volumes, and evaporation steps. | Improved precision and accuracy of replicate measurements. |
| Variable Matrix Effects | Evaluate matrix effects from different lots or sources of the biological matrix. | Determine if the variability is inherent to the matrix and if a more robust cleanup is needed. |
| Inadequate Internal Standard | If not using a SIL internal standard, the chosen analog may not be adequately compensating for matrix effects. | Switch to a SIL internal standard of this compound for more accurate correction. |
Issue 2: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the liquid-liquid or solid-phase extraction protocol. For LLE, adjust solvent ratios. For SPE, test different sorbents and elution solvents. | Increased recovery of this compound in the final extract. |
| Analyte Adsorption | This compound may adsorb to plasticware. | Use low-adsorption tubes and pipette tips. |
| Incomplete Reconstitution | After solvent evaporation, the non-polar this compound may not fully redissolve. | Vortex or sonicate the sample during reconstitution in an appropriate organic solvent. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
-
Homogenization: Homogenize the tissue or fluid sample.
-
Solvent Addition: To 100 µL of the homogenized sample, add 400 µL of methanol, followed by 200 µL of chloroform.
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of chloroform and 200 µL of water. Vortex for another 1 minute.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Extraction: Carefully collect the lower chloroform layer, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the analytical standard of this compound into the initial mobile phase.
-
Set B (Pre-Spiked Sample): Spike the analytical standard into the blank matrix before extraction.
-
Set C (Post-Spiked Sample): Extract a blank matrix and spike the analytical standard into the final, dried, and reconstituted extract.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Quantitative Data Summary
The following table provides an example of data that could be generated from a matrix effect experiment as described in Protocol 2.
| Parameter | Sample 1 | Sample 2 | Sample 3 | Mean | %RSD |
| Peak Area (Set A - Neat) | 1,250,000 | 1,275,000 | 1,260,000 | 1,261,667 | 1.0% |
| Peak Area (Set B - Pre-Spiked) | 890,000 | 915,000 | 880,000 | 895,000 | 2.0% |
| Peak Area (Set C - Post-Spiked) | 950,000 | 980,000 | 965,000 | 965,000 | 1.6% |
| Matrix Factor (%) | 76.0% | 76.9% | 76.6% | 76.5% | 0.6% |
| Recovery (%) | 93.7% | 93.4% | 91.2% | 92.8% | 1.5% |
In this example, a matrix factor of 76.5% indicates approximately 23.5% ion suppression.
Visualizations
Caption: Workflow for the evaluation of matrix effects using the post-extraction spike method.
Caption: Logical troubleshooting workflow for addressing ion suppression in this compound quantification.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Simultaneous non-polar and polar lipid analysis by on-line combination of HILIC, RP and high resolution MS - Analyst (RSC Publishing) DOI:10.1039/C7AN01984J [pubs.rsc.org]
- 4. biocompare.com [biocompare.com]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipotype.com [lipotype.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Epicuticular Wax Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of epicuticular waxes. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during epicuticular wax extraction experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Wax Yield | - Inappropriate solvent selection for the specific plant species and wax composition.- Insufficient extraction time or temperature.- Incomplete immersion of the plant material.- Plant developmental stage or environmental conditions affecting wax production.[1][2] | - Test a range of solvents with varying polarities (e.g., hexane, chloroform, dichloromethane, acetone). Non-polar solvents are generally more effective for hydrophobic waxes.[3]- Optimize extraction duration; very short immersions may only remove a fraction of the epicuticular wax.[4]- Ensure the entire surface of the plant material is in contact with the solvent.- Consider the plant's growth conditions and developmental stage, as these can influence wax load.[1][5] |
| Contamination of Extract (e.g., with chlorophyll, intracellular lipids) | - Extraction time is too long, leading to the solubilization of intracuticular waxes and cellular lipids.[6][7]- Use of a highly polar solvent that damages cell membranes.- Mechanical damage to the plant tissue during handling or extraction. | - Reduce the extraction time. Brief immersions (e.g., 30-60 seconds) are often sufficient to remove epicuticular waxes without significant contamination.[8]- Use less polar solvents like hexane or chloroform for initial extractions.- Handle plant material gently to avoid bruising or tearing.- Consider post-extraction purification steps, such as using activated charcoal to remove chlorophyll.[9] |
| Inconsistent Results Between Replicates | - Variation in the surface area of plant material used.- Inconsistent extraction times or temperatures.- Non-uniform immersion of the samples.- Natural variability in wax deposition on different leaves or plants. | - Standardize the amount and surface area of the plant material for each replicate.- Precisely control the duration and temperature of the extraction process.- Ensure complete and uniform submersion of all samples in the solvent.- Pool material from multiple plants or leaves to average out natural biological variation. |
| Difficulty in Separating Epicuticular from Intracuticular Waxes | - Solvent-based methods inherently risk co-extraction of both wax layers.[4][8] | - Employ mechanical separation methods such as cryo-adhesion with frozen water or glycerol, or stripping with polymers like gum arabic or collodion for selective removal of epicuticular wax.[8][10][11]- For solvent extraction, use very short dipping times to preferentially remove the outermost epicuticular layer.[6][4] |
| Solvent Evaporation is Too Slow | - Use of a solvent with a high boiling point. | - Use a rotary evaporator for efficient solvent removal under reduced pressure.- A gentle stream of nitrogen gas can also be used to speed up evaporation.[12] |
| Wax Crystals are Damaged or Altered | - Mechanical isolation methods can be harsh if not performed carefully.- Some organic solvents can dissolve and alter the crystalline structure of the wax. | - The freeze-embedding method with glycerol or triethylene glycol is reported to cause very little stress on wax crystals.[10][13]- When using solvents, minimize exposure time to preserve the integrity of the wax crystals as much as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting epicuticular waxes?
A1: The ideal solvent depends on the specific chemical composition of the wax and the plant species. Non-polar solvents like hexane and chloroform are commonly used and are effective for a wide range of epicuticular waxes.[7][14] It is often recommended to perform preliminary tests with a few different solvents to determine the most efficient one for your specific application. For instance, a study on Quercus suber found n-hexane to be the most effective solvent for recovering cuticular lipids.[6]
Q2: How long should I immerse my samples in the solvent?
A2: The optimal immersion time is a balance between maximizing the yield of epicuticular wax and minimizing the extraction of intracuticular waxes and other cellular contaminants. For many applications, a brief immersion of 30 to 60 seconds is sufficient.[8] Longer extractions, such as those used in Soxhlet apparatuses, will extract both epicuticular and intracuticular lipids.[6]
Q3: Does temperature affect extraction efficiency?
A3: Yes, temperature can influence the solubility of the wax components. Most epicuticular waxes are solid at ambient temperatures, with melting points typically above 40°C (104°F).[7] While extractions are often performed at room temperature, slightly elevated temperatures may improve the solubility and extraction of certain wax components. However, high temperatures can also increase the risk of extracting undesirable compounds.
Q4: How can I selectively extract epicuticular wax without the intracuticular wax?
A4: Selective extraction of epicuticular wax is challenging with solvent-based methods alone. Mechanical methods are generally preferred for this purpose. These include:
-
Cryo-adhesion: This involves applying a liquid like glycerol or water to the leaf surface, freezing it, and then peeling it off, which removes the epicuticular wax embedded in the frozen liquid.[10][15]
-
Polymer Stripping: Applying a polymer solution (e.g., gum arabic, collodion, cellulose acetate) to the leaf surface, allowing it to dry, and then peeling off the polymer film along with the epicuticular wax.[11]
Q5: Can I extract wax from only one side of a leaf?
A5: Yes, it is possible to perform a one-sided extraction. This can be achieved by pressing a glass cylinder onto the leaf surface and filling it with the extraction solvent for a defined period.[8] This method is useful for comparing the wax composition of the adaxial and abaxial surfaces of a leaf.
Quantitative Data Summary
The following tables summarize quantitative data on epicuticular wax extraction from various studies to provide a comparative overview.
Table 1: Comparison of Wax Yields with Different Solvents
| Plant Species | Solvent | Wax Yield (µg/cm²) | Reference |
| Calotropis procera (Adaxial) | Ethanol | 0.13 | [16] |
| Benzene | 0.07 | [16] | |
| Alstonia scholaris (Abaxial) | Benzene | 0.54 | [16] |
| Acetone | 0.08 | [16] | |
| Quercus suber (6h extraction) | n-Hexane | ~239 | [6] |
| Dichloromethane | ~239 | [6] | |
| Rosa canina (Adaxial, Total) | Chloroform | 28 | [8] |
Table 2: Effect of Extraction Time on Lipid Yield from Quercus suber Leaves
| Solvent | 1 hour | 3 hours | 6 hours |
| n-Hexane | 2.1% | 2.6% | 2.6% |
| Dichloromethane | 1.9% | 2.3% | 2.4% |
| Acetone | 0.5% | 1.1% | 1.5% |
Yields are presented as a percentage of dry leaf mass. Data adapted from[6].
Experimental Protocols
Protocol 1: General Solvent Extraction of Epicuticular Wax
This protocol provides a general method for extracting epicuticular wax by solvent immersion.
Materials:
-
Fresh plant material (e.g., leaves, stems)
-
Selected organic solvent (e.g., chloroform, hexane)
-
Glass beakers or petri dishes
-
Forceps
-
Glass vials for sample collection
-
Rotary evaporator or nitrogen gas stream
-
Analytical balance
Methodology:
-
Carefully excise the desired plant material, avoiding any mechanical damage.
-
Measure the surface area of the plant material if calculating yield per area.
-
Immerse the plant material in the chosen solvent in a glass beaker for a predetermined time (e.g., 30-60 seconds). Gentle agitation can be applied.[16]
-
Using forceps, remove the plant material from the solvent. A second or third brief wash in fresh solvent can be performed to ensure complete extraction.[17]
-
Combine the solvent washes into a pre-weighed glass vial.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas until the wax residue is dry.
-
Weigh the vial with the dried wax residue. The difference between the final and initial weight of the vial is the total wax yield.
Protocol 2: Mechanical Removal of Epicuticular Wax using Cryo-Adhesion
This protocol describes a method for the selective removal of epicuticular wax.
Materials:
-
Fresh plant material
-
Glycerol or triethylene glycol (preparation liquid)[10]
-
A cooling system (e.g., liquid nitrogen or a cold block) capable of reaching -100°C.
-
Microscope slides or other appropriate carriers
-
Forceps
Methodology:
-
Apply a thin layer of the preparation liquid (e.g., glycerol) to the surface of the plant material.
-
Cool the sample to approximately -100°C.
-
Once frozen, carefully remove the plant specimen. The epicuticular wax layer will remain embedded in the frozen liquid.[10]
-
Allow the preparation liquid with the embedded wax to warm up to room temperature.
-
The wax layer can then be transferred to a suitable carrier, such as a microscope slide, for further analysis.
Visualizations
Caption: Workflow for Epicuticular Wax Extraction.
Caption: Troubleshooting Low Wax Yield.
References
- 1. Correlation between leaf epicuticular wax composition and structure, physio‐biochemical traits and drought resistance in glaucous and non‐glaucous near‐isogenic lines of rye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Increased Accumulation of Cuticular Wax and Expression of Lipid Transfer Protein in Response to Periodic Drying Events in Leaves of Tree Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epicuticular wax - Wikipedia [en.wikipedia.org]
- 8. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hksspc.hkfyg.org.hk [hksspc.hkfyg.org.hk]
- 10. Direct Access to Plant Epicuticular Wax Crystals by a New Mechanical Isolation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epicuticular wax on cherry laurel (Prunus laurocerasus) leaves does not constitute the cuticular transpiration barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.uchicago.edu [journals.uchicago.edu]
- 14. A robust and efficient method for the extraction of plant extracellular surface lipids as applied to the analysis of silks and seedling leaves of maize - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 17. Epicuticular wax accumulation and regulation of wax pathway gene expression during bioenergy Sorghum stem development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Complex Wax Ester Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of complex wax ester mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of wax esters by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Gas Chromatography (GC) Troubleshooting
Question: I am not seeing my high molecular weight wax esters elute from the GC column. What could be the problem?
Answer:
This is a common issue due to the low volatility of long-chain wax esters.[1][2] Here are several factors to investigate:
-
Insufficient Temperature: The injector, column, and detector temperatures may be too low. For wax esters with high carbon numbers (e.g., >C40), high-temperature GC is often necessary.[1] Temperatures up to 390°C for the injector and detector have been used successfully.[1]
-
Column Limitations: The GC column may not be rated for the high temperatures required. Using a specialty thin-phase, high-temperature nonpolar capillary column, sometimes coated with metal instead of polyimide, can allow for higher oven temperatures.[3]
-
Sample Preparation: The sample might not be sufficiently derivatized to increase volatility. While direct analysis is possible, derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols can be an alternative strategy.[2]
Question: My peaks are broad and tailing. How can I improve peak shape?
Answer:
Poor peak shape in GC can be caused by several factors:
-
Suboptimal Flow Rate: The carrier gas flow rate might not be optimal for the column dimensions and analytes. A typical flow rate is around 1 ml/min for helium.[3]
-
Injection Technique: A splitless injection is often used for trace analysis, but it can contribute to broader peaks if not optimized. Consider adjusting the splitless time or testing a split injection, which can sometimes improve peak shape without significantly compromising sensitivity.[4]
-
Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak tailing. Baking the column at its maximum rated temperature (without exceeding it) or trimming the first few centimeters of the column can help.
Question: I am having difficulty separating isomeric wax esters. What can I do?
Answer:
Co-elution of isomers is a significant challenge in wax ester analysis.[5] Here are some approaches to improve resolution:
-
Column Selection: A longer column with a thinner film thickness can provide better separation.
-
Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[3]
-
Comprehensive Two-Dimensional GC (GCxGC): This technique provides significantly enhanced separation by using two columns with different selectivities. GCxGC-FID is effective for grouping different classes of wax esters.[6]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: My wax ester sample is not dissolving well in the mobile phase. What solvents should I use?
Answer:
Wax esters are notoriously difficult to dissolve due to their non-polar nature and limited solubility in many organic solvents.[7]
-
Solvent Selection: For reversed-phase HPLC, gradients of methanol and chloroform have been shown to be effective with a C30 column.[7] For normal-phase HPLC, mobile phases like hexane and methyl tert-butyl ether (MTBE) can be used.[8]
-
Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation on the column.
Question: I am observing poor peak shapes and split peaks. What is the cause?
Answer:
These issues often point to problems with the column or mobile phase.
-
Column Deterioration: Accumulation of contaminants on the column frit or a void in the packing bed can cause peak splitting and tailing.
-
Mobile Phase Incompatibility: If using a buffer, ensure its pH is appropriate for your analytes to prevent ionization changes that can lead to peak broadening.[9] While buffers are less common for wax ester analysis, any additives should be carefully considered.
-
Injector Problems: A partially blocked injector can also lead to distorted peak shapes.
Question: I am unable to detect my wax esters with a UV detector. What are my options?
Answer:
Wax esters lack strong chromophores, making UV detection challenging.[10]
-
Alternative Detectors: An Evaporative Light-Scattering Detector (ELSD) is a universal detector that is well-suited for non-volatile analytes like wax esters.[7] Charged Aerosol Detectors (CAD) are another option.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful technique for both detection and identification of wax esters.[11][12] Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for these non-polar compounds.[7]
Supercritical Fluid Chromatography (SFC) Troubleshooting
Question: How can I optimize the separation of different wax ester classes?
Answer:
SFC is well-suited for the class separation of non-polar compounds like wax esters.[13]
-
Column Choice: Different column chemistries can provide varying levels of separation. A BEH-based column can offer rapid class-based separation, while an HSS C18 column can improve intraclass separation.[13]
-
Mobile Phase Modifier: The choice and percentage of the organic co-solvent (modifier) in the carbon dioxide mobile phase significantly impact retention and selectivity.[14]
-
Backpressure and Temperature: These parameters also influence the separation and should be optimized.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for separating a completely unknown complex wax ester mixture?
A1: A good starting point is to use a high-temperature gas chromatograph coupled with a mass spectrometer (HTGC-MS). This will provide information on the carbon number distribution and potential structures of the wax esters present.[1] If the sample is suspected to contain a wide range of polarities, initial fractionation by solid-phase extraction (SPE) to isolate the wax ester fraction is recommended.[2][16]
Q2: How can I quantify the different wax esters in my sample?
A2: Quantification can be achieved by using an internal standard and generating a calibration curve with authentic wax ester standards. Single-ion monitoring (SIM) in GC-MS can be an effective means for analyzing mixtures, as saturated wax esters often produce a major diagnostic ion corresponding to the protonated acid moiety.[5]
Q3: Is derivatization necessary for wax ester analysis?
A3: While intact wax esters can be analyzed directly, especially with HTGC and HPLC-MS, derivatization can be a useful strategy.[2] Transesterification to form fatty acid methyl esters (FAMEs) and fatty alcohols allows for analysis on standard GC systems and can simplify identification.[2]
Q4: What are the advantages of using SFC for wax ester analysis?
A4: SFC offers several advantages, including rapid, class-based separation similar to normal-phase chromatography but with reduced organic solvent consumption.[13] The low viscosity of supercritical CO2 allows for higher flow rates and more efficient separations.[13]
Q5: How can I confirm the identity of the wax esters in my chromatogram?
A5: Mass spectrometry is the most powerful tool for identifying wax esters. In GC-MS, the fragmentation pattern can provide information about the fatty acid and fatty alcohol components.[5] In HPLC-MS/MS, fragmentation of the parent ion can also reveal the constituent fatty acid and alcohol chains.[12]
Experimental Protocols
Protocol 1: High-Temperature GC-MS Analysis of Wax Esters
This protocol is adapted from a method for analyzing wax esters in gum bases.[1]
-
Sample Preparation: Dissolve the sample in hexane, toluene, or ethanol to a concentration of 0.1–1.0 mg/mL.[1]
-
GC-MS System:
-
Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 μm film thickness) or similar high-temperature column.[1]
-
Carrier Gas: Helium.
-
-
GC Conditions:
-
MS Conditions:
Protocol 2: Reversed-Phase HPLC-ELSD/APCI-MS of Wax Esters
This protocol is based on a method for analyzing various commercial waxes.[7]
-
Sample Preparation: Dissolve the wax sample in an appropriate solvent.
-
HPLC System:
-
HPLC Conditions:
-
Mobile Phase: A gradient of methanol and chloroform.[7]
-
Column Temperature: 60°C.
-
Flow Rate: 0.2 mL/min.
-
-
MS Conditions (APCI):
-
Scan Range: m/z 550 to 1000.
-
Corona Voltage: 4500 V.
-
Corona Current: 5.0 µA.
-
Data Presentation
| Parameter | GC-MS Method 1[3] | High-Temperature GC-MS Method 2[1] |
| Column | DB1-MS (30 m x 250 µm x 0.25 µm) | DB-1 HT (15 m x 0.25 mm, 0.10 µm) |
| Injector Temp. | 325°C | 390°C |
| Oven Program | 50°C (3 min) -> 180°C (50°C/min) -> 320°C (3°C/min, hold 10 min) | 120°C -> 240°C (15°C/min) -> 390°C (8°C/min, hold 6 min) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1 mL/min | Not Specified |
| Detector Temp. | Not Specified | 390°C |
| Ionization | Not Specified | EI |
| Mass Range | 40-850 m/z | 50-920 m/z |
| Parameter | Reversed-Phase HPLC Method[7] |
| Column | C30 |
| Mobile Phase | Methanol/Chloroform Gradient |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 60°C |
| Detectors | ELSD, APCI-MS |
Visualizations
Caption: Troubleshooting workflow for wax ester separation.
Caption: General workflow for wax ester analysis.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. munin.uit.no [munin.uit.no]
- 3. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]
- 4. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 5. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. matheo.uliege.be [matheo.uliege.be]
- 16. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: High-Temperature GC for Waxes
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize column bleed during high-temperature gas chromatography (GC) analysis of waxes.
Troubleshooting Guide: Reducing Column Bleed
High column bleed can significantly impact the quality of your chromatographic results by increasing baseline noise and reducing sensitivity.[1][2] This guide will help you diagnose and resolve common causes of column bleed in your high-temperature wax analyses.
Question: What are the primary causes of column bleed at high temperatures?
Answer: Column bleed in high-temperature GC is primarily caused by the degradation of the stationary phase.[1][3] Several factors can contribute to this degradation:
-
Thermal Degradation: Exceeding the column's specified temperature limit is a common cause of bleed.[1] Prolonged operation at or near the maximum temperature accelerates the breakdown of the stationary phase.[1]
-
Oxygen Exposure: The presence of even trace amounts of oxygen in the carrier gas can cause oxidative damage to the stationary phase, especially at high temperatures.[1][4] This is a significant contributor to increased column bleed.[1]
-
Chemical Interactions: Reactive analytes or contaminants within the sample can chemically attack the stationary phase, leading to its degradation.[1] Aggressive solvents used for injection or cleaning can also cause damage.[1]
-
Improper Conditioning: Inadequate conditioning of a new or re-installed column can leave behind volatile residues that contribute to bleed.[1]
-
Contamination: Contaminants from the sample, septum, or carrier gas can accumulate in the column and cause bleed.[5]
-
Physical Damage: Micro-cracks or abrasions on the column surface can accelerate the degradation process and increase bleed.[1]
Question: How can I identify if the issue I'm seeing is column bleed?
Answer: Column bleed typically manifests as a rising baseline as the oven temperature increases during a run.[3] It is not characterized by a high baseline at low temperatures, which is more likely indicative of contamination from other sources like the injector, septum, or carrier gas.[3][5] For mass spectrometry (MS) detectors, the presence of specific ions such as m/z 207, 281, and 355 can indicate column bleed from common polysiloxane stationary phases.[6][7]
Question: I've confirmed I have a column bleed problem. What are the immediate steps I can take to reduce it?
Answer: To address column bleed, follow this troubleshooting workflow:
-
Verify Operating Temperatures: Ensure your method's maximum temperature is within the column's specified isothermal and programmed temperature limits.[1] Avoid operating at the maximum limit for extended periods.[1]
-
Check for Leaks: Air leaks are a major source of oxygen, which rapidly degrades the stationary phase at high temperatures.[4][8] Thoroughly leak-check your system.
-
Ensure Carrier Gas Purity: Use high-purity carrier gas (99.999% or better) and ensure that high-quality oxygen and moisture traps are installed and functioning correctly.[1][5]
-
Properly Condition the Column: If the column is new or has been unused, perform a proper conditioning procedure.[1] This helps to remove volatile residues.[1]
-
Evaluate Sample Cleanliness: If analyzing "dirty" samples, consider using a guard column to protect the analytical column from non-volatile residues that can cause bleed.[3]
Frequently Asked Questions (FAQs)
Q1: What is a "low-bleed" GC column, and should I be using one for wax analysis?
A1: Low-bleed GC columns are manufactured with proprietary polymer chemistries and surface deactivation techniques that make the stationary phase more thermally stable and resistant to degradation at high temperatures.[9][10] For high-temperature applications like wax analysis, using a column specifically designed for low bleed is highly recommended.[1] These columns generate less background noise, leading to improved sensitivity and more accurate results.[5][11]
Q2: How do different types of wax columns compare in terms of bleed at high temperatures?
A2: Polyethylene Glycol (PEG) columns, often referred to as WAX columns, traditionally have lower maximum operating temperatures compared to polysiloxane-based columns.[12] However, newer generations of WAX columns have been developed with extended temperature limits. For example, the Agilent J&W DB-HeavyWAX column is designed to operate at temperatures up to 280/290°C with significantly lower bleed than traditional WAX columns.[12][13]
| Column Type | Test Temperature | Duration (hours) | Bleed Level (pA) |
| Agilent J&W DB-HeavyWAX | 280°C | 100 | < 10 |
| Competitor WAX Column 1 | 280°C | 100 | 50 - 60 |
| Competitor WAX Column 2 | 280°C | 100 | 50 - 60 |
This data is based on a comparison of Agilent J&W DB-HeavyWAX to two other commercially available WAX columns.[12]
Q3: What is the correct procedure for conditioning a new column to minimize bleed?
A3: Proper column conditioning is crucial to achieving low bleed and a stable baseline.[1] The general steps are as follows:
Experimental Protocol: GC Column Conditioning
-
Installation: Install the new column into the GC inlet, but do not connect the other end to the detector.[6][7] This prevents bleed products from contaminating the detector.
-
Carrier Gas Flow: Turn on the carrier gas and set the appropriate flow rate for your column dimensions.[14]
-
Oxygen Purge: It is critical to purge the column with carrier gas at ambient temperature to remove all oxygen before heating.[5][7] Allow at least six column volumes of gas to pass through the column.[6][7] For a 30 m x 0.25 mm column with a 1.0 mL/min flow rate, this would be approximately 9 minutes.[6]
-
Temperature Program: Ramp the oven temperature (e.g., at 20°C/min) to a conditioning temperature that is 20°C above the highest temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[5][6][14]
-
Hold Time: Hold the column at this conditioning temperature for 1-2 hours, or as recommended by the column manufacturer.[7]
-
Cooldown and Connection: After conditioning, cool the oven, turn off the carrier gas flow, and safely connect the column to the detector.
-
Verification: Once the system is ready, run your method without an injection (a blank run) to obtain a bleed profile for the new column. This profile can be saved and used as a reference for future troubleshooting.[6]
Q4: Can my choice of septum contribute to baseline noise that looks like column bleed?
A4: Yes, septa can also be a source of bleed, especially at high injector temperatures. Using a high-quality, low-bleed septum is important for trace analysis.[15] If you suspect septum bleed, it will typically appear as discrete peaks in the chromatogram rather than the characteristic rising baseline of column bleed.
Q5: When should I replace my GC column?
A5: A GC column is a consumable item.[3] You should consider replacing your column when you can no longer achieve a stable baseline after proper conditioning, when you observe significant peak tailing for active compounds, or when you see a dramatic increase in the column bleed profile compared to when it was new.[7][16]
References
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. coleparmer.co.uk [coleparmer.co.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. GC Troubleshooting—High GC Column Bleed [restek.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Gulf Bio Analytical [gulfbioanalytical.com]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. How to Condition a New Capillary GC Column [restek.com]
- 15. hamiltoncompany.com [hamiltoncompany.com]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
addressing issues with solubility of long-chain esters for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the solubility of long-chain esters during analytical procedures.
Troubleshooting Guide
Problem: My long-chain ester sample is not dissolving in the initial solvent.
-
Initial Assessment: Long-chain esters, particularly those with hydrocarbon chains exceeding 10-12 carbons, exhibit low solubility in polar solvents like water due to the hydrophobic nature of the long alkyl chains.[1][2] Solubility decreases as the carbon chain length increases.[2][3]
-
Solution Workflow:
Caption: Troubleshooting workflow for insoluble long-chain ester samples.
-
Recommended Actions:
-
Solvent Selection: Switch to a less polar or nonpolar solvent. Common choices for dissolving long-chain esters and fatty acids include hexane, heptane, chloroform, dichloromethane, diethyl ether, and toluene.[4][5][6] For certain applications, a mixture of solvents, such as chloroform:methanol (2:1), can be effective for extracting and dissolving a range of lipids, including esters.[7]
-
Solvent Mixtures: If a single solvent is ineffective, try a solvent mixture. For instance, a hexane/ethanol mixture (e.g., 2:1 or 1:1 v/v) has been suggested for dissolving long-chain fatty acids that are poorly soluble in hexane alone.[4]
-
Temperature Adjustment: Gently warming the sample in the solvent can increase solubility. However, be cautious of sample degradation, especially with unsaturated esters.
-
Sonication: Applying ultrasonic waves can help to break down solute aggregates and enhance dissolution.
-
Problem: I am observing peak tailing or poor peak shape during chromatographic analysis (GC/HPLC).
-
Initial Assessment: Peak tailing in gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be caused by several factors, including poor solubility of the analyte in the mobile phase, interactions with active sites in the column, or issues with the injection process.[8][9] For long-chain esters, insolubility in the mobile phase at the point of injection can be a primary cause.
-
Troubleshooting Steps:
Caption: Logical steps to troubleshoot peak tailing in the analysis of long-chain esters.
-
Recommended Actions:
-
Sample Solvent: Ensure the sample is completely dissolved in a solvent that is compatible with the initial mobile phase (for HPLC) or is volatile enough for GC injection. For GC analysis of fatty acid methyl esters (FAMEs), hexane or heptane are commonly used.[6] Avoid chlorinated solvents if possible, as they can be less compatible with some columns and detectors.[6]
-
Injection Volume: Reduce the injection volume to avoid overloading the column, which can lead to peak distortion.
-
Inlet Temperature (GC): Increase the injector temperature to ensure rapid volatilization of the long-chain esters.
-
Column Choice: Use a column with a stationary phase that is appropriate for the analysis of nonpolar compounds.
-
Derivatization: For analysis of the parent fatty acids, derivatization to their methyl esters (FAMEs) is a common technique to improve volatility and chromatographic behavior.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving long-chain esters?
A1: The choice of solvent largely depends on the specific ester and the subsequent analytical technique. However, for general purposes, nonpolar solvents are the most effective.
| Solvent/Solvent System | Common Applications | Reference(s) |
| n-Hexane / n-Heptane | GC analysis of FAMEs, general dissolution | [4][6] |
| Chloroform / Dichloromethane | Extraction and dissolution of various lipids | [4][7] |
| Toluene | Dissolving fatty acids and triglycerides | [5] |
| Diethyl Ether | General dissolution of nonpolar compounds | [4] |
| Chloroform:Methanol (2:1 v/v) | Lipid extraction from biological samples | [7] |
| Tetrahydrofuran (THF) | Can dissolve some ester derivatives not soluble in alkanes | [6] |
Q2: My sample is in a complex matrix (e.g., biological tissue, edible oil). How can I isolate and dissolve the long-chain esters?
A2: For complex matrices, a sample preparation protocol involving extraction and cleanup is necessary before analysis.
-
Liquid-Liquid Extraction (LLE): This is a traditional method to separate analytes based on their differential solubility in two immiscible liquids. For extracting esters from aqueous samples, an organic solvent like hexane or a chloroform:methanol mixture is used.[7][10] The Bligh and Dyer method is a well-established LLE technique for lipid extraction from tissues.[7]
-
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample cleanup and concentration.[10][11] A sample in a liquid phase is passed through a solid sorbent that retains the analytes of interest. The esters can then be eluted with a stronger solvent. This method is effective for removing interferences from complex samples.[11]
-
QuEChERS: This method, which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe, involves an extraction and cleanup step and is often used for analyzing residues in food matrices.[10][12]
Q3: Can I use co-solvents or surfactants to improve the solubility of long-chain esters in more polar systems?
A3: Yes, this is a common strategy, particularly in formulation science and for specific analytical applications.
-
Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to reduce the overall polarity and increase the solubility of nonpolar solutes.[13]
-
Surfactants: Non-ionic surfactants can be used to create water-soluble formulations of fatty acids and their esters by forming micelles that encapsulate the hydrophobic molecules.[14] This approach is often used in drug delivery but can be adapted for analytical purposes where an aqueous sample introduction is required.
Q4: What is derivatization and when should I consider it for my long-chain ester analysis?
A4: Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical method.[12] For the analysis of long-chain fatty acids, they are often converted to their corresponding fatty acid methyl esters (FAMEs) before GC analysis. This process, called transesterification, increases the volatility and thermal stability of the molecules, leading to better chromatographic separation and peak shapes.[6]
Experimental Protocols
Protocol 1: General Lipid Extraction from Tissue (Modified Bligh and Dyer Method)
-
Homogenization: Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids, including long-chain esters.
-
Isolation: Carefully collect the lower organic phase.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for the intended analysis (e.g., hexane for GC).[7]
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Lipid Extracts
-
Column Conditioning: Condition a silica-based SPE cartridge by washing it with a nonpolar solvent (e.g., hexane).
-
Sample Loading: Load the lipid extract (dissolved in a minimal amount of a nonpolar solvent) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to elute very nonpolar impurities.
-
Elution: Elute the long-chain esters with a solvent of intermediate polarity.
-
Collection: Collect the eluate containing the purified esters for analysis.
Workflow for SPE:
Caption: A typical workflow for solid-phase extraction to purify long-chain esters.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nagwa.com [nagwa.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. WO2011149854A2 - Stable formulations of fatty acids - Google Patents [patents.google.com]
Technical Support Center: Minimizing Sample Loss During Plant Extract Workup
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to minimize sample loss during the critical stages of plant extract workup. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and comparative data to inform your methodological choices.
I. Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during plant extract processing that can lead to significant sample loss.
Issue 1: Low Yield of Target Compounds After Extraction
Q: I've performed my extraction, but my final yield is much lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors, from the initial handling of the plant material to the extraction process itself. Here’s a systematic approach to identifying and resolving the issue:
Possible Causes & Solutions:
-
Improper Sample Preparation:
-
Inadequate Grinding: If plant material is not finely ground, the solvent cannot efficiently penetrate the plant tissue to extract the target compounds.[1]
-
Solution: Ensure the plant material is ground to a fine, homogenous powder. For tough, fibrous materials, cryogenic grinding with liquid nitrogen can be effective.
-
-
Incorrect Drying Method: Overly aggressive drying at high temperatures can lead to the degradation of thermally sensitive compounds.[2][3] Conversely, insufficient drying can result in lower extraction efficiency due to the presence of excess water.
-
Solution: For heat-sensitive compounds, consider freeze-drying (lyophilization) or drying at a lower temperature (e.g., 40-50°C) with good air circulation.[3]
-
-
-
Suboptimal Extraction Parameters:
-
Solvent Mismatch: The polarity of the solvent may not be appropriate for your target compounds.
-
Solution: Use a solvent with a polarity that matches your target analytes. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can be effective for isolating a wide range of compounds.
-
-
Insufficient Extraction Time or Temperature: The extraction may not have been carried out for a long enough duration or at a high enough temperature to be efficient.
-
Solution: Optimize the extraction time and temperature. However, be cautious of using excessively high temperatures that could degrade your compounds.[2]
-
-
-
Analyte Degradation:
-
Exposure to Light or Oxygen: Some phytochemicals are sensitive to light and oxygen and can degrade during extraction and workup.
-
Solution: Work in a dimly lit area or use amber glassware. Purging storage containers with an inert gas like nitrogen or argon can prevent oxidation.
-
-
Issue 2: Sample Bumping and Foaming in the Rotary Evaporator
Q: My plant extract is bumping violently and foaming in the rotary evaporator, leading to sample loss into the condenser. How can I prevent this?
A: Bumping and foaming are common issues, especially with crude plant extracts that may contain surfactants.[4][5] These phenomena are primarily caused by applying too much vacuum too quickly or excessive heat.[4][5]
Possible Causes & Solutions:
-
Excessive Vacuum or Heat:
-
Solution: Apply the vacuum gradually and increase the bath temperature slowly.[5][6] Monitor the evaporation closely and adjust the parameters as needed. For many common solvents, a good starting point is the "90-80-70 rule": if the cooling water is 10°C, the bath temperature should be no higher than 20°C, and the vacuum pressure should be set to the solvent's boiling point at 0°C.
-
-
Flask Overfilling:
-
Solution: Ensure the evaporating flask is no more than half-full.[5] This provides a larger surface area for evaporation and reduces the risk of bumping.
-
-
Presence of Surfactants in the Extract:
-
Solution:
-
Anti-foaming Agents: While effective, these can contaminate your sample. Use with caution and only if they can be easily removed later.[7]
-
Foam Brakes/Bump Traps: These are glass accessories that fit between the evaporating flask and the condenser to catch any bumped or foamed material, preventing it from contaminating the rest of the apparatus.[4][5]
-
-
II. Frequently Asked Questions (FAQs)
This section addresses specific questions about common sources of sample loss during plant extract workup.
Q1: How much sample am I losing due to my choice of syringe filter?
A1: Sample loss during filtration can be significant and is primarily due to the adsorption of analytes onto the filter membrane.[8] The extent of this loss is dependent on the membrane material, the properties of your analyte, and the solvent.
-
For filtering a broad range of pharmaceutical and personal care products (PPCPs), hydrophobic PTFE filters have shown lower mass loss compared to hydrophilic PTFE and nylon filters.[5][9]
-
For protein-rich samples, membranes with low protein binding, such as polyethersulfone (PES) or polyvinylidene fluoride (PVDF), are recommended.[8]
Q2: I'm working with very small volumes. What are the best practices for transferring my extract to avoid loss?
A2: Transferring small volumes is a major source of sample loss. Here are some tips to minimize it:
-
Use Low-Retention Pipette Tips: These tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip wall.
-
Proper Pipetting Technique:
-
Pre-wet the pipette tip by aspirating and dispensing the liquid back into the source container a few times.[10] This equilibrates the air cushion inside the pipette and coats the inner surface of the tip.
-
Immerse the tip just below the surface of the liquid to avoid coating the outside of the tip.[10]
-
Dispense the liquid against the wall of the receiving vessel to ensure all the liquid is transferred by surface tension.
-
For highly viscous liquids, consider using positive displacement pipettes.[11]
-
Q3: Can my choice of labware (glass vs. plastic) affect my sample recovery?
A3: Yes, the material of your labware can lead to sample loss through adsorption.
-
Glassware: While generally considered inert, silanol groups on the surface of the glass can interact with polar compounds, particularly at neutral or basic pH. Silanizing your glassware can help to minimize these interactions.
-
Plasticware: The type of plastic is crucial. Polypropylene is a common choice and is generally less adsorptive than polystyrene for many compounds. However, non-polar compounds may adsorb to polypropylene surfaces. It is always best to test for compound adsorption to your chosen labware if you are working with very dilute solutions or particularly "sticky" compounds.
Q4: How can I minimize the degradation of my compounds during solvent evaporation?
A4: The primary goal is to remove the solvent at the lowest possible temperature.
-
Vacuum Evaporation: Techniques like rotary evaporation or centrifugal evaporation (SpeedVac) lower the boiling point of the solvent by reducing the pressure, allowing for gentle evaporation.[12]
-
Nitrogen Blowdown: This method uses a gentle stream of nitrogen gas to increase the vapor pressure at the surface of the liquid, accelerating evaporation without the need for high heat. This is particularly suitable for small sample volumes.[12][13] Limiting the exposure of the extract to light and oxygen during the process can also prevent degradation.[14]
III. Data Presentation
The following tables provide a summary of quantitative data to aid in the selection of appropriate materials and methods to minimize sample loss.
Table 1: Comparison of Analyte Recovery from Different Solid-Phase Extraction (SPE) Cartridges.
| Analyte | SPE Sorbent | Average Recovery (%) | Reference |
| Quercetin | Bond Elut Plexa | 106 - 107 | [15] |
| Kaempferol | Bond Elut Plexa | 103 - 109 | [15] |
| Isorhamnetin | Bond Elut Plexa | 73 - 88 | [15] |
| Vanillic Acid | C18 | >90 | [16] |
| Naringin | C18 | >90 | [16] |
| Rutin | C18 | >90 | [16] |
| Gallic Acid | C18 | Not Recovered | [16] |
| Various Flavonoids | LiChrolut RP-18 | 88.5 - 97.5 | [14] |
Table 2: Impact of Syringe Filter Membrane Type on Analyte Loss.
| Analyte Class | Filter Membrane | Mass Loss (%) | Reference |
| Sulfonamide & Tetracycline Antibiotics | Hydrophobic PTFE, Hydrophilic PTFE, Nylon | < 20 | [9] |
| Quinolone & Macrolide Antibiotics | Hydrophilic PTFE | up to 100 | [9] |
| Quinolone & Macrolide Antibiotics | Nylon | -6 to 98 | [9] |
| Quinolone & Macrolide Antibiotics | Hydrophobic PTFE | 7 - 52 | [9] |
| Perfluoroalkyl Carboxylates | Glass Fiber (0.45 µm) | up to 15 | [9] |
| Perfluoroalkyl Sulfonates | Glass Fiber (0.45 µm) | up to 30 | [9] |
| Perfluoroalkyl Carboxylates | Nylon (0.45 µm) | up to 38 | [9] |
| Perfluoroalkyl Sulfonates | Nylon (0.45 µm) | up to 60 | [9] |
| Perfluoroalkyls | PTFE (0.45 µm) | up to 98 | [9] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to minimizing sample loss.
Protocol 1: Quantifying Analyte Loss During Syringe Filtration
Objective: To determine the percentage of a target analyte lost due to adsorption to a syringe filter membrane.
Materials:
-
Standard solution of the analyte of interest at a known concentration.
-
Syringes.
-
Syringe filters with different membrane types to be tested (e.g., PTFE, PVDF, Nylon, PES).
-
Autosampler vials.
-
HPLC or other suitable analytical instrument for quantification.
Methodology:
-
Prepare a Control Sample: Transfer an aliquot of the standard solution directly into an autosampler vial without filtration. This will serve as the 100% recovery reference.
-
Filter the Standard Solution: a. Draw the standard solution into a syringe. b. Attach the syringe filter to be tested. c. Discard the initial 0.5-1 mL of the filtrate to saturate any active binding sites on the membrane. d. Collect the subsequent filtrate into a clean autosampler vial.
-
Analyze the Samples: a. Analyze both the control and the filtered samples using a validated analytical method (e.g., HPLC). b. Determine the peak area or concentration of the analyte in both samples.
-
Calculate Percent Recovery:
-
% Recovery = (Peak Area of Filtered Sample / Peak Area of Control Sample) x 100
-
% Loss = 100 - % Recovery
-
Protocol 2: Optimizing a Solid-Phase Extraction (SPE) Method for High Recovery
Objective: To develop an SPE method that maximizes the recovery of target analytes from a plant extract.
Materials:
-
Plant extract.
-
SPE cartridges with different sorbents (e.g., C18, HLB, etc.).
-
Solvents for conditioning, washing, and elution.
-
SPE manifold.
-
Collection tubes.
-
Analytical instrument for quantification.
Methodology:
-
Sorbent Selection: Choose a sorbent based on the polarity of your target analytes. For non-polar to moderately polar compounds, a reverse-phase sorbent like C18 is a good starting point.
-
Method Development: a. Conditioning: Pass a solvent that wets the sorbent through the cartridge (e.g., methanol for reverse-phase). b. Equilibration: Flush the cartridge with a solvent that is similar in composition to the sample matrix (e.g., water for aqueous extracts). c. Loading: Load the plant extract onto the cartridge at a slow, controlled flow rate. d. Washing: Pass a weak solvent through the cartridge to remove interfering compounds that are not strongly retained. This step is critical and may need optimization to avoid eluting the target analytes. e. Elution: Elute the target analytes with a strong solvent.
-
Quantify Recovery: a. Spike a known amount of a standard of your target analyte into the plant extract before loading it onto the SPE cartridge. b. Analyze the eluate to determine the amount of the spiked standard that was recovered. c. Calculate the percent recovery as described in Protocol 1.
-
Optimization: Adjust the wash and elution solvents (e.g., by varying the percentage of organic solvent) to maximize the recovery of your target analytes while minimizing the co-elution of interfering compounds.
V. Visualizations
The following diagrams illustrate key workflows and logical relationships in minimizing sample loss during plant extract workup.
Caption: General workflow for plant extract preparation.
Caption: Troubleshooting logic for low extract yield.
Caption: Troubleshooting rotary evaporator bumping.
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. Making pretty diagrams with GraphViz [steveliles.github.io]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. blog.organomation.com [blog.organomation.com]
- 13. athenatechnology.in [athenatechnology.in]
- 14. A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin: An Application Study for the Valorization of the Walnut Septum Membrane [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Plant Surface Lipids
Welcome to the technical support center for the analysis of plant surface lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of lipids found on plant surfaces?
A1: Plant surface lipids, primarily found in the cuticular wax, are a complex mixture of non-polar compounds. The most common classes include n-alkanes, primary alcohols, fatty acids, aldehydes, ketones, and wax esters. The exact composition can vary significantly between plant species, organs, and developmental stages, and is also influenced by environmental conditions.
Q2: Why is derivatization necessary for the analysis of some plant surface lipids by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: Derivatization is a crucial step for the analysis of non-volatile or semi-volatile lipids, such as fatty acids and long-chain alcohols, by GC-MS.[1] This chemical modification process converts these compounds into more volatile and thermally stable derivatives, allowing them to be vaporized in the GC inlet and travel through the analytical column for separation and detection. Common derivatization techniques include silylation and transmethylation.[1]
Q3: How do I choose an appropriate internal standard for quantification?
A3: The selection of an appropriate internal standard is critical for accurate quantification in lipid analysis. Ideally, the internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. For the analysis of a broad range of lipid classes, it is often necessary to use multiple internal standards. For example, when analyzing fatty acid methyl esters (FAMEs), a fatty acid with an odd-numbered carbon chain (e.g., heptadecanoic acid, C17:0) is often used as it is uncommon in most plant tissues. For alkanes, a non-native n-alkane such as tetracosane (C24) can be employed.[2] It is essential that the internal standard is added to the sample at the very beginning of the extraction process to account for any loss of analytes during sample preparation.
Q4: What are some common sources of contamination in plant surface lipid analysis?
A4: Contamination can be a significant issue in plant surface lipid analysis, leading to inaccurate results. Common sources of contamination include:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic containers, pipette tips, and other lab equipment. It is advisable to use glassware and solvent-rinsed equipment whenever possible.
-
Personal care products: Cosmetics, lotions, and soaps can contain lipids that may contaminate samples during handling.
-
Solvents: Impurities in solvents can introduce contaminating peaks. Using high-purity, HPLC, or analytical grade solvents is recommended.[3]
-
Cross-contamination: Improperly cleaned glassware or syringes can lead to carryover from previous samples.
Q5: Can I analyze both volatile and non-volatile lipids in the same GC-MS run?
A5: Analyzing both volatile and non-volatile lipids in a single GC-MS run is challenging due to their different chemical properties. Derivatization, which is necessary for non-volatile lipids, can alter or obscure the profiles of volatile compounds. A common approach is to perform two separate analyses: one for the volatile fraction without derivatization, and another for the non-volatile fraction with derivatization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of plant surface lipids.
Extraction & Sample Preparation
| Problem | Possible Causes | Solutions |
| Low lipid yield | 1. Incomplete extraction due to inappropriate solvent choice. 2. Insufficient extraction time. 3. Degradation of lipids during extraction. | 1. Select a solvent with appropriate polarity. Chloroform and hexane are commonly used for non-polar lipids. A mixture of chloroform and methanol can be used for a broader range of lipids. 2. Increase the extraction time or perform multiple extraction steps. 3. Minimize the time between sample harvesting and extraction. Store samples at low temperatures if immediate extraction is not possible. |
| Green-colored extract | Contamination with chlorophyll from underlying tissues due to overly aggressive extraction. | Reduce the extraction time or use a less aggressive solvent. A brief dip (30-60 seconds) in the solvent is often sufficient to extract surface lipids without disrupting the leaf cuticle. |
| Presence of unexpected peaks in the chromatogram | Contamination from solvents, glassware, or handling. | Use high-purity solvents, thoroughly clean all glassware with solvent, and wear appropriate personal protective equipment (e.g., nitrile gloves) to avoid contamination from skin lipids. Run a solvent blank to identify contaminant peaks. |
GC-MS Analysis
| Problem | Possible Causes | Solutions |
| Peak tailing | 1. Active sites in the GC inlet liner or column. 2. Contamination in the GC system. 3. Incompatible solvent or sample polarity with the column phase. | 1. Use a deactivated inlet liner. Trim a small portion (10-20 cm) from the front of the column. 2. Bake out the column and clean the injector port. 3. Ensure the solvent and derivatized analytes are compatible with the column's stationary phase. |
| Ghost peaks (peaks appearing in blank runs) | Carryover from a previous injection of a concentrated sample. | Run several solvent blanks between samples. Clean the syringe and the injector port. |
| Poor peak resolution | 1. Column overloading. 2. Inappropriate GC temperature program. 3. Column degradation. | 1. Dilute the sample or reduce the injection volume. 2. Optimize the temperature ramp to better separate co-eluting peaks. 3. Replace the GC column. |
| No peaks or very small peaks | 1. Syringe issue (blocked or not drawing sample). 2. Leak in the GC system. 3. Column breakage. 4. Detector issue. | 1. Check the syringe for blockage and ensure it is functioning correctly. 2. Perform a leak check of the GC system. 3. Inspect the column for breaks. 4. Check the detector settings and ensure it is functioning properly. |
Data Presentation
Table 1: Comparison of Cuticular Wax Composition in Different Wheat (Triticum aestivum) Cultivars
This table summarizes the relative abundance of major cuticular wax components from the leaves of four different wheat cultivars, as analyzed by GC-MS. Data is presented as the mean relative peak area (%) ± standard deviation.
| Compound Class | Cultivar 1 (Conan) | Cultivar 2 (Denali) | Cultivar 3 (Hatcher) | Cultivar 4 (Reeder) |
| n-Alkanes | 35.2 ± 2.1 | 41.5 ± 3.5 | 38.9 ± 2.8 | 40.1 ± 3.1 |
| Primary Alcohols | 28.7 ± 1.9 | 25.4 ± 2.2 | 27.1 ± 1.5 | 26.8 ± 2.4 |
| Fatty Acids | 15.6 ± 1.2 | 12.8 ± 1.5 | 14.5 ± 1.1 | 13.9 ± 1.3 |
| Aldehydes | 10.3 ± 0.9 | 11.2 ± 1.1 | 10.8 ± 0.9 | 10.5 ± 1.0 |
| Ketones | 5.1 ± 0.5 | 4.6 ± 0.6 | 4.9 ± 0.4 | 4.8 ± 0.5 |
| Wax Esters | 5.1 ± 0.7 | 4.5 ± 0.8 | 3.8 ± 0.6 | 3.9 ± 0.7 |
Data adapted from a study on wheat cuticular waxes.[4][5]
Table 2: Effect of Extraction Solvent on the Yield of Cuticular Wax from Quercus suber Leaves
This table shows the total lipid yield obtained using different solvents for a 6-hour extraction of Quercus suber leaves. The yield is expressed as a percentage of the dry leaf mass.
| Solvent | Polarity Index | Lipid Yield (% of dry leaf mass) |
| n-Hexane | 0.1 | 2.6 ± 0.2 |
| Dichloromethane | 3.1 | 2.8 ± 0.3 |
| Acetone | 5.1 | 1.5 ± 0.1 |
Data adapted from a study on the influence of solvent and extraction time on cuticular wax yield.[1][6] Chloroform, with a polarity index of 4.1, is also a highly effective solvent for extracting a broad range of cuticular waxes.[7][8]
Experimental Protocols
Protocol 1: Extraction of Plant Surface Lipids
This protocol describes a general method for the extraction of cuticular waxes from plant leaves.
Materials:
-
Fresh plant leaves
-
Chloroform (or n-hexane)
-
Internal standard solution (e.g., tetracosane in chloroform)
-
Glass beakers
-
Forceps
-
Glass vials with Teflon-lined caps
-
Nitrogen gas supply with an evaporator
Procedure:
-
Select healthy, mature leaves from the plant.
-
Measure the surface area of the leaves if quantification per unit area is required.
-
Add a known amount of the internal standard to a clean glass beaker containing the extraction solvent (e.g., 10 µg of tetracosane in 20 mL of chloroform).
-
Using forceps, immerse the leaves in the solvent for 30-60 seconds with gentle agitation.[2]
-
Remove the leaves from the solvent.
-
Transfer the lipid extract to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]
-
The dried lipid extract is now ready for derivatization and GC-MS analysis.
Protocol 2: Derivatization of Plant Surface Lipids for GC-MS Analysis
This protocol describes the silylation of lipid extracts containing hydroxyl and carboxyl groups.
Materials:
-
Dried lipid extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried lipid extract in a glass vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[2]
-
Cap the vial tightly and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 60 minutes to allow the derivatization reaction to complete.[2]
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Visualizations
Caption: Biosynthesis pathway of major cuticular wax components in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. melp.nl [melp.nl]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Triacontyl Hexacosanoate and Other Plant Waxes for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in designing effective drug delivery systems. Plant waxes, owing to their biocompatibility, biodegradability, and ability to modify drug release, are gaining increasing attention. This guide provides a comparative analysis of triacontyl hexacosanoate and other common plant waxes, focusing on their physicochemical properties and performance in controlled drug release, supported by experimental data and detailed methodologies.
Introduction to Plant Waxes in Pharmaceuticals
Plant waxes are complex mixtures of long-chain lipids, primarily composed of esters of fatty acids and long-chain alcohols, along with hydrocarbons, free fatty acids, and other minor components. Their hydrophobic nature and solid-state at room temperature make them suitable for a variety of pharmaceutical applications, including tablet coatings, ointment bases, and as matrices for controlled-release drug delivery systems. This guide will focus on a comparative evaluation of this compound against other well-established plant waxes like carnauba wax and candelilla wax.
While extensive data exists for waxes like carnauba and candelilla, direct comparative studies involving this compound are limited in publicly available literature. Therefore, this guide will present the available data for each wax to facilitate an informed comparison.
Physicochemical Properties of Selected Waxes
The physicochemical properties of waxes, such as melting point and composition, significantly influence their behavior in pharmaceutical formulations. A higher melting point can be advantageous for creating stable solid dosage forms, while the chemical composition affects the drug-excipient compatibility and the mechanism of drug release.
| Property | This compound | Carnauba Wax | Candelilla Wax |
| Chemical Formula | C₅₆H₁₁₂O₂[1] | Mixture | Mixture |
| Molecular Weight ( g/mol ) | 817.51[1] | Variable | Variable |
| Melting Point (°C) | 85-86[2] | 82-86[1] | 68.5-72.5 |
| Boiling Point (°C) | 732 at 760 mmHg[2] | >240 | >240 |
| Key Components | This compound (a wax ester) | Fatty acid esters (80-85%), fatty alcohols (10-16%), acids (3-6%), hydrocarbons (1-3%)[3] | Hydrocarbons (approx. 50%), esters (20-29%), free fatty acids (7-9%), resins (12-14%) |
| Solubility | Insoluble in water; soluble in many organic solvents. | Insoluble in water; soluble in many organic solvents. | Insoluble in water; soluble in many organic solvents like acetone, chloroform, and benzene. |
Performance in Controlled Drug Release
The primary application of these waxes in advanced drug delivery is in the formulation of controlled-release systems. The wax forms a matrix that retards the release of the encapsulated drug, primarily through diffusion and erosion mechanisms.
Carnauba Wax in Controlled Release
Carnauba wax has been extensively studied as a matrix-forming agent for sustained drug release. The release rate of a drug from a carnauba wax matrix is influenced by the concentration of the wax in the formulation. An increase in carnauba wax concentration generally leads to a decrease in the drug release rate. For instance, in a study on theophylline pellets, increasing the carnauba wax concentration from 4% to 20% significantly retarded the drug release.[2] Similarly, ibuprofen implants formulated with increasing amounts of carnauba wax (2.5% to 7.5%) demonstrated a corresponding decrease in the rate of drug release.[4]
Candelilla Wax as a Slow-Release Matrix
Candelilla wax has also been successfully employed as a matrix for the slow release of active compounds. Its unique composition, with a high hydrocarbon content, influences its crystalline structure and thermal behavior, which in turn affects the release profile of encapsulated substances.[5] Studies have shown that candelilla wax can effectively sustain the release of fertilizers, indicating its potential for similar applications in pharmaceuticals.[3][6][7]
This compound in Drug Delivery
Currently, there is a lack of specific published data on the performance of pure this compound as a matrix for controlled drug release. However, based on its high melting point and long-chain ester structure, it is hypothesized that it would exhibit significant drug release retardation properties, potentially greater than waxes with lower melting points. Further experimental studies are required to validate this hypothesis and to determine its specific release kinetics.
Experimental Protocols
To facilitate comparative studies, detailed experimental protocols for the characterization of these waxes are provided below.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the waxes, such as melting point and heat of fusion.
Methodology:
-
Accurately weigh 5-10 mg of the wax sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from a baseline temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 120°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point of the wax.
-
Cool the sample back to the baseline temperature at a controlled rate to observe crystallization behavior.
-
A second heating run is often performed to erase the thermal history of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the wax and to assess drug-excipient interactions.
Methodology:
-
Prepare the sample by mixing a small amount of the wax with potassium bromide (KBr) and pressing it into a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
For ATR-FTIR, place a small amount of the wax sample directly on the ATR crystal.
-
Record the spectrum over a specific range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
The resulting spectrum will show absorption bands corresponding to the various functional groups present in the wax molecules (e.g., C-H, C=O, C-O).
In Vitro Drug Release Study
This method is used to determine the rate and mechanism of drug release from the wax matrix.
Methodology:
-
Prepare matrix tablets or pellets containing the drug and the wax using a suitable method (e.g., melt granulation, direct compression).
-
Place the dosage form in a dissolution apparatus (e.g., USP Apparatus 2, paddle method) containing a specific volume of dissolution medium (e.g., 900 mL of phosphate buffer, pH 6.8).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C and stir at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw a specific volume of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and theoretical concepts, the following diagrams are provided.
Signaling Pathways and Biological Effects
While the primary role of these waxes in drug delivery is as an inert matrix, it is important to consider any potential biological activity. Long-chain fatty acids and their esters can influence cellular signaling pathways. For instance, very-long-chain fatty acids are precursors for the synthesis of sphingolipids, which are involved in various signaling cascades. However, specific signaling pathways directly modulated by this compound or the complex mixtures of other plant waxes have not been extensively elucidated and require further investigation.
Conclusion
This compound, with its high melting point and defined chemical structure, presents a promising, yet under-investigated, alternative to traditional plant waxes for pharmaceutical applications. While carnauba and candelilla waxes have demonstrated their utility in controlling drug release, the lack of direct comparative data for this compound highlights a significant area for future research. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to conduct their own evaluations and to make informed decisions in the selection of waxy excipients for the development of innovative drug delivery systems. Further studies are warranted to fully explore the potential of this compound and to establish its performance characteristics relative to other established plant waxes.
References
- 1. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
- 2. Sintering of wax for controlling release from pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candelilla Wax as Natural Slow-Release Matrix for Fertilizers Enc...: Ingenta Connect [ingentaconnect.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. JRM | Candelilla Wax as Natural Slow-Release Matrix for Fertilizers Encapsulated by Spray Chilling [techscience.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Distinguishing Triacontyl Hexacosanoate from its Structural Isomers
For researchers and professionals in drug development and the broader sciences, the precise structural elucidation of long-chain wax esters like triacontyl hexacosanoate is paramount for understanding their physicochemical properties and biological functions. This guide provides a comparative analysis of analytical techniques and expected experimental data to differentiate this compound from its structural isomers.
This compound is a wax ester with the molecular formula C56H112O2. Its structure consists of a 30-carbon alcohol (triacontanol) esterified with a 26-carbon fatty acid (hexacosanoic acid). Structural isomers of this compound can arise from two primary variations:
-
Positional Isomers: These isomers have the same total number of carbon atoms but differ in the lengths of the fatty acid and fatty alcohol chains. For a C56 ester, examples include octacosyl octacosanoate (C28 acid and C28 alcohol) or nonacosyl heptacosanoate (C27 acid and C29 alcohol).
-
Chain Isomers: These isomers exhibit branching in either the fatty acid or the fatty alcohol carbon chain, while the total number of carbons remains the same.
The differentiation of these isomers relies on sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which can separate isomers based on subtle differences in their physical properties and provide unique fragmentation patterns for structural identification.
Comparative Analysis of Analytical Techniques
The following tables summarize the expected outcomes from GC-MS and LC-MS analyses for distinguishing this compound from its structural isomers.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Isomer Type | Expected GC Retention Time (Relative to this compound) | Key Mass Spectral Fragments (Electron Ionization - EI) |
| This compound (C26 acid, C30 alcohol) | Reference | Acylium ion [RCO]+ of the acid moiety; Fragments corresponding to the alcohol moiety. |
| Positional Isomer (e.g., Octacosyl Octacosanoate - C28 acid, C28 alcohol) | Similar, but may show slight differences based on volatility. It is very difficult to separate esters with the same total carbon numbers.[1] | Different acylium ion [RCO]+ corresponding to the C28 acid. |
| Chain Isomer (Branched Chain) | Shorter retention time compared to the straight-chain analog. | Similar acylium and alcohol fragments to the straight-chain parent, but with additional fragmentation patterns indicative of the branching point. |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Data
| Isomer Type | Expected LC Retention Time (Relative to this compound) | Key Mass Spectral Fragments (e.g., ESI-MS/MS) |
| This compound (C26 acid, C30 alcohol) | Reference | Protonated molecule [M+H]+; Product ion corresponding to the protonated fatty acid [RCOOH2]+.[2] |
| Positional Isomer (e.g., Octacosyl Octacosanoate - C28 acid, C28 alcohol) | Isobaric WEs with different positions of the ester moiety can be separated from each other whenever the lengths of the chains are sufficiently different.[3] | Same protonated molecule [M+H]+; Different product ion corresponding to the protonated C28 fatty acid. |
| Chain Isomer (Branched Chain) | Methyl-branched esters elute at shorter retention times than the straight-chained analogues.[3] | Same protonated molecule [M+H]+; Similar product ions to the straight-chain parent, with potential for characteristic fragments from cleavage at the branch point. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of wax esters.[4]
-
Sample Preparation: Dissolve the wax ester sample in an appropriate solvent such as hexane or chloroform to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
GC Conditions:
-
Column: A high-temperature, non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Splitless injection at a temperature of 300-340°C.
-
Oven Temperature Program: An initial temperature of 70°C held for 1 minute, then ramped at a high rate (e.g., 50°C/min) to a temperature suitable for elution of long-chain esters (e.g., 240°C), followed by a slower ramp (e.g., 1-5°C/min) to a final temperature of around 320-350°C, held for at least 10 minutes to ensure elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures: Ion source at 230°C and transfer line at 250°C.
-
Mass Range: Scan from m/z 50 to 1000.
-
-
Data Analysis: Identify peaks based on their retention times and compare their mass spectra to reference spectra or interpret the fragmentation patterns to deduce the structures of the acid and alcohol moieties.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on modern lipidomic analysis of wax esters.[5]
-
Sample Preparation: Dissolve the wax ester sample in a suitable solvent mixture, such as isopropanol/acetonitrile, to a concentration of approximately 10 µg/mL.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
LC Conditions:
-
Column: A C18 or C30 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, isopropanol, and water, often with an additive like ammonium formate to promote ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Column Temperature: Elevated temperatures (e.g., 40-60°C) may be required to improve peak shape for these large molecules.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MS1 Scan: A full scan to identify the protonated molecular ions [M+H]+.
-
MS2 Scan (Product Ion Scan): Isolate the [M+H]+ ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The primary fragment will typically be the protonated fatty acid.
-
-
Data Analysis: Compare the retention times of the different isomers. Analyze the MS/MS spectra to identify the characteristic product ions that reveal the structure of the fatty acid and, by inference, the fatty alcohol portion of the ester.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the differentiation of this compound and its structural isomers.
Caption: Analytical workflow for distinguishing wax ester isomers.
References
- 1. structural-characterization-of-wax-esters-using-ultraviolet-photodissociation-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 2. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
A Comparative Guide to Mass Spectral Libraries for the Identification of Long-Chain Esters
For researchers, scientists, and drug development professionals, the accurate identification of long-chain esters is crucial for a wide range of applications, from metabolomics and lipidomics to food science and biofuel development. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis, and the choice of mass spectral library is a critical factor in achieving reliable results. This guide provides an objective comparison of leading mass spectral libraries for the identification of long-chain esters, supported by experimental data and detailed protocols.
Key Performance Metrics for Mass Spectral Libraries
The efficacy of a mass spectral library for identifying long-chain esters can be evaluated based on several key metrics. These include the library's size and the diversity of its compounds, the quality and accuracy of the mass spectra it contains, and the inclusion of additional information like retention indices (RI), which can significantly improve confidence in identifications.
Comparison of Leading Mass Spectral Libraries
Several commercial and public mass spectral libraries are available, each with its own strengths and weaknesses for the identification of long-chain esters, which are most commonly analyzed as their fatty acid methyl ester (FAME) derivatives. The following tables provide a comparative overview of some of the most prominent libraries.
Commercial Libraries
Commercial libraries are often extensively curated and offer a high degree of quality control. They typically come with sophisticated search software and technical support.
| Library Name | Total Spectra (approx.) | Long-Chain Ester Coverage | Key Features |
| Wiley Registry®/NIST Mass Spectral Library 2023 | > 3 million (EI and tandem MS)[1][2] | Broad, but not specifically detailed in available literature. Includes a wide variety of organic compounds.[1][2] | The most comprehensive commercially available library. Includes NIST 2023 software (MS Search, AMDIS, MS Interpreter).[1][2] |
| Wiley FAMEs: Fatty Acid Methyl Ester Mass Spectral Library | > 240[1][3][4][5] | Highly specialized in fatty acid methyl esters.[1][3][4][5] | Includes Linear Retention Index (LRI) and calculated Kovats Retention Index data. Spectra measured on a single instrument under controlled conditions.[1][3][4][5] |
| Wiley Lipids Mass Spectral Database | 430[1] | Contains 199 fatty acid methyl esters and 64 wax monoesters.[1] | Includes over 1,400 experimentally determined Linear Retention Index (LRI) values on multiple stationary phases.[1] |
Freely Available Libraries
Freely available libraries, particularly in-silico generated ones, offer immense coverage and are invaluable for novel compound identification.
| Library Name | Total Spectra (approx.) | Long-Chain Ester Coverage | Key Features |
| LipidBlast | 212,516 (in-silico tandem MS)[6][7][8] | Covers 26 lipid compound classes, including glycerolipids.[6][7][8] | In-silico generated, providing broad coverage of theoretical lipid structures. Platform-independent and can be used with various software, including NIST MS Search.[6][7][8] |
| NIST Chemistry WebBook | > 33,000 (mass spectra) | Contains a significant number of fatty acid methyl ester spectra. | Freely accessible online database with a range of thermochemical and spectral data. |
Performance Insights
-
Specialized vs. Comprehensive Libraries: For routine analysis of common FAMEs, specialized libraries like the Wiley FAMEs library offer high-quality, curated spectra with the significant advantage of including retention indices, which greatly reduces ambiguity in identification.[1][3][4][5] The Wiley Lipids library expands this coverage to other ester types like wax monoesters.[1]
-
The Power of In-Silico Libraries: For novel or less common long-chain esters, the vastness of an in-silico library like LipidBlast is unparalleled.[6][7][8] While the spectra are theoretical, validation studies have shown high accuracy. One study demonstrated that LipidBlast could correctly annotate 87% of validation tandem mass spectra from the NIST11 database, and correctly identify the acyl chains in 76% of cases.[6]
-
The Role of Comprehensive Libraries: The Wiley Registry/NIST library remains an essential tool for general unknown identification due to its sheer size and broad compound coverage.[1][2] While not specialized in lipids, it contains a vast number of spectra for various organic compounds, including many esters.
-
Experimental vs. In-Silico Spectra: Experimental libraries contain spectra from authentic standards, offering a high degree of confidence. However, they are limited by the availability of these standards. In-silico libraries can generate spectra for a virtually unlimited number of compounds, but their accuracy depends on the quality of the fragmentation prediction algorithms.[6][9]
Experimental Protocols
The standard method for the analysis of long-chain esters involves their conversion to fatty acid methyl esters (FAMEs) followed by GC-MS analysis.
Sample Preparation: Lipid Extraction and Transesterification
A common method for lipid extraction is the Folch method, followed by transesterification to FAMEs.
-
Lipid Extraction (Folch Method):
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
To the dried lipid extract, add a solution of 2% H₂SO₄ in methanol.
-
Heat the mixture at 80°C for 1-2 hours.
-
After cooling, add water and hexane to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a suitable solvent for GC-MS analysis.
-
GC-MS Analysis
The following is a typical set of GC-MS parameters for FAME analysis.
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: HP-88 (60 m × 0.25 mm, 0.2 µm) or similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp to 240°C at 4°C/min.
-
Hold at 240°C for 20 min.
-
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Analysis and Library Searching
The acquired mass spectra are compared against the chosen spectral library using the instrument's software (e.g., Agilent MassHunter, Thermo Xcalibur) or dedicated software like NIST MS Search. The identification is based on a match factor or probability score, which indicates the similarity between the experimental and library spectrum. The inclusion of retention index data in the search can significantly improve the reliability of the identification by adding a second, independent parameter for confirmation.
Visualizations
Experimental Workflow for Long-Chain Ester Identification
Caption: Experimental workflow for long-chain ester identification.
Logical Relationship of Mass Spectral Libraries
Caption: Classification of mass spectral libraries.
Conclusion
The choice of a mass spectral library for the identification of long-chain esters depends on the specific research needs. For targeted analysis of well-characterized FAMEs, a specialized, high-quality experimental library such as the Wiley FAMEs or Lipids database is highly recommended, especially due to the inclusion of retention index data. For untargeted analysis and the identification of novel or less common long-chain esters, the comprehensive coverage of an in-silico library like LipidBlast is invaluable. In practice, a combined approach, utilizing both comprehensive and specialized libraries, will likely yield the most accurate and reliable results. Researchers should also consider the importance of in-house libraries built from authentic standards for frequently analyzed compounds to further enhance identification confidence.
References
- 1. mswil.com [mswil.com]
- 2. agsanalitica.com [agsanalitica.com]
- 3. FAMES: Fatty Acid Methyl Ester Mass Spectral Library - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database | JSB [go-jsb.co.uk]
- 5. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 6. LipidBlast - in-silico tandem mass spectrometry database for lipid identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LipidBlast in silico tandem mass spectrometry database for lipid identification [escholarship.org]
- 8. LipidBlast in silico tandem mass spectrometry database for lipid identification | Springer Nature Experiments [experiments.springernature.com]
- 9. reddit.com [reddit.com]
A Guide to the Certification of Triacontyl Hexacosanoate as a Reference Material
For Researchers, Scientists, and Drug Development Professionals
Comparison with Certified Long-Chain Ester Reference Materials
The certification of a reference material hinges on unequivocally confirming its identity and purity. For a long-chain wax ester like triacontyl hexacosanoate, this would involve a suite of analytical techniques to characterize its chemical structure and quantify any impurities. The following table compares the typical data for a certified FAME reference material with the target specifications for a hypothetical this compound CRM.
Table 1: Comparison of Analytical Data for Certified Long-Chain Ester Reference Materials
| Parameter | Certified FAME Reference Material (e.g., Methyl Stearate) | Target Data for this compound CRM |
| Identity Confirmation | ||
| GC-MS Retention Time | Consistent with known standard | To be established |
| Mass Spectrum (EI) | Molecular Ion (M+), characteristic fragmentation pattern | Expected m/z and fragmentation to be confirmed |
| ¹H NMR Spectrum | Chemical shifts and coupling constants match the structure | Characteristic peaks for ester and long alkyl chains |
| ¹³C NMR Spectrum | Chemical shifts for all unique carbons | Characteristic peaks for all 60 carbons |
| Purity Assessment | ||
| Purity by GC-FID | ≥ 99.5% | ≥ 99.5% |
| Purity by qNMR | ≥ 99.5% (using an internal standard) | ≥ 99.5% (using an internal standard) |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.1% |
| Residual Solvents | Below ICH limits | Below ICH limits |
| Non-volatile Residue | ≤ 0.05% | ≤ 0.05% |
Experimental Protocols for Certification
The following are detailed methodologies for the key experiments required to certify this compound as a reference material.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
-
Purpose: To confirm the identity of this compound by its retention time and mass spectrum, and to assess its purity by detecting volatile impurities.
-
Instrumentation: A high-temperature capillary gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A high-temperature, non-polar capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 390°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 240°C.
-
Ramp 2: 8°C/min to 390°C, hold for 10 minutes.
-
-
MS Detector:
-
Transfer line temperature: 390°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 50-1000.
-
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-boiling point solvent like toluene or hexane.
-
Analysis: Inject 1 µL of the sample. The retention time and the fragmentation pattern in the mass spectrum should be unique to this compound. Purity is estimated by the area percentage of the main peak.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Purpose: To quantify non-volatile impurities and assess the overall purity of the material.
-
Instrumentation: A high-performance liquid chromatograph with a UV or Charged Aerosol Detector (CAD).
-
Column: A C8 or C18 reversed-phase column suitable for high molecular weight, non-polar compounds.
-
Mobile Phase: A gradient of methanol and a suitable buffer (e.g., phosphate-citrate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: UV at 210 nm or CAD.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., tetrahydrofuran).
-
Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak relative to all other peaks.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination
-
Purpose: To provide an accurate and precise determination of the purity of this compound using a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Dissolve in approximately 0.75 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Integrate the characteristic signals of this compound (e.g., the triplet of the methylene group adjacent to the ester oxygen) and the internal standard.
-
-
Calculation: The purity of this compound is calculated based on the ratio of the integrals and the known purity of the internal standard.[3]
Visualizing the Certification Workflow and Analytical Logic
The following diagrams illustrate the logical workflow for certifying a reference material and the relationship between the analytical techniques employed.
Caption: Workflow for the certification of this compound.
Caption: Relationship between analytical techniques and certification properties.
References
A Comparative Analysis of the Biological Activity of Very-Long-Chain Esters
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipidomics has cast a spotlight on the diverse biological roles of very-long-chain esters. These molecules, characterized by their long aliphatic chains, are integral to numerous physiological processes and are emerging as promising candidates in drug development. This guide provides an objective comparison of the biological activities of different very-long-chain esters, supported by experimental data, to aid researchers in navigating this complex landscape.
Quantitative Comparison of Cytotoxic Activity
The direct comparative analysis of the biological activity of a wide range of very-long-chain esters is an area of active research. However, available data from discrete studies allow for a preliminary comparison of their cytotoxic effects on various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Effects of Resveratrol Esters on Cancer Cell Lines
| Compound | Concentration (µg/mL) | Cell Line | % Cell Viability | Citation |
| Mono-Resveratrol-Oleate (mono-RES-OA) | 25 | A549 (Lung Carcinoma) | 23% | [1] |
| Mono-Resveratrol-Oleate (mono-RES-OA) | 25 | BxPC3 (Pancreatic Adenocarcinoma) | 23% | [1] |
| Mono-Resveratrol-Oleate (mono-RES-OA) | 25 | HT29 (Colorectal Adenocarcinoma) | 53% | [1] |
| Tri-Resveratrol-Palmitate (tri-RES-PA) | 50 | HT29 (Colorectal Adenocarcinoma) | 25% | [1] |
| Mono-Resveratrol-Conjugated Linoleate (mono-RES-CLA) | 10 | A549 (Lung Carcinoma) | 55% | [1] |
Data from a study by Rusin et al. (2023) illustrates the differential cytotoxic effects of resveratrol esterified with various long-chain fatty acids.[1]
Table 2: Anticancer Activity of Pinostrobin and its Long-Chain Esters on T47D Breast Cancer Cells
| Compound | IC50 (mM) |
| Pinostrobin | 2.93 |
| Pinostrobin Propionate | 0.57 |
| Pinostrobin Butyrate | 0.40 |
This data highlights how esterification of pinostrobin with short-chain fatty acids enhances its cytotoxic potency.
Structure-Activity Relationship Insights
The limited available data suggests a discernible structure-activity relationship for the biological activity of these esters. In the case of resveratrol esters, the type of fatty acid and the degree of esterification appear to influence the cytotoxic potency against different cancer cell lines. For instance, mono-RES-OA demonstrated significant activity against A549 and BxPC3 cells at a concentration of 25 µg/mL.[1] The study on pinostrobin derivatives indicates that increasing the chain length of the ester group from propionate to butyrate leads to a lower IC50 value, suggesting enhanced anticancer activity.
Signaling Pathways
Very-long-chain esters can exert their biological effects through various signaling pathways. The study on resveratrol esters suggests an induction of apoptosis through the modulation of pro-apoptotic pathways involving p21, p53, and Bax.[1][2] This indicates that these lipophilic compounds can penetrate cellular membranes and trigger intracellular cascades leading to programmed cell death.
Caption: Apoptotic signaling cascade initiated by very-long-chain esters.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of very-long-chain ester bioactivity.
Objective: To determine the cytotoxic effects of very-long-chain esters on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, BxPC3, HT29)
-
96-well plates
-
Complete growth medium
-
Very-long-chain esters (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the very-long-chain esters in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the desired concentrations of the esters. Include a vehicle control (medium with the solvent used to dissolve the esters).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Assay: Add 20 µL of the MTS reagent to each well. Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow of the MTS assay for assessing cytotoxicity.
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
Very-long-chain esters
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the very-long-chain esters as described in the cell viability assay.
-
Cell Lysis: After the treatment period, lyse the cells according to the Caspase-Glo® 3/7 Assay protocol.
-
Caspase Activity Measurement: Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Compare the caspase activity in treated cells to that in control cells.
Conclusion
The comparative analysis of the biological activity of very-long-chain esters is a rapidly evolving area of research. The available data, though limited, indicates that the structure of these esters, including the length and saturation of the fatty acid chain and the nature of the esterified molecule, plays a crucial role in their biological effects. The demonstrated cytotoxic and pro-apoptotic activities of certain very-long-chain esters in cancer cell lines underscore their potential as therapeutic agents. Further comprehensive studies with standardized assays are necessary to build a more complete picture of the structure-activity relationships and to fully unlock the therapeutic potential of this diverse class of molecules.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Wax Ester Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of wax esters, the selection of a robust and reliable quantification method is paramount. This guide provides a comparative overview of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS). The information presented is collated from various studies to aid in the selection and cross-validation of methods for specific research needs.
The cross-validation of analytical methods is a critical step in ensuring data accuracy, precision, and reliability, particularly in regulated environments such as drug development. While no single study presents a head-to-head cross-validation of all available methods for wax ester quantification, this guide synthesizes available data to offer a comprehensive comparison.
Comparative Analysis of Quantitative Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the quantitative performance of various techniques for wax ester analysis based on available literature. It is important to note that these values are reported from different studies and may not be directly comparable due to variations in instrumentation, sample matrices, and experimental conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Reported Values | Remarks |
| Linearity | Good linearity observed for wax esters with carbon numbers from 29 to 44 over a concentration range of 0.1–0.5 mg/mL (R² = 0.9876).[1] | High-temperature GC/MS is necessary for the analysis of high molecular weight wax esters. |
| Precision | Not explicitly reported in the reviewed literature. | --- |
| Accuracy | Not explicitly reported in the reviewed literature. | --- |
| LOD/LOQ | Not explicitly reported in the reviewed literature for wax esters. The International Union of Pure and Applied Chemistry (IUPAC) provides a general definition for LOD.[2] | LOD and LOQ are highly dependent on the specific compound and matrix. |
Table 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
| Parameter | Reported Values | Remarks |
| Linearity | Non-linear (quadratic) response is common. For some lipids, linearity (R² ≥ 0.997) has been achieved.[3] | Response is dependent on the analyte's volatility and mobile phase composition. |
| Precision | For certain lipids, intra-day precision was <11.2% and inter-day precision was 10.2%.[4] | Good precision is achievable with optimized methods. |
| Accuracy | For some lipids, recoveries were between 92.9% and 108.5%.[3] | --- |
| LOD/LOQ | For 1-triacontanol, a fatty alcohol, LOD was 0.2 mg/L and LOQ was 0.6 mg/L.[4] For other lipids, LODs were between 0.02 and 0.04 µg and LOQs between 0.04 and 0.10 µg.[3] | Sensitivity is generally lower than MS detectors. |
Table 3: High-Performance Liquid Chromatography with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS)
| Parameter | Reported Values | Remarks |
| Linearity | Not explicitly reported in the reviewed literature. | --- |
| Precision | Not explicitly reported in the reviewed literature. | --- |
| Accuracy | Not explicitly reported in the reviewed literature. | --- |
| LOD | Ranged from 20 µmol/L to 200 nmol/L. | APCI is suitable for non-polar compounds like wax esters. |
Table 4: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
| Parameter | Reported Values | Remarks |
| Linearity | Not explicitly reported for wax esters. | Quantification can be challenging due to variations in ionization efficiency. |
| Precision | Not explicitly reported for wax esters. | --- |
| Accuracy | Relative quantification of isomers is possible with correction factors.[5] | Semi-quantitative determination of wax ester compositions is achievable.[6] |
| LOD/LOQ | Not explicitly reported in the reviewed literature. | ESI is generally less efficient for non-polar lipids like wax esters compared to APCI. |
Experimental Protocols
Detailed and validated experimental protocols are the foundation of reproducible scientific research. Below are representative methodologies for the key analytical techniques discussed.
High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the analysis of volatile and thermally stable wax esters.
-
Sample Preparation: Dissolve samples and standards in a suitable organic solvent such as hexane, toluene, or ethanol to a concentration of 0.1–1.0 mg/mL.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7010B Triple Quadrupole GC/MS) is used.[7]
-
GC Column: A high-temperature resistant capillary column is essential, for instance, a DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness).[1]
-
Injector and Detector Temperatures: Set to high temperatures, for example, 390°C.[1]
-
Oven Temperature Program: A typical program starts at 120°C, ramps to 240°C at 15°C/min, then to 390°C at 8°C/min, followed by a hold for 6 minutes.[1]
-
Injection: Inject 1 µL of the sample in splitless mode.[7]
-
MS Detection: Operate in electron ionization (EI) mode with a scan range of m/z 50–920.[1]
High-Performance Liquid Chromatography with Evaporative Light Scattering and/or Mass Spectrometry Detection (HPLC-ELSD/MS)
HPLC offers versatility in separating a wide range of wax esters, and the choice of detector influences sensitivity and specificity.
-
Sample Preparation: Dissolve the wax ester samples in an appropriate solvent mixture, such as chloroform/methanol (2:1, v/v).
-
Instrumentation: An HPLC system (e.g., Agilent 1290 Infinity LC) coupled with an ELSD and/or a mass spectrometer with an APCI or ESI source.[8]
-
HPLC Column: A C18 or C30 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol and chloroform can be used.
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
ELSD Settings: The drift tube temperature and nebulizer gas flow should be optimized for the specific mobile phase and analytes.
-
MS Settings (APCI/ESI): Optimize source parameters such as vaporizer temperature (for APCI), capillary voltage, and gas flows for maximum sensitivity. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification.
Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
This high-throughput technique is suitable for rapid profiling of wax ester compositions.
-
Sample Preparation: Prepare working solutions of standards and samples in a solvent mixture like chloroform/methanol (2:1, v/v) containing an additive such as 1 mM ammonium acetate to promote ionization.[9]
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole time-of-flight (Q-TOF) mass spectrometer).[9]
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 10–20 μL/min).[9]
-
MS Settings: Operate in positive ion mode. Optimize cone voltage, source and desolvation temperatures, and capillary voltage. For tandem MS (MS/MS) experiments, select the precursor ion of interest and apply collision-induced dissociation (CID) to obtain fragment ions for structural elucidation and quantification.[9]
Cross-Validation Workflow
A systematic approach to cross-validating different analytical methods is crucial for ensuring consistency and reliability of results. The following diagram illustrates a general workflow for this process.
Caption: General workflow for the cross-validation of analytical methods for wax ester quantification.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compositional Analysis of Wax Esters in Human Meibomian Gland Secretions by Direct Infusion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wax ester analysis - Georg-August-Universität Göttingen [uni-goettingen.de]
- 7. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]
- 8. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Elucidation of Unknown Long-Chain Esters: A Comparative Analysis of MS/MS and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise structural characterization of long-chain esters is a critical yet often challenging task. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) methodologies with alternative analytical techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate approach for your research needs.
The intricate structures of long-chain esters, which include variations in chain length, branching, and the position of functional groups, demand sophisticated analytical strategies. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the detailed structural elucidation of these molecules. This guide will delve into the nuances of various MS/MS techniques and compare their performance with established methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Principles and Applications of MS/MS-Based Methods
Tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and structural information for the analysis of long-chain esters. The general workflow involves the ionization of the ester molecule, selection of a specific precursor ion, fragmentation of this ion through collision with an inert gas, and analysis of the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint, providing insights into the structure of the original molecule.
Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are employed to generate ions from long-chain esters. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+, minimizing in-source fragmentation and preserving the molecular ion for subsequent MS/MS analysis.[1] APCI is suitable for less polar and more volatile compounds and can also be used for the analysis of wax esters.[2]
Once ionized, the precursor ions are subjected to fragmentation using various techniques, including Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. It involves the collision of precursor ions with neutral gas molecules, leading to the cleavage of weaker bonds and the generation of characteristic fragment ions. For esters, CID typically results in the cleavage of the ester bond, providing information about the fatty acid and alcohol moieties.[3]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that occurs in a separate collision cell. It provides higher fragmentation energy than conventional CID, resulting in a more extensive fragmentation pattern, including the generation of low-mass diagnostic ions that can be useful for structural confirmation.[3][4]
-
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation. While highly effective for peptides and proteins, its application to singly charged long-chain esters is less common but can provide complementary structural information, especially for esters with specific functional groups.[5]
Experimental Workflow for MS/MS Analysis
The logical flow of a typical MS/MS experiment for the structural elucidation of a long-chain ester is depicted below.
Comparative Analysis of MS/MS Fragmentation Techniques
The choice of fragmentation technique can significantly impact the quality and type of structural information obtained. While a direct quantitative comparison for a wide range of long-chain esters is not extensively documented in a single study, we can infer performance characteristics from existing literature in lipidomics and related fields.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Principle | Low-energy collisions with inert gas in an ion trap. | Higher-energy collisions in a dedicated collision cell. | Electron transfer to multiply charged precursor ions. |
| Primary Fragments | Cleavage of the ester bond, loss of neutral molecules. | More extensive fragmentation, including backbone and side-chain cleavages. | Cleavage of the N-Cα bond in the peptide backbone (less common for esters). |
| Sensitivity | Generally high. | Can be lower than CID for some instruments.[4] | Generally lower for singly charged ions.[5] |
| Speed | Fast scan speeds.[5] | Slower scan speeds compared to CID.[5] | Slower scan speeds.[5] |
| Low-Mass Cutoff | Subject to low-mass cutoff in ion traps. | No low-mass cutoff, allowing detection of small fragment ions.[3] | No low-mass cutoff. |
| Ideal Analytes | Singly and doubly charged ions, general purpose. | Singly and multiply charged ions, provides richer fragmentation. | Multiply charged ions, preserves labile modifications. |
| References | [3] | [3][4] | [5] |
Alternative and Complementary Techniques
While MS/MS is a powerful tool, other techniques offer complementary information and can be advantageous in certain scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For long-chain esters, it typically requires derivatization to fatty acid methyl esters (FAMEs) to increase their volatility.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires volatile or derivatized analytes (FAMEs). | Suitable for a wide range of polarities and volatilities. |
| Separation Principle | Separation based on boiling point and polarity on a capillary column. | Separation based on polarity using a liquid mobile phase and stationary phase. |
| Ionization | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Fragmentation | Extensive fragmentation with EI, providing a characteristic fingerprint. | Controlled fragmentation in MS/MS, allowing for targeted structural analysis. |
| Sensitivity | High, with Limits of Detection (LOD) in the low femtomol range.[6] | Very high, with LODs in the picogram to femtogram range.[7] |
| Structural Information | Provides information on chain length and branching from retention time and mass spectrum. | Provides detailed information on the intact molecule, including fatty acid and alcohol composition. |
| References | [6][8] | [1][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule. It is particularly powerful for determining the precise location of functional groups and the stereochemistry of a molecule.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ions and their fragments. |
| Sample Requirement | Requires relatively pure samples in milligram quantities. | Can analyze complex mixtures at very low concentrations. |
| Structural Information | Provides detailed information on the carbon-hydrogen framework, including stereochemistry. | Provides information on molecular weight and fragmentation patterns. |
| Quantitative Analysis | Can be highly quantitative without the need for identical standards. | Typically requires isotopically labeled internal standards for accurate quantification. |
| Analysis Time | Can be time-consuming, especially for complex molecules. | Relatively fast analysis times, especially with modern UPLC systems. |
| References | [9][10] | [1][11] |
Experimental Protocols
Sample Preparation and LC-MS/MS Analysis of Wax Esters
This protocol is adapted from a method for the analysis of wax esters in canola oil.[1][12]
-
Sample Preparation:
-
Dilute approximately 1 mg of the oil sample in 25 mL of 80:20 methylene chloride-acetonitrile.
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.
-
-
Liquid Chromatography:
-
Column: Agilent Poroshell 120 EC-C18 (100 mm × 3.0 mm, 2.7-µm).
-
Mobile Phase A: 80:20 water-2-propanol with 25 µM ammonium formate.
-
Mobile Phase B: 80:10:10 butanol-water-2-propanol with 25 µM ammonium formate.
-
Gradient: Ramp from 30% B to 100% B over 24 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry (QTOF-MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Nebulizer Pressure: 30 psig.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 4 L/min.
-
Scan Range: m/z 200 to 1500.
-
MS/MS Collision Energy: Mass-dependent formula with a slope of three and a y-intercept of 10.
-
Derivatization and GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is a general method for the preparation and analysis of FAMEs from lipid samples.[13][14]
-
Derivatization (Transesterification):
-
To approximately 150 mg of the lipid extract, add 4 mL of methanolic NaOH.
-
Reflux the mixture for 5 minutes until the fat globules dissolve.
-
Add 5 mL of BF3-methanol solution and reflux for another 5 minutes.
-
Add 16 mL of saturated NaCl solution to float the methyl esters.
-
Transfer the mixture to a separating funnel and extract the FAMEs with 20 mL of petroleum ether (repeat twice).
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and redissolve the FAMEs in an appropriate volume of hexane for GC-MS analysis.
-
-
Gas Chromatography-Mass Spectrometry:
-
Column: TR-FAME capillary column (30m × 0.25mm, 0.25μm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Injection: 1 µL with a 30:1 split ratio.
-
Oven Temperature Program (for a general screen):
-
Initial temperature of 50°C for 1 min.
-
Ramp to 220°C at 20°C/min and hold for 5 min.
-
Ramp to 250°C at 10°C/min and hold for 10 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 45-600.
-
-
Visualization of Fragmentation
The fragmentation of long-chain esters in MS/MS provides key structural information. The following diagram illustrates the characteristic fragmentation of a wax ester, behenyl oleate, in positive ion ESI-MS/MS.
Conclusion
The structural elucidation of unknown long-chain esters is a complex analytical challenge that requires careful consideration of the available techniques. Tandem mass spectrometry, with its various fragmentation methods, offers a powerful and sensitive approach for detailed structural characterization. LC-MS/MS is particularly well-suited for the analysis of intact esters in complex mixtures. GC-MS remains a robust and reliable technique, especially for the analysis of fatty acid composition after derivatization. NMR spectroscopy provides invaluable, unambiguous structural information, particularly regarding isomerism and stereochemistry, but requires larger amounts of pure sample.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy or combination of strategies to confidently elucidate the structures of unknown long-chain esters, advancing research in fields from drug development to materials science.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancing Target Identification of Nitrated Phospholipids in Biological Systems by HCD Specific Fragmentation Fingerprinting in Orbitrap Platforms [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Triacontyl Hexacosanoate
For Researchers, Scientists, and Drug Development Professionals
The meticulous synthesis of long-chain wax esters, such as triacontyl hexacosanoate, is a critical process in various research and development applications, including drug delivery systems and specialized materials. Ensuring the purity of the final product is paramount to guarantee its performance, safety, and reproducibility in downstream applications. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, with supporting experimental data and protocols for objective evaluation against alternative long-chain esters.
Introduction to this compound and Purity Assessment
This compound (C56H112O2, CAS RN: 14206-01-0) is a long-chain saturated wax ester with a molecular weight of 817.49 g/mol .[1] Its synthesis, typically through the esterification of triacontanol (a 30-carbon fatty alcohol) and hexacosanoic acid (a 26-carbon fatty acid), can sometimes result in impurities. Common impurities include unreacted starting materials (fatty acids and alcohols) and byproducts from side reactions.
A multi-faceted analytical approach is essential for a thorough purity assessment. This guide focuses on four key techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Suitable for the analysis of less volatile and thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantification.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine purity based on the melting behavior of the compound.
Comparative Analysis of Long-Chain Esters
To provide a practical comparison, this guide evaluates the purity assessment of synthesized this compound alongside three alternative long-chain esters:
-
Triacontanyl Palmitate (C46H92O2): An ester of triacontanol and palmitic acid.
-
Behenyl Stearate (C40H80O2): An ester of behenyl alcohol and stearic acid.
-
Behenyl Behenate (C44H88O2): A symmetrical wax ester of behenyl alcohol and behenic acid.
The following tables summarize the expected quantitative data from each analytical technique for these compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
High-temperature GC-MS is necessary for the analysis of these high molecular weight wax esters. The retention time is indicative of the compound's volatility and chain length, while the mass spectrum provides a unique fragmentation pattern for identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Retention Index (Kovats, non-polar) | Key Mass Spectral Fragments (m/z) |
| This compound | C56H112O2 | 817.49 | > 4500 | Predicted: [M+H]+ at 817.9, fragments corresponding to the fatty acid and alcohol moieties. |
| Triacontanyl Palmitate | C46H92O2 | 677.24 | ~4600 | [M]+ at 676.7, characteristic fragments of palmitic acid. |
| Behenyl Stearate | C40H80O2 | 593.06 | 4146.65[2] | [M]+ at 592.6, top peak at m/z 285 corresponding to the stearate moiety.[2] |
| Behenyl Behenate | C44H88O2 | 649.17 | 4547.32[3] | [M]+ at 648.7, top peak at m/z 57.[3] |
Note: Experimental retention times can vary based on the specific GC conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized ester and identifying impurities. The chemical shifts of protons and carbons near the ester linkage are particularly informative.
¹H NMR (CDCl₃):
| Compound | Chemical Shift (ppm) - Protons adjacent to ester |
| This compound | Predicted: ~4.05 (t, 2H, -O-CH₂-), ~2.28 (t, 2H, -C(=O)-CH₂-) |
| Triacontanyl Palmitate | ~4.05 (t, 2H, -O-CH₂-), ~2.28 (t, 2H, -C(=O)-CH₂-) |
| Triacontanol (impurity) | ~3.64 (t, 2H, -CH₂-OH)[4] |
| Hexacosanoic Acid (impurity) | ~2.35 (t, 2H, -C(=O)-CH₂-), ~12.0 (s, 1H, -COOH) |
¹³C NMR (CDCl₃):
| Compound | Chemical Shift (ppm) - Carbons of the ester group |
| This compound | Predicted: ~174 (-C=O), ~64 (-O-CH₂-) |
| Triacontanyl Palmitate | ~173.9 (-C=O), ~64.4 (-O-CH₂-) |
| Triacontanol (impurity) | ~63.1 (-CH₂-OH)[4] |
| Hexacosanoic Acid (impurity) | ~180 (-COOH) |
Note: The long alkyl chains of these molecules will show overlapping signals in the 1.2-1.3 ppm range in ¹H NMR and 22-34 ppm range in ¹³C NMR.
Differential Scanning Calorimetry (DSC) Data
DSC measures the heat flow associated with thermal transitions, such as melting. The melting point (Tm) and the enthalpy of fusion (ΔHf) are characteristic of a pure substance. Impurities typically lead to a broadening of the melting peak and a decrease in the melting point.
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| This compound | 85-86[5] | Not available |
| Triacontanyl Palmitate | ~78-80 | Not available |
| Behenyl Stearate | ~70-72 | Not available |
| Behenyl Behenate | ~74-76 | Not available |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: High-temperature gas chromatograph coupled to a mass spectrometer.
-
Column: A short, high-temperature capillary column (e.g., 15m x 0.25mm, 0.1µm film thickness) is recommended.
-
Injector Temperature: 380°C.
-
Oven Program: Initial temperature of 150°C, ramp to 380°C at 10°C/min, and hold for 10-15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-1000.
-
Sample Preparation: Dissolve the sample in a suitable solvent like chloroform or hexane to a concentration of approximately 1 mg/mL.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra with appropriate pulse sequences and relaxation delays to ensure accurate integration for quantitative analysis.
Differential Scanning Calorimetry (DSC)
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a pan and seal it.
-
Thermal Program:
-
Heat the sample to a temperature well above its melting point (e.g., 100°C) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected crystallization point.
-
Heat the sample at a slow, controlled rate (e.g., 1-5°C/min) through its melting transition to obtain the thermogram.
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen).
Visualizing Experimental Workflows and Logical Relationships
Graphviz diagrams can effectively illustrate the workflow for purity assessment and the relationship between the different analytical techniques.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Logical relationship between analytical techniques for purity assessment.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires the application of multiple, complementary analytical techniques. GC-MS and HPLC-MS are invaluable for separating and identifying volatile and non-volatile impurities, respectively. NMR spectroscopy provides definitive structural confirmation and can be used for quantification, while DSC offers a rapid and sensitive method for determining overall purity based on thermal behavior. By employing the protocols and comparative data presented in this guide, researchers can confidently evaluate the purity of their synthesized long-chain esters, ensuring the quality and reliability of their materials for advanced applications.
References
Stressed Plants Under a Waxy Shield: A Comparative Analysis of Cuticular Wax Responses
For researchers, scientists, and drug development professionals, understanding the intricate defense mechanisms of plants at a molecular level is paramount. The plant cuticle, a hydrophobic layer coating the aerial surfaces, serves as the primary barrier against a barrage of environmental aggressors. A key component of this shield is the cuticular wax, a complex mixture of lipids that undergoes dynamic compositional changes in response to stress. This guide provides a comparative analysis of these changes, supported by experimental data and detailed protocols, to illuminate potential avenues for enhancing plant resilience and exploring novel biochemical pathways.
The composition and quantity of cuticular wax are not static; they are finely tuned by the plant to counteract specific environmental challenges. Abiotic stresses such as drought, salinity, and extreme temperatures trigger significant alterations in the wax profile, generally leading to an overall increase in wax load to minimize water loss and protect against cellular damage.
Data Presentation: Quantitative Changes in Cuticular Wax Composition Under Stress
The following tables summarize the quantitative changes observed in the cuticular wax composition of various plant species when subjected to different stress conditions. These changes often involve an increase in very-long-chain (VLC) alkanes, which are crucial for enhancing the hydrophobicity and impermeability of the cuticle.
Table 1: Response to Drought Stress
| Plant Species | Stress Condition | Key Wax Component Changes | Fold/Percentage Change | Reference |
| Arabidopsis thaliana | Prolonged water deprivation | Total Wax Load | Up to 2.5-fold increase | [1] |
| Very-Long-Chain Alkanes (C29-C33) | Constituted almost 93% of total wax | [1] | ||
| Triticum aestivum (Wheat) | Drought | Total Wax Load | Increased | [2] |
| Pisum sativum (Pea) | Water deficit | Total Wax Load | Significantly increased | [2][3] |
| Medicago sativa (Alfalfa) | Drought | Total Wax Load | Increased | [2] |
| Nicotiana benthamiana | Water deprivation | Long-chain alkanes (from ~C25 to C33) | Significant extension of carbon backbone | [4] |
Table 2: Response to Salinity Stress
| Plant Species | Stress Condition | Key Wax Component Changes | Fold/Percentage Change | Reference |
| Arabidopsis thaliana | High salinity | Fatty acids and alkanes | Increased | [1] |
| Salicornia europaea | 600 mM NaCl treatment | Cuticle thickness and total wax load | Enhanced | [5] |
| Alcohols (specifically docosanol) | Main specific alcohol compound | [5] |
Table 3: Response to Temperature Stress
| Plant Species | Stress Condition | Key Wax Component Changes | Fold/Percentage Change | Reference |
| Arabidopsis thaliana | Cold acclimation | Total alkanes and primary alcohols | Decreased | [1] |
| Triticum aestivum (Wheat) | High temperature (38–40°C) | Epicuticular Wax (EW) | Higher EW compared to control | [6] |
| Vaccinium myrtillus (Bilberry) | Elevated temperature (18°C vs 12°C) | Triterpenoids | Higher | [7][8] |
| Fatty acids and alkanes | Lower | [7][8] |
Experimental Protocols
A standardized approach for the analysis of cuticular wax composition is crucial for reproducible and comparable results. The primary technique employed is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation, identification, and quantification of the various wax components.
Protocol 1: Extraction and Analysis of Cuticular Wax by GC-MS
This protocol provides a general workflow for the extraction and analysis of cuticular waxes from plant tissues.
-
Sample Collection: Carefully excise aerial plant tissues (e.g., leaves, stems) of a known surface area or fresh weight.
-
Wax Extraction: Immerse the plant material in a non-polar organic solvent such as chloroform or hexane for a short duration (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids. An internal standard (e.g., n-tetracosane) of a known concentration should be added to the solvent for quantification purposes.
-
Solvent Evaporation: Evaporate the solvent containing the dissolved waxes to dryness under a gentle stream of nitrogen gas.
-
Derivatization (Optional but Recommended): For the analysis of polar compounds like primary alcohols and fatty acids, a derivatization step is necessary to increase their volatility for GC analysis. This is typically achieved by silylating the sample with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Re-dissolve the dried wax extract (or the derivatized sample) in a suitable solvent (e.g., hexane) and inject it into a GC-MS system.
-
Gas Chromatograph (GC) Conditions: A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp up gradually (e.g., from 70°C to 320°C) to separate the different wax components based on their boiling points.
-
Mass Spectrometer (MS) Conditions: The MS is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded and compared against a spectral library (e.g., NIST) for identification.
-
-
Data Analysis: The abundance of each identified wax component is quantified by integrating the area of its corresponding peak in the chromatogram and normalizing it to the area of the internal standard and the surface area or fresh weight of the sample.
Mandatory Visualization
The regulation of cuticular wax biosynthesis in response to stress is a complex process involving intricate signaling pathways. The experimental workflow for analyzing these changes also follows a systematic procedure.
Caption: ABA-mediated signaling pathway for stress-induced cuticular wax biosynthesis.
Caption: Experimental workflow for cuticular wax analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance [frontiersin.org]
- 3. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Analysis of Cuticular Wax Biosynthesis Related Genes in Salicornia europaea Under NaCl Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Temperature has a major effect on the cuticular wax composition of bilberry (Vaccinium myrtillus L.) fruit [frontiersin.org]
- 8. Temperature has a major effect on the cuticular wax composition of bilberry (Vaccinium myrtillus L.) fruit - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of Triacontyl Hexacosanoate
For researchers, scientists, and drug development professionals navigating the complex world of lipid analysis, understanding the fragmentation patterns of long-chain wax esters in mass spectrometry is paramount. This guide provides a detailed comparison of the expected fragmentation of triacontyl hexacosanoate, a saturated wax ester composed of a 30-carbon alcohol (triacontanol) and a 26-carbon fatty acid (hexacosanoic acid), under various ionization techniques. The insights and data presented herein are synthesized from established principles of mass spectrometry of wax esters.
This compound (C₅₆H₁₁₂O₂) is a large, saturated wax ester with a molecular weight of 817.51 g/mol . Its analysis by mass spectrometry provides critical structural information through the interpretation of its fragmentation patterns. The primary ionization methods for such molecules include Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI). Each technique imparts different energy levels to the molecule, resulting in distinct and complementary fragmentation pathways.
Comparative Analysis of Ionization Techniques
The choice of ionization technique significantly influences the observed mass spectrum. While EI is a high-energy method that induces extensive fragmentation, ESI and APCI are softer ionization techniques that typically preserve the molecular ion and produce simpler fragmentation patterns.
| Ionization Technique | Molecular Ion (M+) Abundance | Key Fragment Ions | Common Applications |
| Electron Ionization (EI) | Low to absent | Acylium ion [RCO]⁺, Alkyl radical cation [R']⁺•, Protonated fatty acid [RCOOH₂]⁺ | GC-MS analysis of volatile compounds |
| Electrospray Ionization (ESI) | High (as adducts, e.g., [M+NH₄]⁺) | Protonated fatty acid [RCOOH₂]⁺ | LC-MS analysis of complex mixtures, non-volatile compounds |
| APCI | Moderate (as [M+H]⁺ or adducts) | Fragments from acetonitrile adducts | LC-MS analysis of less polar compounds |
Deciphering the Fragmentation Code: Key Pathways
The fragmentation of this compound predominantly occurs at the ester linkage, providing diagnostic ions that reveal the identities of both the fatty acid and the fatty alcohol moieties.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy input leads to a cascade of fragmentation events. The molecular ion, if observed, is typically of low abundance. The most characteristic fragments arise from cleavages around the ester group.[1][2][3]
Key fragmentation pathways in EI-MS include:
-
α-cleavage: This cleavage of the bond adjacent to the carbonyl group results in the formation of a stable acylium ion, [CH₃(CH₂)₂₄CO]⁺, which is highly diagnostic for the hexacosanoic acid portion.
-
McLafferty Rearrangement: This process can lead to the formation of a protonated fatty acid radical cation, [CH₃(CH₂)₂₄COOH]⁺•, and a neutral alkene from the alcohol chain. A rearrangement with a double hydrogen transfer can also form the even more abundant protonated acid [CH₃(CH₂)₂₄COOH₂]⁺.[1]
-
Alcohol Chain Fragmentation: The triacontyl alcohol portion can fragment to produce a series of alkyl radical cations, [CₙH₂ₙ₊₁]⁺, though the intact alkyl radical cation, [C₃₀H₆₁]⁺, may be of low abundance.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that is particularly useful for analyzing large, non-volatile molecules like this compound, often from a liquid chromatograph. In ESI, ionization typically occurs through the formation of adducts, such as ammonium adducts ([M+NH₄]⁺), when an ammonium salt is present in the mobile phase.[4]
Collision-induced dissociation (CID) of the [M+NH₄]⁺ precursor ion in a tandem mass spectrometer (MS/MS) yields characteristic product ions. A dominant fragmentation pathway is the formation of the protonated fatty acid, [RCOOH₂]⁺, through a rearrangement reaction.[4]
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as chloroform or a mixture of chloroform and methanol.
-
Working Solution: Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the mobile phase solvent for LC-MS or a volatile solvent for GC-MS.
GC-EI-MS Analysis
-
Gas Chromatograph: Equipped with a high-temperature capillary column suitable for the analysis of high molecular weight compounds.
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Inlet Temperature: 350 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 380 °C at 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-1000.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
LC-ESI-MS/MS Analysis
-
Liquid Chromatograph: A reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 300-1000.
-
MS/MS: Product ion scan of the [M+NH₄]⁺ ion (m/z 834) with a collision energy of 20-30 eV.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. Electron Ionization is a powerful tool for elucidating the individual fatty acid and fatty alcohol components through its characteristic fragmentation patterns, particularly the formation of the acylium ion. For analyses requiring higher sensitivity and the preservation of the molecular ion, especially in complex mixtures, soft ionization techniques like ESI and APCI are superior. By understanding the principles of fragmentation for each ionization method, researchers can confidently identify and characterize this compound and other long-chain wax esters in their samples.
References
- 1. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of wax esters by electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray mass spectrometry of human hair wax esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Triacontyl Hexacosanoate: A Procedural Guide
I. Understanding the Compound: Physicochemical Properties
A summary of the known physical and chemical properties of substances similar to triacontyl hexacosanoate is presented below. This data is essential for understanding the compound's behavior and potential hazards.
| Property | Data for Similar Long-Chain Alkanes/Esters | Source |
| Physical State | Solid at room temperature | [1] |
| Appearance | White, waxy solid | [1] |
| Odor | Odorless | [1] |
| Solubility | Insoluble in water | [1] |
| Melting Point | Approximately 65 - 67 °C | [1] |
| Boiling Point | Approximately 455 °C at 760 mmHg | [1] |
| Flash Point | Approximately 238 °C | [1] |
| Incompatible Materials | Strong oxidizing agents, strong alkalis, strong acids | [1][2] |
II. Procedural Steps for Safe Disposal
The following step-by-step process outlines the recommended procedure for the disposal of this compound, from initial handling to final disposition.
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
Always handle the compound in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any dust or aerosols.[3][4]
Step 2: Waste Collection
All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, should be collected in a designated hazardous waste container.
-
The container must be made of a chemically compatible material.
-
It must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
The container must be kept tightly sealed when not in use.[3]
Step 3: Accidental Spill Cleanup
In the event of a spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, sweep up the solid material.[1]
-
Use spark-proof tools for cleanup to avoid ignition sources.[3]
-
Collect the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) in a labeled hazardous waste container.
-
Do not allow the spilled material to enter drains or waterways.[3]
Step 4: Storage of Chemical Waste
Store the hazardous waste container in a designated, secure waste accumulation area. This area should be:
-
Away from incompatible materials, particularly strong oxidizing agents, strong alkalis, and strong acids.[1][2]
-
In a cool, dry, and well-ventilated location.
Step 5: Final Disposal
The primary and recommended method for the final disposal of this compound is through a licensed chemical waste disposal contractor. The most common and environmentally sound method for this type of waste is:
-
Controlled Incineration: The waste will be transported to a licensed chemical destruction plant for incineration with flue gas scrubbing to neutralize any harmful combustion byproducts.[3]
Never dispose of this compound by:
-
Pouring it down the drain or into any sewer system.[3]
-
Placing it in the regular trash.
Step 6: Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly:
-
Triple-rinse the container with a suitable solvent.
-
Collect the rinsate as hazardous waste and add it to your designated liquid hazardous waste stream.[5]
-
Once cleaned, the container can be punctured to prevent reuse and then recycled or disposed of as non-hazardous solid waste, in accordance with your institution's policies.[3]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
